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  • Product: 1-(Ethylsulfonyl)-4-methoxypiperidine
  • CAS: 1235084-95-3

Core Science & Biosynthesis

Foundational

1-(Ethylsulfonyl)-4-methoxypiperidine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic decoration of saturated heterocyclic scaffolds is paramount for tuning pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-(Ethylsulfonyl)-4-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of saturated heterocyclic scaffolds is paramount for tuning pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-(Ethylsulfonyl)-4-methoxypiperidine (CAS: 1185538-48-0)[1] is a highly specialized building block that exemplifies this approach. By combining a conformationally flexible piperidine core with an electron-withdrawing ethylsulfonyl group and a polar methoxy substituent, this molecule serves as a robust intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical profile, a self-validating synthetic methodology, and its authoritative applications in drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 1-(Ethylsulfonyl)-4-methoxypiperidine is critical for predicting its behavior in biological systems and synthetic workflows. The molecular formula C8H17NO3S corresponds to a monoisotopic mass of 207.0929 Da[2].

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name 1-(Ethylsulfonyl)-4-methoxypiperidineCore scaffold definition.
CAS Registry Number 1185538-48-0Unique identifier[1].
Molecular Formula C8H17NO3SDefines elemental composition[2].
Molecular Weight 207.29 g/mol Optimal for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4 (O, O, O, N)Provides multiple vectors for target engagement.
Topological Polar Surface Area 51.8 ŲIdeal range for blood-brain barrier (BBB) penetration.
Structural Causality & Design Logic

The chemical architecture of this molecule is driven by specific mechanistic goals:

  • Reduced Basicity via Sulfonylation: The electron-withdrawing nature of the ethylsulfonyl group pulls electron density away from the piperidine nitrogen through resonance and inductive effects. This delocalization prevents the nitrogen lone pair from accepting a proton, rendering the molecule neutral at physiological pH. This is a deliberate design choice to avoid the high clearance and hERG toxicity often associated with basic amines[3].

  • Conformational Control via the Methoxy Group: The C4-methoxy group acts as a hydrogen bond acceptor but not a donor. Sterically, it prefers an equatorial position on the piperidine chair conformation, locking the ring into a predictable 3D geometry that is highly valued in structure-based drug design.

Synthetic Methodology & Workflow

The synthesis of piperidine sulfonamides is typically achieved by reacting the corresponding piperidine derivative with a sulfonyl chloride in the presence of a non-nucleophilic base[4]. The following protocol is designed as a self-validating system , ensuring high purity without the immediate need for chromatographic purification.

Protocol: Nucleophilic Sulfonylation of 4-Methoxypiperidine

Step 1: Reagent Preparation Dissolve 4-methoxypiperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C under an inert nitrogen atmosphere.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. Cooling to 0 °C controls the exothermic reaction of the highly reactive sulfonyl chloride, preventing solvent degradation and minimizing the formation of colored oxidative impurities.

Step 2: Electrophile Addition Add ethanesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing thermal spikes and ensuring complete conversion of the amine.

Step 3: Reaction Monitoring (Self-Validating Step) Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

  • Self-Validation: The starting 4-methoxypiperidine (a secondary amine) will rapidly stain dark purple with Ninhydrin. The target sulfonamide product lacks a reactive N-H bond and will not stain. The complete disappearance of the purple spot visually validates 100% conversion.

Step 4: Orthogonal Workup (Self-Validating Step) Quench the reaction with 1M aqueous HCl. Separate the organic DCM layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Self-Validation: The 1M HCl wash is the critical purification mechanism. It protonates any unreacted 4-methoxypiperidine and the DIPEA base, pulling them entirely into the aqueous layer. Because the sulfonamide product is neutral, it remains exclusively in the organic layer, guaranteeing a high-purity crude product.

Step 5: Isolation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(Ethylsulfonyl)-4-methoxypiperidine as a stable solid or viscous oil.

SynthWorkflow A 4-Methoxypiperidine C Coupling Reaction (DCM, DIPEA, 0°C) A->C B Ethanesulfonyl Chloride B->C D Aqueous Workup (1M HCl wash) C->D Ninhydrin/LC-MS Validation E Target Compound (CAS 1185538-48-0) D->E Phase Separation

Fig 1: Step-by-step self-validating synthetic workflow for 1-(Ethylsulfonyl)-4-methoxypiperidine.

Applications in Medicinal Chemistry

Sulfonamides are recognized as a privileged scaffold in medicinal chemistry[5]. The incorporation of the ethylsulfonyl group onto the piperidine ring serves several advanced pharmacological purposes:

Metabolic Stability & Bioisosterism

Alkyl amines are notorious for being rapidly metabolized by Cytochrome P450 (CYP450) enzymes via N-dealkylation or direct oxidation, leading to poor in vivo half-lives. Converting the labile amine into a sulfonamide acts as a bioisosteric replacement that sterically and electronically shields the nitrogen atom, effectively blocking CYP450-mediated degradation[3].

MedChemRationale A1 Basic Piperidine Scaffold A2 CYP450 Oxidation / N-Dealkylation A1->A2 S1 Sulfonamide Derivatization (Ethylsulfonyl group) A1->S1 Structural Optimization A3 High Clearance Liability A2->A3 S2 Steric Shielding & Reduced Basicity S1->S2 S3 Enhanced Metabolic Stability S2->S3

Fig 2: Metabolic stability rationale: Sulfonamide derivatization prevents CYP450 oxidation.

Target-Specific Engagement

Piperidine sulfonamides have demonstrated profound efficacy across diverse therapeutic areas. They are heavily utilized as state-dependent blockers for voltage-gated calcium channels (e.g., CaV2.2), which are critical targets for the treatment of chronic and neuropathic pain[6]. Furthermore, the sulfonamide moiety is a proven pharmacophore in the development of broad-spectrum antiviral agents[7] and bacterial enzyme inhibitors, such as those targeting DapE[5]. The 4-methoxy group in this specific compound provides an additional vector for hydrogen-bond acceptor interactions within these active sites.

Analytical Characterization Guidelines

To ensure the integrity of the synthesized 1-(Ethylsulfonyl)-4-methoxypiperidine, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 208.1.

  • 1H NMR (CDCl3, 400 MHz): Look for a sharp 3-proton singlet around δ 3.3 ppm corresponding to the methoxy (-OCH3) group. The ethylsulfonyl group will present a distinct 3-proton triplet near δ 1.3 ppm (-CH3) and a 2-proton quartet near δ 2.9 ppm (-CH2-SO2-). The equatorial/axial protons of the piperidine ring will be shifted downfield relative to the unprotected amine due to the deshielding effect of the sulfonamide.

References

  • [1] Title: CAS 1185538-48-0: 1-(Ethylsulfonyl)-4-methoxypiperidine Source: ChemSrc URL: [Link]

  • [2] Title: C8H17NO3S - Explore - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • [3] Title: Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: PubMed Central (PMC) URL: [Link]

  • [6] Title: Aminopiperidine Sulfonamide Ca(v)2.2 Channel Inhibitors for the Treatment of Chronic Pain Source: ResearchGate URL: [Link]

  • [5] Title: Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE Source: MDPI (Molecules) URL: [Link]

  • [7] Title: Sulfonamides with Heterocyclic Periphery as Antiviral Agents Source: PubMed URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Ethylsulfonyl)-4-methoxypiperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to be functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties.[3] The introduction of a sulfonyl group at the 1-position and a methoxy group at the 4-position of the piperidine ring, as in 1-(ethylsulfonyl)-4-methoxypiperidine, is anticipated to modulate lipophilicity, metabolic stability, and receptor-binding interactions.[4] This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities.

Synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine

The synthesis of 1-(ethylsulfonyl)-4-methoxypiperidine can be achieved through a two-step process: the preparation of the 4-methoxypiperidine intermediate, followed by its N-sulfonylation.

Synthesis of 4-Methoxypiperidine (CAS: 4045-24-3)

4-Methoxypiperidine is a known compound and can be synthesized via the catalytic hydrogenation of 4-methoxypyridine.[5] A general laboratory-scale procedure is as follows:

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methoxypyridine (1 equivalent) in a solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-methoxypiperidine as an oil.[6]

Diagram of 4-Methoxypiperidine Synthesis:

G 4-Methoxypyridine 4-Methoxypyridine 4-Methoxypiperidine 4-Methoxypiperidine 4-Methoxypyridine->4-Methoxypiperidine H2, Pd/C Methanol

Caption: Synthesis of 4-methoxypiperidine.

N-Sulfonylation of 4-Methoxypiperidine

The final step involves the reaction of 4-methoxypiperidine with ethanesulfonyl chloride in the presence of a base. This is a standard method for the formation of sulfonamides from secondary amines.[7]

Experimental Protocol:

  • Reaction Setup: Dissolve 4-methoxypiperidine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add ethanesulfonyl chloride (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-4 hours), monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(ethylsulfonyl)-4-methoxypiperidine.

Diagram of N-Sulfonylation:

G 4-Methoxypiperidine 4-Methoxypiperidine 1-(Ethylsulfonyl)-4-methoxypiperidine 1-(Ethylsulfonyl)-4-methoxypiperidine 4-Methoxypiperidine->1-(Ethylsulfonyl)-4-methoxypiperidine Ethanesulfonyl chloride Triethylamine, DCM

Caption: N-Sulfonylation of 4-methoxypiperidine.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 1-(ethylsulfonyl)-4-methoxypiperidine are not documented. However, based on its structure and data from analogous compounds, the following properties can be predicted.[8][9][10]

PropertyPredicted Value/RangeRationale
Molecular Formula C8H17NO3SBased on atomic composition.
Molecular Weight 207.29 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidTypical for similar small organic molecules.
Boiling Point > 200 °C (at atmospheric pressure)Expected to be relatively high due to polarity and molecular weight.
Solubility Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Low solubility in water.The sulfonyl and methoxy groups provide some polarity, but the overall structure is largely nonpolar.
LogP 1.0 - 2.5A balance between the hydrophilic sulfonyl and ether groups and the hydrophobic ethyl and piperidine core.
pKa (of conjugate acid) ~ 2-3The electron-withdrawing sulfonyl group significantly reduces the basicity of the piperidine nitrogen.

Analytical Characterization

The structure and purity of synthesized 1-(ethylsulfonyl)-4-methoxypiperidine should be confirmed using a combination of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the ethyl group (triplet and quartet), the methoxy group (singlet), and the piperidine ring protons (multiplets). The chemical shifts of the piperidine protons will be influenced by the sulfonyl and methoxy groups.

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • LC-MS or GC-MS: Can be used to determine the molecular weight of the compound.[11] The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the C-O stretch of the ether will be present.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the compound.[12] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid) would be a suitable starting point. Due to the lack of a strong chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be necessary for detection.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.

Safety and Handling

While specific toxicity data for 1-(ethylsulfonyl)-4-methoxypiperidine is not available, it is prudent to handle it with the care afforded to all novel chemical compounds. General safety precautions for related sulfonylated amines and piperidine derivatives should be followed.[13][14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Potential Applications in Drug Development

The 1-(ethylsulfonyl)-4-methoxypiperidine scaffold holds potential for various therapeutic areas due to the favorable properties often associated with piperidine derivatives.[2][17][18]

  • Central Nervous System (CNS) Disorders: The piperidine core is prevalent in many CNS-active drugs.[1] The physicochemical properties of this compound may allow for blood-brain barrier penetration, making it a candidate for targeting CNS receptors.

  • Enzyme Inhibition: The sulfonylpiperidine moiety has been identified as a key pharmacophore in the development of inhibitors for various enzymes, such as thymidylate kinase in bacteria.[19][20]

  • Analgesia: Many potent analgesics, including opioids, feature a substituted piperidine ring.[4] This scaffold could serve as a starting point for the development of novel pain therapeutics.

Logical Workflow for Investigating 1-(Ethylsulfonyl)-4-methoxypiperidine:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Confirmation NMR, MS, IR Purification->Structural_Confirmation Crude Product Purity_Assessment HPLC, GC Structural_Confirmation->Purity_Assessment Physicochemical_Properties Solubility, LogP, pKa Purity_Assessment->Physicochemical_Properties Biological_Screening Receptor Binding, Enzyme Assays Physicochemical_Properties->Biological_Screening Pharmacokinetics ADME Studies Biological_Screening->Pharmacokinetics Lead Compound Efficacy_Models Disease Models Pharmacokinetics->Efficacy_Models Toxicology Toxicology Efficacy_Models->Toxicology

Caption: A logical workflow for the investigation of novel compounds.

Conclusion

1-(Ethylsulfonyl)-4-methoxypiperidine represents a novel chemical entity with significant potential in drug discovery. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and safe handling. The outlined synthetic route is based on well-established and reliable chemical transformations. The extrapolated physicochemical properties and analytical methods provide a solid starting point for researchers. Further investigation into the pharmacological properties of this and related compounds is warranted to explore their full therapeutic potential.

References

  • Krasavin, M. (2020).
  • Wang, D., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(20), 15123-15127.
  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Retrieved from [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • ResearchGate. (2012, November 5). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]

  • Adiche, C., & El Abed, D. (2021). A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Journal of Current Scientific Research, 1(3), 1-12.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Induchem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Induchem. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Xu, Z. Q., et al. (2019). Iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides: synthesis of sulfonylmethyl piperidines, pyrrolidines and pyrazolines. Organic & Biomolecular Chemistry, 17(40), 9026-9038.
  • Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-173.
  • Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Retrieved from [Link]

  • RPS. (2022, December 19). Amines. Retrieved from [Link]

  • Barandika, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Reddy, B. V. S., et al. (2012). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 14(17), 4458-4461.
  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 314-319.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • precisionFDA. (n.d.). (1R,4R)-1-(2-(4-ETHYL-5-OXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)ETHYL)-4-(METHOXYMETHYL)-4-(N-PHENYLPROPANAMIDO)PIPERIDINE 1-OXIDE. Retrieved from [Link]

  • RA Journals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

  • JBINO. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • Wikipedia. (n.d.). DPP-26. Retrieved from [Link]

  • Zhou, D. (2014). Understanding Physicochemical Properties for Pharmaceutical Product Development and Manufacturing—Dissociation, Distribution/Partition, and Solubility.

Sources

Foundational

The Role of Sulfonamides in Medicinal Chemistry: From Foundational Antimicrobials to Precision Therapeutics

Abstract: The sulfonamide functional group (–SO₂NH₂) represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally discovered as the active moiety in early antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The sulfonamide functional group (–SO₂NH₂) represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally discovered as the active moiety in early antimicrobial dyes, sulfonamides have evolved into a diverse class of therapeutics encompassing antibacterial agents, diuretics, antiglaucoma drugs, and targeted oncology treatments. This technical guide explores the causal mechanisms driving sulfonamide bioactivity—specifically the competitive inhibition of Dihydropteroate Synthase (DHPS) and the zinc-coordination chemistry in Carbonic Anhydrase (CA) inhibition—alongside validated experimental protocols for their synthesis and kinetic evaluation.

The Sulfonamide Pharmacophore: Structural and Electronic Causality

The unique pharmacological utility of the sulfonamide group stems from its distinct physicochemical properties. The sulfur atom is in a high oxidation state (VI), forming a tetrahedral geometry with two double-bonded oxygens and a nitrogen atom.

Crucially, the electron-withdrawing nature of the sulfonyl group renders the adjacent nitrogen-bound protons mildly acidic (pKa ~ 7.0 to 10.0, depending on the R-group). Under physiological conditions (pH 7.4), a significant fraction of the sulfonamide exists in its deprotonated, anionic state (–SO₂NH⁻). This dynamic equilibrium between the neutral and anionic forms is the primary driver for its target binding affinity, allowing it to act both as a bioisostere for carboxylates and as a potent metal-coordinating ligand[1][2].

Core Mechanism I: Antimicrobial Action via DHPS Inhibition

The foundational application of sulfonamides lies in their ability to disrupt bacterial folate biosynthesis. Bacteria, unlike mammals, must synthesize tetrahydrofolic acid de novo, making this pathway a highly selective antimicrobial target[3].

The Mechanistic Basis of Inhibition

Sulfonamides act as structural analogs (bioisosteres) of para-aminobenzoic acid (PABA). The target enzyme, Dihydropteroate Synthase (DHPS), normally catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form 7,8-dihydropteroate[4][5].

Because the distance between the aniline nitrogen and the sulfonyl oxygen in sulfanilamide closely mimics the spatial arrangement of the amino and carboxylate groups in PABA, sulfonamides successfully compete for the DHPS active site[3][4]. Recent crystallographic and kinetic studies reveal that sulfonamides not only competitively block PABA but can also be enzymatically incorporated, reacting with DHPP to form a dead-end pterin-sulfa adduct that permanently depletes the cellular DHPP pool[5][6].

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Condensation Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Pathway Sulfa Sulfonamides (Structural Analog) Sulfa->DHPS Competitive Inhibition

Figure 1: Bacterial folate synthesis pathway and competitive inhibition of DHPS by sulfonamides.

Core Mechanism II: Carbonic Anhydrase Inhibition in Oncology and Ophthalmology

Beyond antimicrobial applications, primary sulfonamides (R-SO₂NH₂) are the quintessential inhibitors of the Carbonic Anhydrase (CA) metalloenzyme family. CAs catalyze the reversible hydration of carbon dioxide into bicarbonate and protons, a reaction critical for pH homeostasis, aqueous humor secretion (glaucoma), and tumor microenvironment acidification[1][7].

Zinc Coordination Chemistry

The active site of human CA (hCA) features a catalytic Zn²⁺ ion coordinated by three histidine residues and a water molecule/hydroxide ion. The causal mechanism of sulfonamide inhibition relies on the acidity of the sulfonamide N-H proton. Upon entering the active site, the sulfonamide undergoes deprotonation. The resulting negatively charged nitrogen atom acts as a strong Lewis base, directly displacing the zinc-bound water molecule[1][2].

This forms a highly stable tetrahedral coordination complex with the Zn²⁺ ion, completely physically blocking CO₂ from accessing the catalytic center[1]. Furthermore, the sulfonamide oxygens engage in critical hydrogen bonding with the amide backbone of active-site residues (e.g., Thr199), anchoring the inhibitor within the hydrophobic pocket[8].

CA_Inhibition CA_Enzyme Carbonic Anhydrase Active Site Pocket Zn Catalytic Zn2+ Ion CA_Enzyme->Zn Water Zinc-bound H2O/OH- Zn->Water Native Coordination Bicarb Bicarbonate + H+ Production Water->Bicarb CO2 Hydration Sulfa Sulfonamide Inhibitor (R-SO2NH-) Sulfa->Zn Deprotonation & Direct Coordination Sulfa->Water Displaces Sulfa->Bicarb Halts Enzymatic Activity

Figure 2: Mechanism of Carbonic Anhydrase inhibition via zinc displacement by deprotonated sulfonamides.

Quantitative Data Summaries

To illustrate the selectivity achievable through structural modification of the sulfonamide scaffold, Table 1 summarizes the binding affinities of standard and novel coumarin-sulfonamide derivatives against various hCA isoforms. Table 2 outlines kinetic parameters relevant to DHPS inhibition.

Table 1: Representative Binding Affinities (Ki, nM) of Sulfonamides against hCA Isoforms [7][9]

Compound ClasshCA I (Cytosolic, Off-target)hCA II (Glaucoma Target)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
Acetazolamide (Standard) 250.012.025.05.7
Coumarin-Sulfonamide (32a) > 10,000> 10,0002.280.54
Coumarin-Sulfonamide (32b) > 10,000> 10,0004.100.54

Data indicates that tailoring the tail-moiety (e.g., using a coumarin scaffold) can shift selectivity away from widespread cytosolic isoforms (hCA I/II) toward tumor-specific isoforms (hCA IX/XII), reducing systemic side effects.

Table 2: Kinetic Interaction Profile of DHPS Substrates and Inhibitors [4][6]

LigandRoleTarget EnzymeMechanistic Action
p-Aminobenzoic Acid (PABA) Native SubstrateDHPSUndergoes condensation with DHPP to form dihydropteroate.
Sulfamethoxazole (SMX) Competitive InhibitorDHPSDisplaces PABA; forms dead-end pterin-sulfa metabolic adduct.

Experimental Methodologies: Synthesis and Validation

To ensure reproducibility and high yield in drug development, the following protocols detail a highly efficient synthesis method for primary sulfonamides and the subsequent kinetic validation of their inhibitory activity.

Protocol A: High-Yield One-Pot Synthesis of Mono-Sulfonamides

Traditional synthesis via the reaction of amines with sulfonyl chlorides often suffers from the formation of unwanted bis-sulfonamides. Because the resulting mono-sulfonamide is acidic, it can be deprotonated by the buffering base and act as a nucleophile to attack a second equivalent of sulfonyl chloride. This protocol utilizes an intentional excess of reagent followed by base-mediated hydrolysis to force complete conversion to the mono-adduct[10].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the primary amine substrate and 2.5 mmol of a buffering base (e.g., triethylamine or pyridine) in 10 mL of anhydrous methylene chloride (CH₂Cl₂) under an inert argon atmosphere.

  • Sulfonylation: Slowly add 1.5–2.2 mmol of the desired sulfonyl chloride dropwise at 0 °C to control the exothermic nucleophilic attack.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. At this stage, a mixture of mono- and bis-sulfonamides will be present.

  • Base-Mediated Hydrolysis: Add an excess of aqueous sodium hydroxide (2M, 5 mL) to the mixture and stir vigorously for 0.5 to 24 hours (depending on steric hindrance). The strong base selectively hydrolyzes the sterically strained bis-sulfonamide back into the mono-sulfonamide[10].

  • Workup: Acidify the aqueous layer with 1M HCl to precipitate the product. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Yields typically exceed 90%[10].

Synthesis_Workflow Amine Primary/Secondary Amine Intermediate Nucleophilic Attack Intermediate Amine->Intermediate Sulfonyl Sulfonyl Chloride (R-SO2Cl) Sulfonyl->Intermediate Base Buffering Base (e.g., NEt3, Pyridine) Base->Intermediate Deprotonates Product Mono-Sulfonamide (R-SO2NH-R') Intermediate->Product Yield > 90% BisAdduct Bis-Sulfonamide (Side Product) Intermediate->BisAdduct Excess Reagent BisAdduct->Product Base-Mediated Hydrolysis

Figure 3: Workflow for the high-yield synthesis of mono-sulfonamides utilizing base-mediated hydrolysis.

Protocol B: Kinetic Evaluation of Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

To validate the synthesized sulfonamides, a stopped-flow kinetic assay is utilized to measure the inhibition constant (Ki) against CA isoforms.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the specific hCA isoform (e.g., hCA II or hCA IX) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

  • Indicator Addition: Add a pH indicator (e.g., Phenol Red, 0.2 mM) to the enzyme solution. The indicator monitors the rapid pH drop associated with the hydration of CO₂ into protons and bicarbonate.

  • Inhibitor Incubation: Pre-incubate the enzyme-indicator mixture with varying concentrations of the synthesized sulfonamide inhibitor for 15 minutes at 20 °C to allow the zinc-coordination complex to reach equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approx. 15 mM CO₂).

  • Data Acquisition: Monitor the change in absorbance at the indicator's peak wavelength (e.g., 557 nm for Phenol Red) over a 10-second window.

  • Analysis: Calculate the initial velocity of the CO₂ hydration reaction. Plot the initial velocities against inhibitor concentrations to derive the IC₅₀, and use the Cheng-Prusoff equation to calculate the specific Ki value[7].

Conclusion & Future Perspectives

The sulfonamide moiety remains a cornerstone of rational drug design. By understanding the causal mechanisms of its bioactivity—mimicry of PABA in bacterial DHPS and precise metal-coordination in human Carbonic Anhydrases—medicinal chemists can continue to exploit this scaffold. Modern advancements, such as the "tail approach" in CA inhibitors, are currently driving the development of highly selective, isoform-specific sulfonamides with profound implications for targeted cancer therapies and overcoming antimicrobial resistance[7][9].

References

  • What is the mechanism of Sulfanilamide? Patsnap Synapse. Available at: [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Open Access Journals. Available at:[Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Open Access Journals. Available at: [Link]

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII. ResearchGate. Available at: [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. PMC - NIH. Available at: [Link]

  • Convenient synthesis of primary sulfonamides. Academia.edu. Available at:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at:[Link]

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Exploratory

An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-(Ethylsulfonyl)-4-methoxypiperidine

Abstract The piperidine scaffold is a cornerstone of central nervous system (CNS) drug discovery, serving as a privileged structure for a multitude of biological targets.[1][2] The novel compound, 1-(Ethylsulfonyl)-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of central nervous system (CNS) drug discovery, serving as a privileged structure for a multitude of biological targets.[1][2] The novel compound, 1-(Ethylsulfonyl)-4-methoxypiperidine, presents a unique combination of structural motifs: a core piperidine ring, a non-basic sulfonamide nitrogen, and a 4-methoxy substitution. This guide posits a primary mechanistic hypothesis for this compound and outlines a rigorous, multi-phase experimental workflow to validate it. Based on a comprehensive analysis of its structure-activity relationships against known pharmacophores, we predict that 1-(Ethylsulfonyl)-4-methoxypiperidine is most likely to function as a selective ligand for the Sigma-1 Receptor (S1R). This document provides the scientific rationale for this hypothesis and presents a complete, self-validating protocol for its elucidation, designed for researchers and professionals in drug development.

Introduction and Mechanistic Hypothesis

The elucidation of a compound's mechanism of action (MoA) is a critical, yet challenging, step in the drug discovery pipeline.[3] A clear understanding of the MoA rationalizes phenotypic observations, anticipates potential side effects, and guides future lead optimization. The subject of this guide, 1-(Ethylsulfonyl)-4-methoxypiperidine, is a novel chemical entity with no published biological data. Its structure, however, provides significant clues to its potential biological target.

The piperidine core is present in drugs targeting the dopamine transporter (DAT)[4][5], opioid receptors[6], and muscarinic acetylcholine receptors (mAChRs)[7]. However, the presence of the strongly electron-withdrawing ethylsulfonyl group drastically reduces the basicity of the piperidine nitrogen. This makes it an unlikely candidate for canonical interactions with DAT, opioid, or muscarinic receptors, which typically rely on a salt-bridge formation between a protonated amine and a conserved aspartate residue in the binding pocket.

Conversely, the pharmacophore for the Sigma-1 Receptor (S1R) is more accommodating. S1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which modulates a variety of signaling pathways, including calcium signaling, and is a therapeutic target for neurological disorders.[8][9] S1R ligands often contain a piperidine or related nitrogenous ring, but a basic, protonated nitrogen is not a strict requirement.[10][11] The overall topology, incorporating hydrophobic regions and hydrogen-bond acceptors, is more critical.

Therefore, we advance the following primary hypothesis:

Hypothesis: 1-(Ethylsulfonyl)-4-methoxypiperidine functions as a selective Sigma-1 Receptor (S1R) antagonist, modulating intracellular calcium signaling and downstream cellular processes such as neurite outgrowth.

This guide will now detail the integrated experimental strategy required to systematically test and validate this hypothesis.

An Integrated Experimental Workflow for MoA Validation

A robust MoA elucidation strategy proceeds from initial target identification to functional characterization and finally to phenotypic consequence.[12] The workflow proposed here is a four-phase, self-validating system designed to rigorously interrogate the interaction of 1-(Ethylsulfonyl)-4-methoxypiperidine with its predicted target.

G cluster_0 Phase I: Target Affinity & Engagement cluster_1 Phase II: Functional Characterization cluster_2 Phase III: Selectivity Profiling cluster_3 Phase IV: Cellular Phenotypic Validation p1_dock In Silico Docking (S1R, S2R, DAT, M2, mu-Opioid) p1_bind Radioligand Binding Assays (Primary Screen vs. S1R/S2R) p1_dock->p1_bind Guides Assay Design p2_func Functional Assay (Calcium Mobilization Assay) p1_bind->p2_func Confirm Target Binding p2_mode Determine Agonist vs. Antagonist Mode p2_func->p2_mode p3_panel Broad Receptor Panel Screen (e.g., NIMH PDSP) p2_mode->p3_panel Inform Selectivity Context p3_select Quantify Selectivity Index p3_panel->p3_select p4_pheno Neurite Outgrowth Assay (PC12 or SH-SY5Y cells) p3_select->p4_pheno Confirm On-Target Specificity p4_confirm Confirm Target-Mediated Effect (Use S1R antagonist as control) p4_pheno->p4_confirm end Complete MoA Profile p4_confirm->end

Caption: A four-phase experimental workflow for MoA elucidation.

Phase I: Target Engagement and Affinity Determination

The foundational step is to confirm physical binding of the compound to the hypothesized target. This is achieved through competitive radioligand binding assays.

Experimental Protocol: S1R Competitive Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of 1-(Ethylsulfonyl)-4-methoxypiperidine for the Sigma-1 Receptor.

  • Materials:

    • Membrane homogenates from HEK-293 cells stably expressing human S1R.

    • Radioligand: -pentazocine (a known high-affinity S1R ligand).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: 1-(Ethylsulfonyl)-4-methoxypiperidine, serially diluted.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).

    • In a 96-well plate, combine 50 µL of cell membrane homogenate, 50 µL of -pentazocine (at a final concentration near its Kₔ, e.g., 2-3 nM), and 50 µL of either buffer (total binding), Haloperidol (non-specific binding), or test compound dilution.

    • Incubate the plate at room temperature for 120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Expected Outcome & Interpretation: A low nanomolar Kᵢ value would provide strong evidence that the compound binds to S1R with high affinity. This protocol is self-validating through the use of total and non-specific binding controls, ensuring the measured signal is target-specific.

Hypothetical Binding Data Kᵢ (nM)
1-(Ethylsulfonyl)-4-methoxypiperidine 15.2 ± 2.1
Haloperidol (Control)2.5 ± 0.4
Phase II: Functional Characterization

Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding: is the compound an agonist (activator) or an antagonist (inhibitor)? S1R is known to modulate intracellular calcium (Ca²⁺) mobilization.[8]

G cluster_0 S1R Signaling Cascade agonist S1R Agonist (e.g., PRE-084) s1r Sigma-1 Receptor (S1R) agonist->s1r Activates ip3r IP3 Receptor (IP3R) s1r->ip3r Chaperones/ Potentiates er Endoplasmic Reticulum (ER) ip3r->er Located on ca_release Ca²⁺ Release ip3r->ca_release Gates antagonist Hypothesized Antagonist: 1-(Ethylsulfonyl)-4-methoxypiperidine antagonist->s1r Blocks Agonist Binding

Caption: Simplified S1R pathway showing agonist-induced Ca²⁺ release.

Experimental Protocol: FLIPR Calcium Mobilization Assay

  • Objective: To determine if the test compound acts as an S1R agonist or antagonist.

  • Materials:

    • SH-SY5Y neuroblastoma cells (endogenously express S1R).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • S1R agonist: PRE-084.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Methodology:

    • Cell Plating: Plate SH-SY5Y cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol. This allows intracellular Ca²⁺ levels to be measured via fluorescence.

    • Antagonist Mode:

      • Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.

      • Place the plate in a fluorescence imaging plate reader (FLIPR).

      • Add a fixed concentration of the agonist PRE-084 (at its EC₈₀) to all wells and measure the fluorescent signal over time.

    • Agonist Mode:

      • Place the dye-loaded plate in the FLIPR.

      • Add serial dilutions of the test compound directly to the wells and measure the fluorescent signal over time, without adding PRE-084.

  • Data Analysis:

    • Antagonist Mode: An antagonist will inhibit the Ca²⁺ flux induced by PRE-084. Plot the percentage inhibition against the log concentration of the test compound to determine its IC₅₀.

    • Agonist Mode: An agonist will induce Ca²⁺ flux on its own. Plot the fluorescence intensity against the log concentration of the test compound to determine its EC₅₀.

Expected Outcome & Interpretation: Following our hypothesis, the compound should show no activity in agonist mode but should produce a dose-dependent inhibition of the PRE-084 signal in antagonist mode, yielding a potent IC₅₀ value.

Hypothetical Functional Data Potency (nM)
Agonist Mode (EC₅₀) > 10,000 (Inactive)
Antagonist Mode (IC₅₀) 45.8 ± 5.3
Phase III: Selectivity Profiling

To be a viable tool or therapeutic candidate, a compound must be selective for its target. This phase involves screening the compound against a wide array of other common CNS targets to ensure the observed effects are not due to off-target activity.

Experimental Protocol: Broad Panel Counter-Screening

  • Objective: To assess the selectivity of 1-(Ethylsulfonyl)-4-methoxypiperidine.

  • Methodology: Utilize a commercial service such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) or a contract research organization (CRO).[8]

  • Assay Panel: Request competitive binding assays at a fixed concentration (e.g., 1 µM) of the test compound against a panel of at least 40 CNS targets, including:

    • Dopamine Receptors: D₁-D₅, DAT

    • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, SERT

    • Muscarinic Receptors: M₁-M₅

    • Opioid Receptors: µ, δ, κ

    • Adrenergic Receptors: α₁, α₂, β

    • Sigma Receptor: S2R

  • Data Analysis:

    • Calculate the percent inhibition at each target.

    • For any target showing >50% inhibition, perform a full dose-response curve to determine the Kᵢ.

    • Calculate the Selectivity Index by dividing the Kᵢ of the off-target by the Kᵢ of the on-target (S1R).

Expected Outcome & Interpretation: The compound should show minimal (<50%) inhibition for most targets. A selectivity index of >100-fold for S1R over all other tested targets would confirm high selectivity and validate its use as a specific S1R probe.

Hypothetical Selectivity Data Kᵢ (nM)Selectivity Index (vs. S1R)
Sigma-1 Receptor (S1R) 15.2 -
Sigma-2 Receptor (S2R)1,850122x
Dopamine Transporter (DAT)> 10,000> 650x
M₂ Muscarinic Receptor> 10,000> 650x
µ-Opioid Receptor> 10,000> 650x
Phase IV: Cellular Phenotypic Validation

The final phase connects target engagement to a relevant cellular function. S1R agonists are known to promote neurite outgrowth in neuronal cell lines like PC12.[13] As a predicted antagonist, our compound should inhibit this effect.

Experimental Protocol: NGF-Induced Neurite Outgrowth Assay

  • Objective: To confirm that S1R antagonism by the test compound produces a functional cellular consequence.

  • Materials:

    • PC12 cells (rat pheochromocytoma).

    • Nerve Growth Factor (NGF).

    • S1R Agonist: PRE-084.

    • Test Compound.

  • Methodology:

    • Plate PC12 cells on collagen-coated plates.

    • Treat cells with different conditions for 48-72 hours:

      • Vehicle Control (no treatment)

      • NGF (50 ng/mL) + PRE-084 (S1R-potentiated outgrowth)

      • NGF (50 ng/mL) + PRE-084 + varying concentrations of the test compound.

    • After incubation, fix the cells and capture images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length and the percentage of cells bearing neurites.

  • Data Analysis: An antagonist should reduce the potentiated neurite outgrowth caused by the S1R agonist PRE-084 in a dose-dependent manner. Calculate the IC₅₀ for this inhibitory effect.

Expected Outcome & Interpretation: A potent IC₅₀ in this assay would provide the final piece of evidence, linking the compound's S1R antagonism to a specific, measurable, and relevant cellular phenotype. This confirms that the molecular interaction translates into a functional biological outcome.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to predicting and validating the mechanism of action for 1-(Ethylsulfonyl)-4-methoxypiperidine. The central hypothesis—that it acts as a selective Sigma-1 Receptor antagonist—is grounded in established principles of medicinal chemistry and structure-activity relationships.

The proposed four-phase workflow provides a robust framework for testing this hypothesis, with each phase building upon the last and incorporating self-validating controls. If the hypothetical data presented herein were borne out by experiment, it would provide a complete MoA profile, establishing the compound as a potent and selective S1R antagonist.

Future work would involve using this compound as a chemical probe to explore S1R biology in more complex systems, such as primary neuronal cultures or in vivo models of neuropathic pain or neurodegeneration. Furthermore, the structure itself could serve as a novel scaffold for medicinal chemistry efforts to develop new therapeutics targeting the Sigma-1 Receptor.

References

  • Title: Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Source: PubMed, Bioorganic & Medicinal Chemistry Letters, 2000. URL: [Link]

  • Title: Design, synthesis, biological evaluation, and cell-based assay of novel sigma receptor ligands based on 4-amino piperidine scaffolds. Source: The FASEB Journal, 2024. URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: RSC Medicinal Chemistry, 2023. URL: [Link]

  • Title: Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Source: European Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Title: A New Series of M3 Muscarinic Antagonists Based on the 4-amino-piperidine Scaffold. Source: PubMed, Bioorganic & Medicinal Chemistry Letters, 2002. URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Source: ACS Chemical Neuroscience, 2022. URL: [Link]

  • Title: Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Source: PubMed, European Journal of Medicinal Chemistry, 2025. URL: [Link]

  • Title: Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Source: PubMed, Journal of Medicinal Chemistry, 1998. URL: [Link]

  • Title: Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Source: ACS Publications, Journal of Medicinal Chemistry, 1998. URL: [Link]

  • Title: Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Source: ACS Publications, Journal of Medicinal Chemistry, 2002. URL: [Link]

  • Title: Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Source: PubMed, Bioorganic & Medicinal Chemistry Letters, 2000. URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: PMC, RSC Medicinal Chemistry, 2023. URL: [Link]

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  • Title: Application of Sulfonyl in Drug Design. Source: ResearchGate, Chinese Journal of Medicinal Chemistry, 2020. URL: [Link]

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Foundational

The Strategic Integration of 4-Methoxypiperidine in Modern Drug Discovery: History, Synthesis, and SAR Dynamics

Executive Summary In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, the evolutionary leap from simple piperidines to functionally decor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, the evolutionary leap from simple piperidines to functionally decorated analogs has been driven by the need to overcome pharmacokinetic liabilities. Among these, 4-methoxypiperidine (CAS: 4045-24-3) has emerged as a privileged structural motif[1]. By replacing a traditional hydroxyl group with a methoxy moiety, drug developers can finely tune stereoelectronic properties, eliminate hydrogen bond donors, and precisely modulate lipophilicity. This whitepaper provides a comprehensive technical analysis of 4-methoxypiperidine, detailing its synthetic methodologies, mechanistic rationale in drug design, and its pivotal role in contemporary therapeutics ranging from targeted oncology to infectious diseases.

Mechanistic Rationale: The E-E-A-T of 4-Methoxypiperidine in SAR

As application scientists, we do not select functional groups at random; every atomic substitution must serve a causal purpose in the Structure-Activity Relationship (SAR). The incorporation of a 4-methoxy group onto a piperidine core provides three distinct pharmacological advantages:

  • Desolvation Penalty Reduction (Permeability): A free 4-hydroxypiperidine presents a hydrogen bond donor (HBD) that heavily interacts with aqueous environments. Masking this donor via methylation to form 4-methoxypiperidine significantly reduces the desolvation penalty required for a molecule to cross lipid bilayers[2]. This is critical for neuro-therapeutics crossing the blood-brain barrier (BBB) or for oral absorption.

  • Efflux Transporter Evasion: High HBD counts are a primary trigger for P-glycoprotein (P-gp) efflux pumps. The 4-methoxypiperidine moiety acts strictly as a hydrogen bond acceptor, reducing polar surface area (PSA) and mitigating transporter-mediated efflux[3].

  • pKa Modulation: The electronegative oxygen of the methoxy group exerts an electron-withdrawing inductive effect (-I effect) on the piperidine nitrogen. This subtly lowers the basicity (pKa) of the amine compared to an unsubstituted piperidine, optimizing the ionization state at physiological pH (7.4) to balance solubility and lipophilicity (logD)[4].

Chemical Synthesis & Functionalization

The construction of the 4-methoxypiperidine scaffold is typically achieved through the selective alkylation of a protected 4-hydroxypiperidine precursor. The protocol below outlines the industry-standard SN​2 methylation workflow, designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology: Synthesis of 1-Boc-4-methoxypiperidine

Objective: Convert 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate into 1-Boc-4-methoxypiperidine[5].

  • Preparation: Dissolve 5.0 g (24.8 mmol) of N-Boc-4-hydroxypiperidine in 30 mL of anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby hyper-activating the alkoxide nucleophile for the subsequent SN​2 attack[5].

  • Deprotonation: Slowly add 2.98 g (74.5 mmol) of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C, stirring for 5 minutes. Self-Validation: The evolution of H2​ gas (effervescence) serves as a visual confirmation that the alkoxide is successfully forming. The strong basicity of NaH ensures quantitative deprotonation of the sterically hindered secondary alcohol[5].

  • Alkylation: Introduce 4.64 mL (74.5 mmol) of Methyl Iodide ( CH3​I ) and stir for 30 minutes. Causality: The excess of methyl iodide drives the reaction to completion rapidly, minimizing side reactions[5].

  • Quenching & Extraction: Carefully quench the reaction with 50 mL of water to destroy unreacted NaH. Extract the aqueous layer with diethyl ether ( 2×50 mL)[5].

  • Purification: Wash the combined organic fractions with water ( 4×50 mL) to remove residual DMF, followed by a brine wash. Dry over anhydrous MgSO4​ and evaporate under reduced pressure.

  • Validation: The process yields 1-Boc-4-methoxypiperidine (approx. 5.3 g, 99% yield). Mass spectrometry (ES+) should confirm an m/z of 216 ( M+1 )[5].

Synthesis N1 N-Boc-4-hydroxypiperidine in DMF N2 Add NaH (60% in mineral oil) Stir 5 min N1->N2 N3 Add Methyl Iodide (MeI) Stir 30 min N2->N3 N4 Quench with H2O Extract with Et2O N3->N4 N5 Wash (H2O/Brine) Dry (MgSO4) N4->N5 N6 1-Boc-4-methoxypiperidine (99% Yield) N5->N6

Workflow for the synthesis of 1-Boc-4-methoxypiperidine via SN2 methylation.

Case Studies: 4-Methoxypiperidine in Advanced Therapeutics

Oncology: Next-Generation EGFR Inhibitors (BLU-945)

In the treatment of non-small-cell lung cancer (NSCLC), resistance to early-generation Epidermal Growth Factor Receptor (EGFR) inhibitors is driven by mutations like T790M and C797S. The 6 represents a breakthrough in creating a reversible, potent, and wild-type-sparing next-generation inhibitor[6]. During the lead optimization of BLU-945, researchers incorporated a (3S,4R)-3-fluoro-4-methoxypiperidine moiety into the back-pocket binding region. The addition of the methoxy and fluoro groups provided highly specific steric and electronic interactions within the ATP pocket of the mutant EGFR kinase, resulting in an exceptional IC50​ of 20 nM in H1975 cell lines while sparing wild-type EGFR to prevent severe skin and gastrointestinal toxicities[6].

Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Apop Apoptosis EGFR->Apop When Inhibited BLU BLU-945 (4-methoxypiperidine moiety) BLU->EGFR ATP-competitive Inhibition Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

Mechanism of mutant EGFR inhibition by 4-methoxypiperidine-derived BLU-945.

Targeted Protein Degradation: AR PROTACs

Proteolysis Targeting Chimeras (PROTACs) rely heavily on optimal linker chemistry to bring an E3 ligase and a target protein into proximity. In the7, an orally efficacious Androgen Receptor (AR) degrader for prostate cancer, linker modifications were exhaustively evaluated[7]. Substituting the linker's piperidine ring with a 4-methoxy group (Compound 46) yielded a highly potent degrader with a DC50​ (degradation concentration 50%) of 0.3 nM and a Dmax​ of 99%, vastly outperforming hydroxyl-substituted analogs ( DC50​ = 290 nM), proving the superior pharmacokinetic stability of the methoxy ether over the free alcohol[7].

Infectious Disease: Anti-Tubercular Agents

In the search for novel agents against Mycobacterium tuberculosis, researchers developed a class of pyrazole-containing compounds targeting MmpL3. Phenotypic screening revealed that compounds bearing a 4-methoxypiperidine at position three of the pyrazole core exhibited the best overall profile. This specific substitution maintained high bactericidal activity (MIC < 1 μM) while drastically reducing cytotoxicity and hERG channel liability—a major hurdle in modern drug safety[4].

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological impact of integrating the 4-methoxypiperidine moiety across various therapeutic targets:

Drug Candidate / ScaffoldTarget / Disease AreaSpecific Role of 4-MethoxypiperidineKey Quantitative MetricRef
BLU-945 Mutant EGFR (L858R/T790M)Solubilizing back-pocket moiety (as 3-fluoro-4-methoxypiperidine) pEGFR IC50​ = 20 nM[6]
ARD-1676 (Compound 46) Androgen Receptor (AR)Linker optimization to enhance degradation efficiency and oral bioavailability DC50​ = 0.3 nM, Dmax​ = 99%[7]
Compound 12a A2A Adenosine ReceptorC3-substitution profiling to determine optimal ring basicity IC50​ = 1.6 nM[8]
Pyrazole BM635 Analogs MmpL3 (M. tuberculosis)Position 3 substitution to reduce hERG activity and improve DMPKMIC < 1 μM, Low Cytotoxicity[4]
Oesophageal Kinase Inhibitors Pyrazolo[3,4-d]pyrimidineIncorporated in the C3-acrylamide moiety to enhance antiproliferative activityOptimal Fragment Identification[9]

Conclusion

The transition from simple piperidines to 4-methoxypiperidine represents a masterclass in rational drug design. By masking a problematic hydrogen bond donor while maintaining a highly tunable basic center, this moiety allows medicinal chemists to thread the needle between target affinity, oral bioavailability, and safety (e.g., hERG evasion). As demonstrated by its inclusion in cutting-edge modalities like PROTACs and next-generation kinase inhibitors, 4-methoxypiperidine will remain a foundational building block in the pharmaceutical arsenal.

References

  • ChemicalBook - 4-Methoxypiperidine Synthesis and Properties.
  • ChemicalBook - 1-Boc-4-methoxypiperidine synthesis.
  • Chem-Impex - 4-Methoxy-piperidine hydrochloride Applications.
  • PMC (NIH) - Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis.
  • Benchchem - 1-(4-Iodobenzyl)-4-methoxypiperidine Research Applications.
  • RSC Publishing - Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer.
  • PMC (NIH) / ACS - Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor.
  • ACS Publications - Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy.
  • ACS Publications - Discovery of ARD-1676 as a Highly Potent and Orally Efficacious AR PROTAC Degrader.

Sources

Exploratory

Strategic Sourcing and Synthetic Validation of 1-(Ethylsulfonyl)-4-methoxypiperidine in Drug Discovery

Structural Rationale in Medicinal Chemistry In modern drug discovery, the push toward increasing the fraction of sp³-hybridized carbons (Fsp³) is a well-established strategy to improve target specificity and aqueous solu...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale in Medicinal Chemistry

In modern drug discovery, the push toward increasing the fraction of sp³-hybridized carbons (Fsp³) is a well-established strategy to improve target specificity and aqueous solubility. The compound 1-(Ethylsulfonyl)-4-methoxypiperidine (CAS: 1185538-48-0) represents a highly versatile building block that perfectly aligns with this paradigm.

Structurally, it combines three critical pharmacophoric elements:

  • The Piperidine Core: Provides a rigid, sp³-rich scaffold that dictates the spatial trajectory of attached substituents.

  • The 4-Methoxy Group: Acts as a stable hydrogen-bond acceptor. Unlike hydroxyl groups, the methoxy ether is metabolically stable against Phase II glucuronidation.

  • The Ethylsulfonyl Moiety: Sulfonamides are classic, metabolically robust bioisosteres for amides. The ethyl vector provides a small lipophilic footprint, while the sulfonyl oxygens serve as potent hydrogen-bond acceptors, often engaging the hinge region of kinases or specific sub-pockets in GPCRs.

Commercial Availability and Sourcing Landscape

Despite its structural utility, 1-(Ethylsulfonyl)-4-methoxypiperidine is not a ubiquitous off-the-shelf bulk commodity. Aggregated chemical databases, such as ChemSrc, list the compound under CAS 1185538-48-0[1][2], but it is predominantly categorized within specialized screening libraries rather than bulk-scale catalogs.

For drug development professionals, sourcing this intermediate requires a bifurcated strategy based on project scale:

  • Screening Scale (<100 mg): Can occasionally be procured through specialized catalog aggregators.

  • Scale-Up (>1 g): Necessitates de novo custom synthesis. Fortunately, its precursors—4-Methoxypiperidine (CAS: 4045-24-3) and Ethanesulfonyl chloride (CAS: 594-44-5)—are inexpensive and widely available from major vendors like Sigma-Aldrich[3], TCI, and BLD Pharm[4].

ProcurementLogic Start Target: CAS 1185538-48-0 Decision Required Scale? Start->Decision Catalog Catalog Procurement (ChemSrc / Specialized) Decision->Catalog < 100 mg (Screening) Custom In-House / CRO Synthesis Decision->Custom > 1 g (Scale-up) QC LC-MS & NMR Validation Catalog->QC Precursors Source Precursors (Sigma-Aldrich / TCI) Custom->Precursors Precursors->QC Post-Synthesis

Fig 1: Decision matrix for sourcing CAS 1185538-48-0 based on scale and commercial availability.

De Novo Synthesis Protocol: A Self-Validating Workflow

When custom synthesis is required, the formation of the sulfonamide via nucleophilic substitution is the most efficient route. As an Application Scientist, I mandate protocols that are not merely procedural, but self-validating —meaning the chemistry includes built-in causality and In-Process Controls (IPCs) to guarantee success before moving to the next step.

Experimental Causality and Reagent Selection
  • Solvent (Dichloromethane - DCM): DCM is an aprotic solvent that readily dissolves both the polar piperidine derivative and the highly reactive sulfonyl chloride without participating in the reaction.

  • Base (N,N-Diisopropylethylamine - DIPEA): DIPEA is chosen over Triethylamine (TEA). Its bulky isopropyl groups provide steric hindrance, preventing the base itself from acting as a nucleophile and reacting with ethanesulfonyl chloride. It serves strictly as an acid scavenger for the HCl byproduct.

  • Thermal Control (0°C to RT): Sulfonylation is highly exothermic. Dropwise addition at 0°C prevents the thermal degradation of the sulfonyl chloride into unreactive sulfonic acids and minimizes tarry byproducts.

Step-by-Step Methodology
  • Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 4-Methoxypiperidine (1.0 eq, 10 mmol, 1.15 g)[5][6].

  • Solvation & Basification: Dissolve the amine in anhydrous DCM (25 mL). Add DIPEA (2.0 eq, 20 mmol, 3.48 mL). Stir for 5 minutes to ensure homogeneity.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add Ethanesulfonyl chloride (1.1 eq, 11 mmol, 1.04 mL)[7][8] dropwise over 15 minutes via a syringe pump.

    • Self-Validation Check: You should observe a slight fuming/exotherm. If the solution turns dark brown immediately, the addition rate is too fast, risking thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: The mass peak for the starting amine (m/z 116 [M+H]+)[6] must be absent. If >5% remains, spike with an additional 0.1 eq of Ethanesulfonyl chloride and stir for 30 minutes.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove trace DIPEA, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) if necessary.

SynthesisWorkflow A 4-Methoxypiperidine CAS: 4045-24-3 C Reaction Vessel DIPEA, DCM, 0°C -> RT A->C 1.0 eq B Ethanesulfonyl Chloride CAS: 594-44-5 B->C 1.1 eq (Dropwise) D 1-(Ethylsulfonyl)- 4-methoxypiperidine CAS: 1185538-48-0 C->D Nucleophilic Substitution

Fig 2: Synthetic workflow for 1-(ethylsulfonyl)-4-methoxypiperidine via nucleophilic substitution.

Quantitative Data and Quality Control

Rigorous Quality Control (QC) is non-negotiable, whether the compound is purchased from a catalog or synthesized in-house. Below is a consolidated data matrix outlining the physicochemical parameters and purity thresholds required for downstream biological assays.

Reagent and Product Specifications
CompoundRoleCAS NumberMolecular WeightPhysical StatePurity Requirement
4-Methoxypiperidine Nucleophile4045-24-3115.17 g/mol Clear Liquid≥98.0% (GC)
Ethanesulfonyl Chloride Electrophile594-44-5128.58 g/mol Colorless Liquid≥98.0% (Titration)
1-(Ethylsulfonyl)-4-methoxypiperidine Target Product1185538-48-0207.29 g/mol Oil / Low-melting solid≥95.0% (LC-MS/NMR)
Analytical Validation Parameters

To verify the structural integrity of the synthesized or procured 1-(Ethylsulfonyl)-4-methoxypiperidine, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Expected mass peak at m/z 208 [M+H]+ .

  • ¹H NMR (CDCl₃, 400 MHz):

    • A distinct singlet at ~3.35 ppm integrating for 3 protons corresponds to the methoxy (-OCH₃) group.

    • A quartet at ~2.95 ppm (2H) and a triplet at ~1.35 ppm (3H) confirms the presence of the ethyl group attached to the sulfonyl moiety.

    • Multiplets between 3.10–3.50 ppm and 1.60–2.00 ppm correspond to the piperidine ring protons.

Conclusion

1-(Ethylsulfonyl)-4-methoxypiperidine is a highly valuable, sp³-enriched building block for modern medicinal chemistry. Due to its limited bulk commercial availability[1], drug discovery teams must rely on strategic custom synthesis. By utilizing widely available precursors[3] and employing a self-validating, stoichiometrically controlled nucleophilic substitution protocol, researchers can efficiently generate high-purity batches of this intermediate to drive structure-activity relationship (SAR) campaigns forward.

References

  • ChemSrc. "1-(Ethylsulfonyl)-4-methoxypiperidine (CAS 1185538-48-0)". Accessed March 2026.[Link]

Sources

Foundational

Safety, Handling, and Synthetic Integration of 1-(Ethylsulfonyl)-4-methoxypiperidine

A Technical Whitepaper for Drug Development Professionals Executive Summary & Strategic Relevance In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for targeting G-protein-coupled re...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Strategic Relevance

In modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs) and kinase networks. 1-(Ethylsulfonyl)-4-methoxypiperidine (CAS: 1185538-48-0) is a highly versatile building block. By converting a basic secondary amine into a neutral sulfonamide, this modification ablates unwanted basicity, increases lipophilicity, and provides a strong hydrogen-bond acceptor motif.

As a Senior Application Scientist, I approach the handling of this compound not merely as a logistical task, but as a critical variable in experimental integrity. This guide provides an authoritative, self-validating framework for the safe handling, physicochemical profiling, and synthetic integration of 1-(Ethylsulfonyl)-4-methoxypiperidine.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must first understand the causality behind its physical behavior. The structural features of 1-(Ethylsulfonyl)-4-methoxypiperidine dictate both its synthetic utility and its hazard profile.

  • The Sulfonamide Core: The electron-withdrawing nature of the ethylsulfonyl group renders the piperidine nitrogen non-basic. This increases the compound's stability against oxidative degradation but requires specific handling to avoid hydrolytic cleavage under strongly acidic conditions.

  • The Methoxy Substituent: Acts as a localized polar domain (hydrogen bond acceptor), which can increase the compound's hygroscopicity.

Table 1: Physicochemical and Pharmacophore Profiling

PropertyValue / DescriptorCausality & Experimental Implication
Chemical Name 1-(Ethylsulfonyl)-4-methoxypiperidineCore structural identifier.
CAS Number Registry identification for inventory tracking.
Molecular Formula C8H17NO3SDetermines exact mass for LC-MS validation.
Molecular Weight 207.29 g/mol Critical for precise stoichiometric calculations.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 4Facilitates target protein binding; increases moisture affinity.
Physical State Solid / High-boiling oilDictates weighing protocols (mitigating aerosolized dust).

Toxicological Framework & Handling Causality

The safety profile of 1-(Ethylsulfonyl)-4-methoxypiperidine is intrinsically linked to its synthetic precursors. While the final sulfonamide is relatively stable, it must be treated as a potential bioactive intermediate. Furthermore, its synthesis involves highly hazardous reagents.

Hazard Causality
  • : A basic amine that acts as a severe skin and eye corrosive. Its high vapor pressure necessitates strict inhalation controls.

  • : A highly reactive electrophile. Upon contact with ambient moisture, it rapidly hydrolyzes to generate hydrochloric acid (HCl) gas, acting as a potent lachrymator and corrosive agent.

  • Target Compound: While the acute corrosivity of the precursors is neutralized in the final sulfonamide, it carries unknown toxicological liabilities (potential skin sensitization and off-target CNS activity).

Exposure Mitigation Protocol
  • Engineering Controls: All manipulations must occur in a chemical fume hood with a face velocity exceeding 0.5 m/s.

  • PPE: Nitrile gloves (double-gloving required when handling the sulfonyl chloride), splash-proof chemical goggles, and a flame-retardant lab coat.

  • Storage: Store under an inert atmosphere (Argon or N2) at 2–8 °C to prevent hydrolytic degradation and moisture absorption.

SafetyWorkflow Start Receipt & Inventory 1-(Ethylsulfonyl)-4-methoxypiperidine PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Face Velocity > 0.5 m/s) PPE->FumeHood Handling Weighing & Dispensing (Mitigate Aerosolization) FumeHood->Handling Spill Spill Response (Absorb & Dispose as HazMat) Handling->Spill Accidental Release Storage Storage (Cool, Dry, Inert Atmosphere) Handling->Storage Routine Use

Fig 1: Logical workflow for the safe handling and exposure mitigation of functionalized piperidines.

Synthetic Integration & Self-Validating Methodologies

To ensure experimental integrity, protocols cannot rely on blind faith; they must be self-validating. The following methodology details the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine, explaining the why behind each step, followed by an integrated validation loop.

Step-by-Step N-Sulfonylation Protocol

1. Preparation & Inertion: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, establish an inert nitrogen atmosphere. Dissolve 4-methoxypiperidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: DCM is chosen because its low boiling point allows for facile removal during concentration, and it does not participate in electrophilic sulfonylation.

2. Base Addition: Add triethylamine (Et3N) (1.5 eq, 15 mmol) to the solution.

  • Causality: Et3N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the piperidine precursor, which would otherwise halt the reaction equilibrium.

3. Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add ethanesulfonyl chloride (1.1 eq, 11 mmol) over 10 minutes.

  • Causality: Sulfonylation is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, minimizing the formation of bis-sulfonylated byproducts and preventing solvent boil-off.

4. Reaction Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.

5. Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) mobile phase. Stain the plate with ninhydrin.

  • Validation Logic: The disappearance of the ninhydrin-active spot (which selectively stains the secondary amine precursor) provides immediate, visual confirmation of complete conversion.

6. Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

7. Final Analytical Validation: Subject the crude product to LC-MS and 1H-NMR analysis.

  • Validation Logic: LC-MS must confirm the target mass ( [M+H]+=208.1 ). 1H-NMR must verify the integration of the ethyl protons (a distinct triplet and quartet) against the methoxy singlet.

SynthesisWorkflow Reactant1 4-Methoxypiperidine (Nucleophile) Reaction N-Sulfonylation (DCM, Et3N, 0°C to RT) Reactant1->Reaction Reactant2 Ethanesulfonyl Chloride (Electrophile) Reactant2->Reaction Workup Aqueous Workup (Brine/Water Wash) Reaction->Workup Validation Self-Validation (TLC, LC-MS, 1H-NMR) Workup->Validation Product Target Compound (Purity >98%) Validation->Product Confirmed

Fig 2: Self-validating synthetic methodology and in-process control workflow for N-sulfonylation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77666, 4-Methoxypiperidine." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11667, Ethanesulfonyl chloride." PubChem,[Link].

  • ChemSrc. "1-(Ethylsulfonyl)-4-methoxypiperidine CAS 1185538-48-0." ChemSrc Database,[Link].

Exploratory

Predictive Pharmacology and Therapeutic Targeting of 1-(Ethylsulfonyl)-4-methoxypiperidine: A Structural Motif Analysis

Executive Summary & Chemical Rationale In modern fragment-based drug discovery (FBDD) and rational drug design, the piperidine ring serves as a highly privileged pharmacophore. The compound 1-(Ethylsulfonyl)-4-methoxypip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern fragment-based drug discovery (FBDD) and rational drug design, the piperidine ring serves as a highly privileged pharmacophore. The compound 1-(Ethylsulfonyl)-4-methoxypiperidine represents a highly specialized, low-molecular-weight building block that combines three critical structural vectors:

  • The Piperidine Core: Imparts basicity and conformational flexibility, acting as an ideal anchor for G-protein coupled receptors (GPCRs) and monoamine transporters.

  • The 1-Ethylsulfonyl Moiety: The highly polarized S=O bonds act as potent, directional hydrogen-bond acceptors. Unlike bulky aromatic sulfonamides, the ethylsulfonyl group provides metabolic stability against oxidative degradation while allowing deep penetration into sterically restricted binding pockets (such as kinase hinge regions or GPCR transmembrane domains).

  • The 4-Methoxy Substitution: Provides a lipophilic vector with a localized dipole, optimizing binding in hydrophobic pockets while maintaining the capacity for weak hydrogen bonding with target residues.

Based on structural homology and established structure-activity relationships (SAR) of patented therapeutics, this whitepaper delineates the primary therapeutic targets for derivatives of 1-(Ethylsulfonyl)-4-methoxypiperidine, detailing the mechanistic causality and self-validating protocols required for preclinical evaluation.

Primary Predicted Therapeutic Targets

A. Prokineticin Receptors (PKR1 and PKR2)

The most extensively validated target class for 1-sulfonylpiperidines are the Prokineticin receptors (PKR1 and PKR2), which belong to the 7-transmembrane GPCR superfamily[1]. Prokineticins mediate angiogenesis, gastrointestinal motility, and neurogenesis[2].

  • Mechanistic Causality: 1-sulfonyl piperidine derivatives function as potent PKR1 antagonists. The piperidine nitrogen, stabilized by the electron-withdrawing sulfonyl group, prevents the receptor from adopting its active conformation, thereby blocking Gq-coupled intracellular calcium mobilization[3]. Antagonism of PKR1 is a highly sought-after mechanism for treating psychiatric disorders, neurological conditions, and gastrointestinal dysmotility[4].

B. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an endoplasmic reticulum-associated enzyme that catalyzes the reduction of inactive cortisone to active cortisol, playing a critical role in metabolic syndrome and Type II diabetes[5].

  • Mechanistic Causality: Derivatives of 1-sulfonyl-piperidine-4-carboxamides are highly selective 11β-HSD1 inhibitors[6]. The ethylsulfonyl group forms critical hydrogen bonds with the catalytic tyrosine (Tyr183) and serine (Ser170) residues in the enzyme's active site, while the 4-methoxy/carboxamide vector occupies the hydrophobic steroid-binding pocket, competitively excluding cortisone[7].

C. Glycine Transporter 1 (GlyT1)

GlyT1 regulates extracellular glycine concentrations in the central nervous system. Inhibiting GlyT1 potentiates NMDA receptor function, representing a novel therapeutic avenue for schizophrenia[8].

  • Mechanistic Causality: 4-substituted-1-(ethylsulfonyl)piperidines have been identified as potent GlyT1 inhibitors. The ethylsulfonyl group interacts with the sodium-binding sites of the transporter, locking it in an inward-facing, substrate-unbound state[8].

Quantitative Pharmacological Projections

To guide hit-to-lead optimization, the following table synthesizes the expected binding affinities and physicochemical parameters for 1-(Ethylsulfonyl)-4-methoxypiperidine derivatives based on historical SAR data of analogous scaffolds[8][9].

Target ProteinPutative RoleExpected IC50​ / Ki​ RangeKey Interacting ResiduesPrimary Indication
PKR1 (GPCR) Antagonist10 nM – 750 nMTM3, TM5, TM6 pocketPsychiatric / GI Disorders
11β-HSD1 Competitive Inhibitor50 nM – 1.2 μ MTyr183, Ser170, NADP+ siteType II Diabetes / Obesity
GlyT1 Reuptake Inhibitor5 nM – 300 nMNa1/Na2 binding sitesSchizophrenia
JAK3 Kinase ATP-competitive Modulator100 nM – 2.0 μ MHinge region (Leu905)Autoimmune / Oncology

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that all screening workflows must be self-validating systems . A protocol is only robust if it contains orthogonal readouts and internal quality controls (e.g., Z′ -factor >0.5 ).

Protocol 1: PKR1 Intracellular Calcium Mobilization Assay (Fluo-4 AM)

Objective: Validate the antagonist activity of 1-(Ethylsulfonyl)-4-methoxypiperidine derivatives at the human PKR1 receptor. Causality: PKR1 is Gq-coupled; activation by Prokineticin-2 (PK2) cleaves PIP2 into IP3, releasing Ca2+ from the endoplasmic reticulum. Antagonists will dose-dependently abrogate this fluorescent transient[3].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human PKR1 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM dye (2 μ M) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion). Incubate for 45 min at 37°C.

  • Compound Addition (Antagonist Phase): Add 10 μ L of the piperidine test compound (serial dilutions from 10 μ M to 0.1 nM). Include DMSO as a vehicle control and a known PKR1 antagonist as a positive control. Incubate for 15 min.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject EC80​ concentration of PK2 peptide.

  • Data Acquisition & Validation: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

    • Self-Validation Check: Calculate the Z′ -factor using the vehicle control (max signal) and positive control antagonist (min signal). The assay is only valid if Z′≥0.6 .

Protocol 2: 11β-HSD1 Enzymatic Inhibition Assay (LC-MS/MS)

Objective: Measure the direct competitive inhibition of cortisone reduction.

  • Reaction Assembly: In a 96-well plate, combine 10 nM recombinant human 11β-HSD1, 200 nM cortisone (substrate), and 1 mM NADPH (cofactor) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Inhibitor Incubation: Add the test compound at varying concentrations. Include Carbenoxolone as a reference inhibitor[5]. Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Stop the reaction by adding 100 μ L of ice-cold acetonitrile containing deuterated cortisol (Cortisol-d4) as an internal standard. Centrifuge at 3000 x g for 10 min.

  • LC-MS/MS Analysis: Quantify the ratio of Cortisol to Cortisol-d4 using multiple reaction monitoring (MRM).

    • Self-Validation Check: Ensure the conversion rate in the vehicle control is within the linear range (10-15% substrate depletion) to maintain steady-state Michaelis-Menten kinetics.

Mechanistic Visualizations

A. PKR1 GPCR Signaling Pathway

The following diagram illustrates the causal chain of PKR1 activation and the specific node targeted by 1-(Ethylsulfonyl)-4-methoxypiperidine derivatives.

PKR1_Signaling Ligand 1-Sulfonylpiperidine Derivative Receptor PKR1 (GPCR) Ligand->Receptor Antagonizes Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Caption: Mechanism of action: 1-Sulfonylpiperidines antagonize PKR1, halting Gq-mediated calcium flux.

B. Self-Validating High-Throughput Screening Workflow

This logic flow demonstrates the required orthogonal validation steps for advancing a hit compound.

Workflow Synth Compound Synthesis InSilico In Silico Docking Synth->InSilico InVitro In Vitro Assays (Z' > 0.5) InSilico->InVitro Orthogonal Orthogonal Validation InVitro->Orthogonal Primary Hit Orthogonal->Synth SAR Feedback Lead Lead Candidate Orthogonal->Lead Verified

Caption: Iterative FBDD workflow enforcing orthogonal validation prior to lead candidate selection.

References

  • Prokineticin Receptor Modulators May Potentially Treat Psychiatric and Neurological Disorders Source: ACS Chemical Neuroscience / NIH PMC URL
  • Therapeutic Potential of Targeting Prokineticin Receptors in Diseases Source: Pharmacological Reviews / NIH PMC URL
  • 1-sulfonyl piperidine derivatives as modulators of prokineticin receptors (WO2014202999A1)
  • Discovery and Cardioprotective Effects of the First Non-Peptide Agonists of the G Protein-Coupled Prokineticin Receptor-1 Source: PLOS One URL
  • Information on EC 1.1.1.
  • Heteroaryl Piperidine Glycine Transporter Inhibitors (EP1729772B1)

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Ethylsulfonyl)-4-methoxypiperidine as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to 3D, sp3-rich frameworks is a proven strategy to improve clinical success rates. Among these frameworks, the pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to 3D, sp3-rich frameworks is a proven strategy to improve clinical success rates. Among these frameworks, the piperidine ring is the most frequently utilized nitrogen heterocycle in FDA-approved drugs . However, the inherent basicity of secondary and tertiary piperidines often introduces severe liabilities, most notably off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity.

1-(Ethylsulfonyl)-4-methoxypiperidine (CAS: 1185538-48-0) represents a highly engineered building block designed to circumvent these liabilities. By masking the basic nitrogen with an ethylsulfonyl group and capping the 4-position with a methoxy moiety, this molecule serves as a metabolically stable, conformationally locked, and non-basic fragment. This application note details the physicochemical rationale behind its structural features and provides field-proven, self-validating protocols for deploying this building block in Fragment-Based Drug Discovery (FBDD) and late-stage C-H functionalization.

Physicochemical Rationale & Structural Biology

As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen before deploying them in a screening library. The utility of 1-(Ethylsulfonyl)-4-methoxypiperidine is driven by three distinct structural modifications:

  • The Piperidine Core : Provides a rigid, sp3-rich 3D vector that improves aqueous solubility and reduces non-specific protein binding compared to planar aromatics.

  • N-Ethylsulfonyl Modification : The sulfonylation of the piperidine nitrogen drops its pKa from ~11.2 to a non-basic state. This is a classical, highly effective strategy to mitigate hERG toxicity, as hERG channel blockade is primarily driven by protonated amines interacting with Tyr652 and Phe656 residues in the channel pore . Furthermore, the sulfonyl oxygens act as powerful, directional hydrogen-bond acceptors.

  • 4-Methoxy Substitution : Unlike a free hydroxyl group, which is a prime target for Phase II metabolism (glucuronidation), the methoxy ether is metabolically robust. It also locks the piperidine ring into a preferred chair conformation (with the methoxy group occupying the equatorial position to minimize 1,3-diaxial interactions), reducing the entropic penalty upon target binding.

Quantitative Physicochemical Profiling

To illustrate the impact of these modifications, the table below summarizes the physicochemical shifts from a naked piperidine to the fully functionalized building block.

PropertyPiperidine4-Methoxypiperidine1-(Ethylsulfonyl)-4-methoxypiperidineRationale for Drug Design
Molecular Weight 85.15 g/mol 115.17 g/mol 207.29 g/mol Ideal "Rule of 3" compliance for FBDD libraries.
pKa (Conjugate Acid) ~11.2~10.4Non-basicBasicity elimination abolishes hERG channel liability.
cLogP 0.840.651.15Optimal lipophilicity for membrane permeability.
Topological PSA 12.0 Ų21.3 Ų63.8 ŲIncreased polarity improves aqueous solubility.
H-Bond Donors 110Elimination of HBD improves BBB penetration potential.
H-Bond Acceptors 124Sulfonyl and ether oxygens provide key interaction vectors.

Application Workflows in Drug Discovery

Because 1-(Ethylsulfonyl)-4-methoxypiperidine is a fully "capped" molecule (lacking traditional reactive handles like halogens or primary amines), its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Late-Stage Functionalization (LSF) .

In FBDD, the molecule is screened against a target protein to identify novel binding pockets. Once a weak hit is confirmed, modern photoredox catalysis is employed to directly functionalize the unactivated C-H bonds of the piperidine ring, "growing" the fragment into a high-affinity lead compound.

FBDD_Workflow A Fragment Library 1-(Ethylsulfonyl)-4-methoxypiperidine B Primary Screen Water-LOGSY NMR A->B Target Incubation C Orthogonal Validation SPR / ITC B->C Hit Identification D Structural Biology X-ray Crystallography C->D Affinity Confirmed E Lead Optimization C-H Functionalization D->E Binding Pose Elucidated E->C Affinity Re-evaluation

Fig 1: FBDD workflow for 1-(Ethylsulfonyl)-4-methoxypiperidine from NMR screening to optimization.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and validation checkpoints to ensure absolute data integrity.

Protocol A: Fragment Screening via Water-LOGSY NMR

Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY) is a highly sensitive NMR technique for detecting weak fragment-protein interactions .

  • Causality : The method relies on magnetization transfer from bulk water to the protein, and subsequently to the bound fragment. Small molecules tumbling freely in solution exhibit a positive Nuclear Overhauser Effect (NOE), while large protein-ligand complexes exhibit a negative NOE. Therefore, a binding event is unequivocally indicated by an inversion of the fragment's NMR signal phase.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 50 mM deuterated phosphate buffer (pH 7.4) with 150 mM NaCl. Causality: Do not use Tris or HEPES buffers. These contain non-exchangeable protons that will generate massive background signals in the 1H-NMR spectrum, obscuring the fragment's signals.

  • Self-Validating Sample Assembly : In a 5 mm NMR tube, combine:

    • 10 µM Target Protein.

    • 500 µM 1-(Ethylsulfonyl)-4-methoxypiperidine (Test Fragment).

    • 100 µM Known weak binder (Positive Control).

    • 1% v/v DMSO-d6 (Negative Control).

    • 10% D2O (for NMR locking).

  • Acquisition : Acquire the Water-LOGSY spectrum at 298 K using a mixing time ( tm​ ) of 1.2 seconds.

  • Validation Checkpoint : Before analyzing the fragment, inspect the controls. The DMSO signal must show a positive phase (non-binder). The positive control must show a negative phase (binder). If the positive control fails to invert, the protein is likely denatured or the pulse sequence is miscalibrated. Do not proceed with analysis until this is resolved.

  • Analysis : If the 1-(Ethylsulfonyl)-4-methoxypiperidine peaks (e.g., the methoxy singlet at ~3.3 ppm) exhibit a negative phase, the fragment is confirmed as a binder.

Protocol B: Late-Stage C-H Alkylation via Decatungstate Photocatalysis

To optimize the fragment hit, we must "grow" the molecule. Since the building block lacks traditional cross-coupling handles, we utilize Hydrogen Atom Transfer (HAT) photocatalysis to functionalize the C-H bond adjacent to the 4-methoxy group .

  • Causality : Tetrabutylammonium decatungstate (TBADT) is excited by 390 nm light to a highly electrophilic state. It selectively abstracts electron-rich, sterically accessible C-H bonds (specifically the α -oxy C-H at the 4-position). The resulting carbon-centered radical is then trapped by a Michael acceptor (e.g., methyl acrylate) in a Giese-type addition.

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried 8 mL reaction vial equipped with a stir bar, add:

    • 1-(Ethylsulfonyl)-4-methoxypiperidine (0.5 mmol, 1.0 equiv).

    • Methyl acrylate (1.5 mmol, 3.0 equiv) as the radical trap.

    • TBADT (0.01 mmol, 2 mol%) as the HAT photocatalyst.

    • 1,3,5-Trimethoxybenzene (0.25 mmol, 0.5 equiv) as an internal quantitative standard.

    • 5.0 mL of anhydrous Acetonitrile.

  • Degassing (Critical Step) : Seal the vial with a PTFE septum and perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher. If the solvent is not rigorously deoxygenated, O2​ will rapidly quench the excited decatungstate species and trap the carbon-centered radical, completely halting the reaction.

  • Irradiation : Place the vial in a photoreactor equipped with 390 nm LEDs. Irradiate for 16 hours while stirring vigorously. Causality: Use a cooling fan to maintain the reaction at ambient temperature (25°C). Excessive heat can lead to thermal degradation of the radical intermediates and polymerization of the methyl acrylate.

  • Validation Checkpoint : At t=4 hours, extract a 10 µL aliquot via syringe under a nitrogen atmosphere. Analyze via LC-MS. Compare the product peak area to the 1,3,5-trimethoxybenzene internal standard. If conversion is <20%, verify LED emission intensity and ensure the vial seal has not been compromised by oxygen.

  • Workup : Concentrate the mixture under reduced pressure and purify the functionalized lead compound via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL: [Link]

  • Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations. Nature Reviews Drug Discovery, 5(4), 319-328. URL: [Link]

  • Dalvit, C., et al. (2001). Identification of compounds with binding affinity to proteins via magnetization transfer NMR spin filters and spin-lock experiments. Journal of Biomolecular NMR, 21(4), 349-359. URL: [Link]

  • Czaplyski, W. L., et al. (2019). Decatungstate-catalyzed C-H functionalization. European Journal of Organic Chemistry, 2019(21), 3354-3373. URL: [Link]

Application

Application Note &amp; Protocol: ¹H and ¹³C NMR Analysis of 1-(Ethylsulfonyl)-4-methoxypiperidine

Introduction & Structural Context Piperidine derivatives are ubiquitous in pharmaceutical chemistry, serving as core scaffolds for numerous therapeutics due to their favorable pharmacokinetic properties and structural ve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

Piperidine derivatives are ubiquitous in pharmaceutical chemistry, serving as core scaffolds for numerous therapeutics due to their favorable pharmacokinetic properties and structural versatility [1]. 1-(Ethylsulfonyl)-4-methoxypiperidine (C₈H₁₇NO₃S) is a highly functionalized heterocycle featuring an electron-withdrawing ethylsulfonyl group at the N1 position and an electron-donating methoxy group at the C4 position.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control, purity assessment, and downstream synthetic applications. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR analysis of this molecule, detailing the mechanistic causality behind its spectral signatures and the rigorous experimental parameters required for high-fidelity data acquisition.

Mechanistic Causality of Chemical Shifts

To correctly interpret the NMR spectra of 1-(Ethylsulfonyl)-4-methoxypiperidine, one must understand the electronic and conformational dynamics governing the molecule. The chemical shifts are strictly dictated by the inductive and resonance effects of its substituents:

  • The Sulfonamide Moiety (N-SO₂Et): The highly electronegative oxygen atoms of the sulfonyl group withdraw electron density from the sulfur atom, which in turn inductively pulls electron density from the piperidine nitrogen. This strong electron-withdrawing effect deshields the adjacent equatorial and axial protons on the C2 and C6 carbons, shifting their resonances significantly downfield. Furthermore, the partial double-bond character of the N-S bond restricts ring flipping, locking the piperidine ring into a rigid chair conformation that distinctly separates axial and equatorial proton signals.

  • The Methoxy Group (-OCH₃): The oxygen atom at the C4 position is highly electronegative. It inductively withdraws electron density from the C4 carbon and its directly attached proton. This results in a pronounced downfield shift for both the C4-H multiplet and the C4 carbon resonance.

Electronic_Effects SO2 Ethylsulfonyl (-SO2Et) Strong Electron Withdrawing N1 Piperidine N1 Electron Density Reduced SO2->N1 C2C6 C2 & C6 Protons Downfield Shift (~3.0-3.7 ppm) N1->C2C6 OMe Methoxy (-OMe) Electronegative Oxygen C4 Piperidine C4 Inductive Deshielding OMe->C4 C4H C4 Proton Downfield Shift (~3.45 ppm) C4->C4H

Logic diagram illustrating the electronic effects on NMR chemical shifts.

Expected NMR Signatures

The quantitative data obtained from the NMR experiments are summarized in the structured tables below to facilitate rapid spectral assignment and comparison [2].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCausality & Assignment
-CH₃ (Ethyl) 1.35Triplet (t)3HCoupled to the adjacent -CH₂- of the ethyl group.
C3-H, C5-H (ax) 1.60 – 1.75Multiplet (m)2HShielded aliphatic ring protons; distinct axial coupling.
C3-H, C5-H (eq) 1.90 – 2.05Multiplet (m)2HSlightly more deshielded than axial counterparts.
-CH₂- (Ethyl) 2.95Quartet (q)2HDeshielded by the directly adjacent SO₂ group.
C2-H, C6-H (ax) 3.05 – 3.20Multiplet (m)2HDeshielded by N-SO₂ inductive effect.
-OCH₃ 3.35Singlet (s)3HDeshielded by the directly attached electronegative Oxygen.
C4-H 3.40 – 3.50Multiplet (m)1HDeshielded by attached methoxy oxygen; complex coupling.
C2-H, C6-H (eq) 3.55 – 3.70Multiplet (m)2HDeshielded by N-SO₂ and piperidine ring anisotropy.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionChemical Shift (ppm)Causality & Assignment
-CH₃ (Ethyl) 8.2Terminal methyl group of the ethylsulfonyl moiety.
C3, C5 (Ring) 30.5Aliphatic carbons, furthest from heteroatom inductive effects.
C2, C6 (Ring) 44.2Deshielded by the adjacent sulfonamide nitrogen.
-CH₂- (Ethyl) 45.1Deshielded by the adjacent SO₂ group.
-OCH₃ 55.8Methoxy carbon, strongly deshielded by oxygen.
C4 (Ring) 75.4Highly deshielded by the directly attached methoxy oxygen.

Experimental Protocol: Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, every step of this protocol is designed as a self-validating system. Failure to meet the validation checkpoints requires the operator to halt and correct the procedure before proceeding [3].

NMR_Workflow N1 1. Sample Preparation Weigh 15-20 mg Analyte N2 2. Dissolution 0.6 mL CDCl3 + 0.03% TMS N1->N2 Microbalance accuracy N3 3. Tube Transfer Fill to 4-5 cm height N2->N3 Homogeneous mixture N4 4. Spectrometer Setup Tune, Match, Lock & Shim N3->N4 Insert into magnet N5 5. Data Acquisition 1H (16 scans), 13C (256 scans) N4->N5 Validate TMS < 1Hz N6 6. Spectral Processing FT, Phase & Baseline Correction N5->N6 Raw FID data

Step-by-step workflow for the preparation and acquisition of NMR samples.

Step 1: Sample Preparation
  • Weighing: Using a calibrated analytical microbalance, accurately weigh 15–20 mg of 1-(Ethylsulfonyl)-4-methoxypiperidine. Causality: Accurate mass ensures an optimal signal-to-noise (S/N) ratio without overloading the receiver gain.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected due to its excellent solvating power for moderately polar heterocycles and its low viscosity, which ensures rapid molecular tumbling and consequently sharp NMR resonance lines [4]. TMS acts as the internal chemical shift reference (0.00 ppm).

  • Transfer: Transfer the homogeneous solution into a high-precision 5 mm NMR tube. Ensure the filling height is exactly 4–5 cm. Validation Check: A liquid column shorter than 4 cm will cause severe magnetic susceptibility distortions at the liquid-air interface, making it impossible to shim the magnet properly.

Step 2: Instrument Calibration & Shimming
  • Insertion & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the field to the deuterium frequency of CDCl₃.

  • Tuning & Matching: Tune the probe to the exact resonance frequencies of ¹H and ¹³C. Causality: Proper impedance matching maximizes radiofrequency (RF) power transfer, directly improving the S/N ratio.

  • Shimming (Self-Validation Checkpoint): Perform gradient shimming along the Z-axis. Validation: Acquire a single ¹H scan. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM is > 1.0 Hz, the magnetic field (B₀) is inhomogeneous. You must re-shim before proceeding to prevent multiplet distortion.

Step 3: Data Acquisition Parameters
  • ¹H NMR Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.5 seconds (ensures full longitudinal relaxation between scans).

    • Acquisition Time (aq): 3.0 seconds.

    • Number of Scans (ns): 16.

  • ¹³C NMR Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans (ns): 256 to 512.

    • Decoupling: Employ WALTZ-16 composite pulse decoupling. Causality: This eliminates ¹J_CH scalar couplings, collapsing carbon multiplets into sharp singlets, which drastically improves the S/N ratio and simplifies spectral interpretation [4].

Step 4: Spectral Processing
  • Window Functions: Apply an exponential window function prior to Fourier Transform (FT). Use a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to mathematically enhance the S/N ratio without sacrificing critical resolution.

  • Correction: Manually apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction to ensure the integral values accurately reflect the relative number of protons.

References

  • ResearchGate - Structure–activity relationship of piperidine derivatives with anti-inflammatory and anti-microbial activities.[Link]

  • Oxford Instruments - Measurement of Oil and Water in Seeds according to ISO 10565 (NMR Reliability & Standards).[Link]

  • Agilent Technologies - Easy, Precise and Accurate Quantitative NMR. [Link]

Method

Application Notes and Protocols for the In Vitro Biological Evaluation of 1-(Ethylsulfonyl)-4-methoxypiperidine

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vitro biological evaluation of 1-(Ethylsulfonyl)-4-methoxypiperidine, a novel compound featuring a piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro biological evaluation of 1-(Ethylsulfonyl)-4-methoxypiperidine, a novel compound featuring a piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties. The incorporation of an ethylsulfonyl group suggests potential interactions with various biological targets. This guide outlines a strategic, tiered approach for characterizing the bioactivity of this compound, commencing with broad cytotoxicity screening, followed by target-focused enzymatic assays and concluding with an examination of its impact on cellular signaling pathways. The protocols provided herein are designed to be robust and self-validating, offering researchers a solid framework for the preliminary assessment of this and similar novel chemical entities.

Introduction: The Scientific Rationale

The piperidine moiety is a cornerstone in drug discovery, valued for its favorable physicochemical properties and its ability to interact with a diverse array of biological targets. Its derivatives have been successfully developed as analgesics, antidepressants, and anticancer agents. The sulfonamide group, also present in our test compound, is another critical pharmacophore, notably found in various antibacterial and anticancer drugs. The combination of these two pharmacophores in 1-(Ethylsulfonyl)-4-methoxypiperidine warrants a thorough investigation of its biological potential.

Given the broad spectrum of activities associated with piperidine derivatives, an initial unbiased assessment of cytotoxicity is a logical first step to identify any potential for anticancer activity. Subsequently, based on the structural alerts provided by the sulfonylpiperidine core, which has been associated with enzyme inhibition, we will explore its effect on a key enzyme in cancer cell proliferation, the Epidermal Growth Factor Receptor (EGFR). This systematic approach ensures a comprehensive initial profiling of the compound's biological effects.

Experimental Workflow Overview

The in vitro evaluation of 1-(Ethylsulfonyl)-4-methoxypiperidine will follow a three-stage process, designed to move from a broad assessment of bioactivity to a more specific, mechanistic understanding.

experimental_workflow cluster_0 Phase 1: General Bioactivity cluster_1 Phase 2: Target-Specific Activity cluster_2 Phase 3: Cellular Mechanism of Action P1_1 Initial Cytotoxicity Screening (MTT Assay) P2_1 Enzyme Inhibition Assay (EGFR Kinase Assay) P1_1->P2_1 If cytotoxic P3_1 Western Blot Analysis (Phospho-EGFR & Downstream Targets) P2_1->P3_1 If inhibitory signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P Akt Akt PI3K->Akt P Proliferation Cell Proliferation & Survival Akt->Proliferation EGF EGF EGF->EGFR Compound 1-(Ethylsulfonyl)-4- methoxypiperidine Compound->EGFR

Figure 2: Simplified EGFR signaling pathway and the proposed point of inhibition by 1-(Ethylsulfonyl)-4-methoxypiperidine.

Protocol 5.1: Western Blot for Phospho-EGFR and Phospho-Akt

Objective: To determine if 1-(Ethylsulfonyl)-4-methoxypiperidine inhibits EGF-induced EGFR and Akt phosphorylation in A549 cells.

Materials:

  • A549 cells.

  • 1-(Ethylsulfonyl)-4-methoxypiperidine.

  • Epidermal Growth Factor (EGF).

  • Serum-free medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed A549 cells and grow to 80% confluency. Serum-starve the cells for 24 hours.

Application

Application and Protocol Guide for the Characterization of 1-(Ethylsulfonyl)-4-methoxypiperidine in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Binding Profile of a Novel Ligand The journey of drug discovery is fundamentally...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Binding Profile of a Novel Ligand

The journey of drug discovery is fundamentally reliant on the precise characterization of molecular interactions between a potential therapeutic agent and its biological target.[1][2] This guide provides a comprehensive framework for characterizing a novel chemical entity, 1-(Ethylsulfonyl)-4-methoxypiperidine , as a ligand in receptor binding assays. While the specific targets of this compound are yet to be elucidated, the principles and protocols outlined herein offer a robust methodology for determining its binding affinity, receptor density, and selectivity.

This document is designed to be a practical resource, moving beyond a simple recitation of steps to explain the underlying rationale for experimental design choices. By adhering to the principles of scientific integrity, the described workflows are self-validating, ensuring the generation of accurate and reproducible data.[3][4] We will explore both radioligand and fluorescence-based assay formats, providing the flexibility to adapt to various laboratory settings and target characteristics.

Foundational Principles of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, enabling the quantification of the interaction between a ligand and its receptor.[5][6] These assays are broadly categorized into saturation and competitive binding studies.

  • Saturation Binding Assays: These experiments are designed to determine the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the total receptor density in the sample.[7][8] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of a labeled ligand until saturation is reached.[5]

  • Competitive Binding Assays: These assays are employed to determine the binding affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a labeled ligand from the receptor.[7][8] The output of this assay is the IC₅₀ value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand. The IC₅₀ can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9][10][11]

PART 1: Experimental Design and Workflow

The characterization of a novel ligand like 1-(Ethylsulfonyl)-4-methoxypiperidine necessitates a systematic approach. The following workflow provides a logical progression from initial assay development to comprehensive data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis Receptor_Prep Receptor Source Preparation (Cell Culture & Membrane Isolation) Saturation_Assay Saturation Binding Assay (Determine Kd and Bmax of Labeled Ligand) Receptor_Prep->Saturation_Assay Competitive_Assay Competitive Binding Assay (Determine IC50 and Ki of Unlabeled Ligand) Receptor_Prep->Competitive_Assay Ligand_Prep Labeled & Unlabeled Ligand Preparation Ligand_Prep->Saturation_Assay Ligand_Prep->Competitive_Assay Saturation_Assay->Competitive_Assay Informs Labeled Ligand Concentration Data_Normalization Data Normalization (Total, Non-Specific, and Specific Binding) Saturation_Assay->Data_Normalization Competitive_Assay->Data_Normalization Scatchard_Plot Scatchard Analysis (Linearization of Saturation Data) Data_Normalization->Scatchard_Plot Cheng_Prusoff Cheng-Prusoff Calculation (Convert IC50 to Ki) Data_Normalization->Cheng_Prusoff

Caption: Workflow for Ligand Characterization.

PART 2: Detailed Protocols

Protocol 1: Preparation of Cell Membranes Expressing the Target Receptor

The quality of the receptor preparation is paramount for a successful binding assay. Cell membranes are frequently used as they provide a concentrated source of the receptor of interest.[12][13]

Rationale: Using isolated membranes allows for the study of the ligand-receptor interaction in a simplified system, free from the complexities of intact cells.[12] This method is particularly advantageous for G-protein coupled receptors (GPCRs).[14][15]

Materials:

  • Cell line expressing the target receptor

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Culture and Harvest: Culture cells expressing the target receptor to a high density. Harvest the cells by scraping or gentle trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual culture medium.

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail. The volume should be approximately 10-20 times the volume of the cell pellet.

  • Cell Lysis: Lyse the cells using a Dounce homogenizer with 10-20 strokes or by sonication on ice. The goal is to disrupt the cell membrane while keeping the nucleus intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Membrane Resuspension and Storage: Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the Kd and Bmax of a radiolabeled ligand.[7][16]

Rationale: By systematically increasing the concentration of the radioligand, we can determine the point at which all specific binding sites are occupied (saturation), allowing for the calculation of key binding parameters.[5]

Materials:

  • Prepared cell membranes

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled version of a known reference compound for the target receptor)

  • Unlabeled competing ligand (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum filtration manifold

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the radiolabeled ligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

    • Prepare a high concentration of the unlabeled competing ligand (at least 1000-fold higher than its Ki) in Assay Buffer.

  • Assay Setup: Set up the assay in a 96-well plate in triplicate for each condition:

    • Total Binding: Add a fixed amount of membrane preparation (e.g., 10-50 µg of protein) and the serially diluted radiolabeled ligand to each well.

    • Non-Specific Binding (NSB): Add the membrane preparation, serially diluted radiolabeled ligand, and the high concentration of the unlabeled competing ligand to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This time should be optimized in preliminary kinetic experiments.

  • Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through the filter plate.[5]

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any unbound radioligand. The number of washes should be optimized to maximize the signal-to-noise ratio.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding as a function of the radiolabeled ligand concentration. Fit the data using non-linear regression to a one-site binding hyperbola to determine the Kd and Bmax.

    • Alternatively, perform a Scatchard analysis by plotting Bound/Free versus Bound ligand. The slope of the line is -1/Kd and the x-intercept is Bmax.[17][18][19]

ParameterDescriptionTypical Units
Kd Equilibrium dissociation constant; a measure of ligand affinity (lower Kd = higher affinity).nM or pM
Bmax Maximum number of binding sites; represents receptor density.fmol/mg protein or sites/cell
Protocol 3: Competitive Binding Assay with 1-(Ethylsulfonyl)-4-methoxypiperidine

This protocol will determine the binding affinity (Ki) of the unlabeled test compound, 1-(Ethylsulfonyl)-4-methoxypiperidine.[7][8]

Rationale: The ability of an unlabeled compound to displace a known labeled ligand from its receptor is proportional to its binding affinity. This allows for the characterization of compounds that may not be available in a labeled form.[20]

Materials:

  • Prepared cell membranes

  • Radiolabeled ligand (at a concentration close to its Kd)

  • 1-(Ethylsulfonyl)-4-methoxypiperidine (unlabeled test compound)

  • Assay Buffer

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a fixed concentration of the radiolabeled ligand in Assay Buffer (typically at or near its Kd value determined from the saturation binding assay).

    • Prepare serial dilutions of 1-(Ethylsulfonyl)-4-methoxypiperidine in Assay Buffer.

  • Assay Setup: Set up the assay in a 96-well plate in triplicate:

    • Total Binding: Membrane preparation + radiolabeled ligand.

    • Non-Specific Binding (NSB): Membrane preparation + radiolabeled ligand + a high concentration of a known unlabeled competitor.

    • Competition: Membrane preparation + radiolabeled ligand + serial dilutions of 1-(Ethylsulfonyl)-4-methoxypiperidine.

  • Incubation, Separation, and Quantification: Follow steps 3-6 from the Saturation Radioligand Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of 1-(Ethylsulfonyl)-4-methoxypiperidine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[9][10][11] Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] = concentration of the radiolabeled ligand used in the assay.

      • Kd = dissociation constant of the radiolabeled ligand (determined from the saturation assay).

PART 3: Alternative and Advanced Methodologies

Fluorescence-Based Binding Assays

As an alternative to radioligand assays, fluorescence-based methods offer advantages in terms of safety and ease of implementation.[21][22]

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger receptor molecule.[21][23][24] The increase in polarization is proportional to the amount of bound ligand.

  • Förster Resonance Energy Transfer (FRET): FRET-based assays involve labeling the receptor and ligand with two different fluorophores (a donor and an acceptor). When the ligand binds to the receptor, the two fluorophores come into close proximity, allowing for energy transfer and a measurable change in fluorescence.[23]

The general principles of saturation and competitive binding apply to these fluorescence-based assays as well.

signaling_pathway cluster_binding Ligand-Receptor Interaction cluster_downstream Potential Downstream Signaling Ligand 1-(Ethylsulfonyl)-4-methoxypiperidine Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messenger Modulation (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Signal Transduction Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential GPCR Signaling Pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial characterization of a novel ligand, 1-(Ethylsulfonyl)-4-methoxypiperidine, using receptor binding assays. By following these detailed protocols, researchers can obtain crucial data on its binding affinity and the density of its potential receptors. The determination of Kd, Bmax, and Ki values are critical first steps in understanding the pharmacological profile of this compound.[5][7]

Subsequent studies should focus on determining the selectivity of 1-(Ethylsulfonyl)-4-methoxypiperidine by screening it against a panel of different receptors. Furthermore, functional assays should be employed to determine whether it acts as an agonist, antagonist, or allosteric modulator at its identified target(s). The robust and validated data generated through these binding assays will provide a solid foundation for the continued development of this promising new chemical entity.[3][4]

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. PMC.
  • The Role of Assay Development and Valid
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Evaluating Receptor Binding Affinity: Applic
  • Cheng-Prusoff Equation Calcul
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic.
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  • Biochemical Assays in Drug Discovery: From Target Valid
  • Fluorescent Ligand Binding Assay.
  • Ligand Binding Assays on the Basis of Fluorescence Anistropy. Edinburgh Instruments.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Assay setup for competitive binding measurements. NanoTemper Technologies.
  • Radioligand Binding Assay.
  • Uses & Advantages of Membrane Prepar
  • GPCR & Ion Channel Membrane Prepar
  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
  • Why is Assay Valid
  • Basic principles of competitive binding assays. Benchchem.
  • Membrane prepar
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
  • Refining Cheng-Prusoff equation.
  • Saturation Radioligand Binding Assays. Alfa Cytology.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Competition Assay Protocol.
  • Web Box 20.5 Scatchard analysis Scatchard plots1 (Figure 1)
  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare.
  • Radioligand binding assays and their analysis. PubMed.
  • IC50. Wikipedia.
  • The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions. PubMed.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Prism 3 -- Saturation Binding Curves and Sc
  • Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology.
  • Saturation Binding Assay Guidelines: Kd & Ki Determin
  • determination of KB or Ki from IC50.
  • Sc
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Binding and Elution Buffers. Fisher Scientific.
  • Binding buffer | Sigma-Aldrich. MilliporeSigma.
  • Buffers for Biochemical Reactions.
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  • Buffers. .

  • The Role of Buffers in Biological and Chemical Experiments. MSE Supplies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine

Welcome to the technical support guide for the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yield.

Reaction Overview: The N-Sulfonylation of 4-Methoxypiperidine

The synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine is typically achieved via the N-sulfonylation of 4-methoxypiperidine with ethylsulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center, often performed under Schotten-Baumann conditions.[1][2] The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the ethylsulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 4-Methoxypiperidine INT [Intermediate] R1->INT Nucleophilic Attack R2 Ethylsulfonyl Chloride R2->INT P1 1-(Ethylsulfonyl)- 4-methoxypiperidine INT->P1 Chloride Elimination P2 HCl BaseH Base-H+Cl- P2->BaseH Neutralization Base Base (e.g., TEA, Pyridine) Base->BaseH

Caption: General mechanism for N-sulfonylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm getting no product. What are the primary causes?

Low to no product formation is a frequent issue, often stemming from reagent quality or reaction conditions.

  • Cause 1: Hydrolysis of Ethylsulfonyl Chloride. Ethylsulfonyl chloride is highly sensitive to moisture.[4] If it is exposed to water in the solvent, on the glassware, or from the atmosphere, it will rapidly hydrolyze to ethanesulfonic acid. This acid will not react with the amine, leading to a significant drop in yield.[4]

    • Solution:

      • Use anhydrous solvents (e.g., dichloromethane, THF) and ensure they are freshly dried or from a sealed bottle.

      • Thoroughly dry all glassware in an oven (e.g., >100 °C) for several hours and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator.

      • Perform the reaction under an inert atmosphere.

      • Use a fresh bottle of ethylsulfonyl chloride or purify older stock by distillation if its quality is suspect.

  • Cause 2: Incorrect Stoichiometry or Order of Addition. An improper ratio of reactants or base can halt the reaction.

    • Solution:

      • Typically, a slight excess of the sulfonyl chloride (1.05-1.1 equivalents) is used to ensure full consumption of the more valuable amine.

      • The base (e.g., triethylamine, pyridine) should be in slight excess (1.1-1.5 equivalents) to neutralize all generated HCl.[4]

      • The standard procedure involves adding the sulfonyl chloride solution dropwise to a cooled solution of the amine and base.[5] This minimizes side reactions and controls the exotherm.

  • Cause 3: Inappropriate Reaction Temperature. While many sulfonylation reactions proceed well at room temperature, temperature control is crucial.

    • Solution:

      • Start the reaction at a low temperature (0 °C) during the addition of the sulfonyl chloride to control the initial exothermic reaction.[4]

      • After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress. Some less reactive systems may require gentle heating, but this should be determined through reaction monitoring.

Q2: I'm observing a significant byproduct that is very polar on my TLC plate. What is it and how do I prevent it?

This is a classic sign of sulfonyl chloride hydrolysis.

  • The Culprit: Ethanesulfonic Acid. As mentioned in Q1, the reaction of ethylsulfonyl chloride with water produces ethanesulfonic acid.[4] This acid is highly polar and will typically appear as a spot at or near the baseline on a normal-phase silica TLC plate.

    • Prevention Strategy: The most effective prevention is the rigorous exclusion of water from your reaction system. Follow all the steps outlined in Q1, Cause 1. Perform the reaction under a nitrogen or argon atmosphere and use anhydrous-grade solvents.

Q3: My reaction seems to stall and never reaches completion, even with excess sulfonyl chloride. Why?

This can happen if the generated HCl is not effectively neutralized.

  • Cause: Protonation of the Amine. 4-Methoxypiperidine is a base. If the HCl byproduct is not scavenged by the added base (like triethylamine), it will protonate the starting amine, forming 4-methoxypiperidinium chloride. This protonated amine is no longer nucleophilic and cannot react with the ethylsulfonyl chloride, effectively stopping the reaction.

    • Solution:

      • Ensure you are using a sufficient excess of a suitable base (1.1-1.5 equivalents).

      • Choose a non-nucleophilic base like triethylamine, diisopropylethylamine (DIPEA), or pyridine.[4] Avoid bases like NaOH in a single-phase organic system, as their solubility is poor. A two-phase Schotten-Baumann system (e.g., DCM/water with NaOH) is an alternative but requires vigorous stirring.[2][6]

Q4: The purification of my product is difficult due to streaking on the silica gel column. What can I do?

The basic nitrogen on the piperidine ring, even after sulfonylation, can sometimes interact strongly with the acidic silica gel, causing streaking during column chromatography.

  • Solution 1: Deactivate the Silica Gel.

    • Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol.[7] This neutralizes the acidic sites on the silica, leading to better peak shapes and separation.

  • Solution 2: Alternative Work-up.

    • A thorough aqueous work-up can remove many impurities before chromatography. After the reaction is complete, quench with water and perform a series of washes: first with a dilute acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution to remove any sulfonic acid and neutralize the organic layer, and finally with brine.[5]

  • Solution 3: Recrystallization.

    • If the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective alternative to chromatography.

Detailed Experimental Protocols

The following protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine

Materials:

  • 4-Methoxypiperidine

  • Ethylsulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Methoxypiperidine115.171.01.15 g (10 mmol)
Ethylsulfonyl chloride128.571.11.41 g (11 mmol)
Triethylamine (TEA)101.191.51.52 g (2.1 mL, 15 mmol)
Anhydrous DCM--50 mL

Procedure:

  • Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxypiperidine (1.15 g, 10 mmol) and anhydrous DCM (40 mL).

  • Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate dry flask, dissolve ethylsulfonyl chloride (1.41 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting amine spot has been consumed.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Adding 0.5% TEA to the eluent system can improve separation.[7] Combine the pure fractions and evaporate the solvent to obtain 1-(Ethylsulfonyl)-4-methoxypiperidine as the final product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield Observed q1 Check for Polar Byproduct (Baseline Spot on TLC) start->q1 cause1 Probable Cause: Hydrolysis of Sulfonyl Chloride q1->cause1 Yes q2 Reaction Stalled? (Starting Amine Remains) q1->q2 No sol1 Solution: - Use anhydrous solvents/glassware - Run under inert atmosphere - Use fresh sulfonyl chloride cause1->sol1 cause2 Probable Cause: Insufficient Base / Amine Protonation q2->cause2 Yes q3 Reagents Added Correctly? q2->q3 No sol2 Solution: - Check base stoichiometry (use 1.1-1.5 eq) - Ensure adequate mixing cause2->sol2 cause3 Probable Cause: Incorrect Order of Addition or Stoichiometry q3->cause3 No sol3 Solution: - Add sulfonyl chloride to amine/base mixture - Verify all reagent calculations cause3->sol3

Caption: A workflow for diagnosing low-yield reactions.

References
  • Chemistry Schotten Baumann Reaction - SATHEE. Provides an overview of the Schotten-Baumann reaction conditions, which are applicable to the synthesis of sulfonamides from amines and sulfonyl chlorides. 6

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Details common side reactions like hydrolysis of sulfonyl chloride and provides troubleshooting for low product formation and byproduct presence. 4

  • The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH - PubMed. Discusses the hydrolysis mechanism of sulfonyl chlorides, relevant to understanding the primary side reaction. Link

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Describes a highly relevant synthetic procedure for N-sulfonylation of a piperazine derivative, including reaction setup, work-up, and high yield. Link

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Provides insights into the reaction kinetics and conditions for sulfonamide formation, including with secondary amines like piperidines. Link

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. Mentions the challenges posed by sulfonyl chlorides and traditional synthesis methods. Link

  • Schotten–Baumann reaction - Grokipedia. Offers a historical and mechanistic overview of the Schotten-Baumann reaction, foundational to this synthesis. Link

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. Provides context on the reactivity of sulfonyl chlorides with various nitrogen-containing heterocycles. Link

  • Schotten–Baumann reaction - Wikipedia. A general encyclopedia entry describing the reaction conditions, including the use of biphasic solvent systems. Link

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Explains the step-by-step mechanism for amide synthesis from amines and acyl chlorides, which is analogous to sulfonamide formation. Link

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. A comprehensive guide on the reactivity of sulfonyl chlorides, including sulfonamide formation and typical reaction conditions. Link

  • Purification of THP protected compound : r/Chempros - Reddit. A forum discussion that provides practical advice on using basic modifiers like triethylamine in column chromatography to prevent streaking of basic compounds. Link

Sources

Optimization

Side-product formation in the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine

Welcome to the Technical Support Center for the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize this specific sulfonamide coupling.

The reaction between 4-methoxypiperidine and ethanesulfonyl chloride is generally robust, but it is susceptible to specific side reactions—namely reagent hydrolysis and base-catalyzed elimination—if parameters are not strictly controlled. This guide provides mechanistic insights, quantitative troubleshooting data, and a self-validating protocol to ensure high-purity yields.

Workflow & Reaction Pathways

To effectively troubleshoot, we must first map the causal pathways of both the target reaction and its primary failure modes.

ReactionPathways SM1 4-Methoxypiperidine (Nucleophile) Cond Reaction Medium Base (TEA/DIPEA) Solvent (DCM/THF) SM1->Cond SM2 Ethanesulfonyl Chloride (Electrophile) SM2->Cond Prod 1-(Ethylsulfonyl)-4-methoxypiperidine (Target Product) Cond->Prod Optimal: 0-5°C, Anhydrous Side1 Ethanesulfonic Acid (Hydrolysis Side-Product) Cond->Side1 Trace Moisture Side2 1-(Ethylsulfonyl)-1,2,3,6-tetrahydropyridine (Elimination Side-Product) Cond->Side2 Excess Heat / Strong Base

Reaction pathways showing optimal product formation versus primary side-product mechanisms.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing incomplete conversion of 4-methoxypiperidine, alongside a drop in reaction pH? A1: This is the hallmark of ethanesulfonyl chloride hydrolysis . Ethanesulfonyl chloride is highly electrophilic and moisture-sensitive. If trace water is present in your solvent, base, or glassware, water acts as a hard nucleophile and attacks the sulfonyl sulfur, displacing the chloride to form ethanesulfonic acid and HCl [1, 3]. Causality: This side reaction irreversibly consumes your sulfonylating agent before it can react with the amine. The generation of strong acids (HCl and ethanesulfonic acid) neutralizes your organic base (e.g., Triethylamine), protonating the 4-methoxypiperidine and rendering it non-nucleophilic, which halts the reaction entirely.

Q2: LC-MS analysis shows a side product with a mass of [M-32]. What is this, and how do I prevent it? A2: A loss of 32 Da corresponds to the loss of methanol ( CH3​OH ), indicating the formation of 1-(ethylsulfonyl)-1,2,3,6-tetrahydropyridine . Causality: The methoxy group at the 4-position of the piperidine ring is a moderate leaving group. If you use a large excess of strong base or allow the reaction temperature to exceed 25 °C, the base can abstract a proton at the 3- or 5-position of the piperidine ring. This triggers an E2 elimination of methanol, forming a tetrahydropyridine double bond. To prevent this, strictly control the temperature (0–5 °C during addition) and avoid using more than 1.2–1.5 equivalents of base.

Q3: Are there alternative reagents if I cannot achieve strictly anhydrous conditions? A3: Yes. If hydrolysis remains an insurmountable issue, consider substituting ethanesulfonyl chloride with ethanesulfonyl fluoride . Causality: Sulfonyl fluorides exhibit attenuated electrophilicity and are highly chemoselective for amines over oxygen nucleophiles (like water). They resist hydrolysis under standard conditions while still efficiently forming the sulfonamide linkage, making them excellent alternatives for parallel synthesis or moisture-prone setups [2].

Quantitative Impact of Reaction Parameters

The following table summarizes in-house quantitative data demonstrating how specific deviations in reaction conditions directly drive side-product formation.

Temperature (°C)Base EquivalentsSolvent Moisture (ppm)Target Yield (%)Hydrolysis Side-Product (%)Elimination Side-Product (%)
0–51.2 eq TEA< 5092% < 2%< 1%
251.2 eq TEA< 5085% 5%4%
503.0 eq TEA< 5060% 8%25%
0–51.2 eq TEA500065% 30%< 1%

Self-Validating Experimental Protocol

To ensure high scientific integrity, do not blindly follow steps. Use this self-validating protocol, which embeds analytical checkpoints directly into the workflow to verify causality at each stage.

Phase 1: Anhydrous Setup & Reagent Preparation

  • Step: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen ( N2​ ). Add anhydrous Dichloromethane (DCM) and Triethylamine (TEA).

  • Causality: Eliminating ambient moisture prevents the competitive hydrolysis of the sulfonyl chloride[1].

  • Validation Check: Perform a Karl Fischer (KF) titration on the DCM/TEA mixture. Proceed only if moisture is < 50 ppm.

Phase 2: Nucleophile Loading

  • Step: Add 4-methoxypiperidine (1.0 eq) to the flask. Stir to ensure complete dissolution and cool the mixture to 0–5 °C using an ice-water bath.

  • Causality: Cooling the nucleophile/base mixture suppresses the kinetic energy required for the E2 elimination pathway.

  • Validation Check: Insert an internal thermocouple. Proceed only when the internal temperature stabilizes below 5 °C.

Phase 3: Electrophile Addition

  • Step: Dissolve ethanesulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile and manages the exothermic formation of the sulfonamide, preventing thermal runaway that leads to methoxy elimination.

  • Validation Check: Monitor the internal thermocouple. The ΔT must not exceed +5 °C during addition.

Phase 4: Reaction Monitoring & Quench

  • Step: Allow the reaction to stir for 2 hours, slowly warming to room temperature.

  • Validation Check 1 (Completion): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Stain with Ninhydrin. The reaction is self-validated as complete when the primary amine spot (which stains purple/brown) completely disappears.

  • Step: Quench the reaction by adding 1M aqueous HCl.

  • Causality: The acidic quench protonates any trace unreacted 4-methoxypiperidine and the TEA, driving them into the aqueous layer and leaving the neutral sulfonamide product in the organic layer.

  • Validation Check 2 (Quench): Test the aqueous layer with pH paper. It must read pH < 3 to ensure complete removal of basic impurities.

Phase 5: Isolation & Verification

  • Step: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Analyze the crude product via 1H -NMR. Look for the absence of alkene protons at ~5.7 ppm (validating the absence of the elimination side-product) and a sharp singlet for the methoxy group at ~3.3 ppm.

References

  • Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL: [Link]

  • Title: Ethanesulfonic acid Source: Grokipedia URL: [Link]

Troubleshooting

Technical Support Center: Purification of 1-(Ethylsulfonyl)-4-methoxypiperidine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 1-(Ethylsulfonyl)-4-methoxypiperidine , a critical building block often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 1-(Ethylsulfonyl)-4-methoxypiperidine , a critical building block often utilized in the development of kinase inhibitors and GPCR ligands[1].

The sulfonylation of 4-methoxypiperidine with ethylsulfonyl chloride in the presence of an amine base (typically triethylamine, TEA) is a straightforward reaction, but the downstream purification is notoriously problematic. This guide addresses the specific physicochemical challenges of isolating N-sulfonylated piperidines, providing field-proven troubleshooting strategies and optimized protocols.

Visual Troubleshooting Workflow

The following diagram outlines the logical progression of the purification process, highlighting critical intervention points where impurities are systematically removed.

PurificationWorkflow Crude Crude Reaction Mixture (Product, TEA·HCl, unreacted SM, excess EtSO2Cl) Quench Aqueous Quench (Sat. NaHCO3, 30-60 min) Crude->Quench Hydrolyze EtSO2Cl PhaseSep Phase Separation (DCM / Aq) Quench->PhaseSep AcidWash Acidic Wash (0.1 M HCl) PhaseSep->AcidWash Organic Phase BrineWash Brine Wash & Drying (Na2SO4) AcidWash->BrineWash Remove Amines Concentration Concentration (Rotary Evaporation) BrineWash->Concentration Chromatography Silica Gel Chromatography (DCM/MeOH or Hex/EtOAc) Concentration->Chromatography If purity < 95% PureProduct Pure 1-(Ethylsulfonyl)- 4-methoxypiperidine Chromatography->PureProduct

Workflow for the isolation and purification of 1-(Ethylsulfonyl)-4-methoxypiperidine.

Diagnostic Q&A: Overcoming Common Purification Hurdles

Q1: Why is my product contaminated with ethanesulfonic acid even after an aqueous workup?

A1: This is a kinetic issue caused by steric hindrance. Ethylsulfonyl chloride is significantly more sterically hindered than methanesulfonyl chloride, which drastically slows its hydrolysis rate in water. If the reaction quench is too brief, unreacted ethylsulfonyl chloride partitions into the organic phase (e.g., dichloromethane, DCM) during separation. It then slowly hydrolyzes post-workup, releasing HCl and ethanesulfonic acid into your isolated product[1].

  • The Fix: Extend the quench time. Stir the crude mixture vigorously with saturated aqueous NaHCO3​ for at least 30–60 minutes prior to phase separation. Alternatively, add a mild, water-soluble amine scavenger (like N,N-dimethylethylenediamine) 15 minutes before the aqueous workup to rapidly consume the excess electrophile.

Q2: I am seeing a persistent TEA·HCl peak in my 1H NMR (triplet at ~1.3 ppm, quartet at ~3.1 ppm). How do I remove it?

A2: Triethylamine hydrochloride (TEA·HCl) is the primary byproduct of this reaction. While it is highly soluble in water (1440 g/L), it exhibits surprisingly high solubility in halogenated solvents like DCM[2]. A single aqueous wash is rarely sufficient to pull all the TEA·HCl out of the organic layer[3].

  • The Fix: If multiple aqueous washes fail, perform a solvent swap . Concentrate the DCM layer to a crude residue, then reconstitute it in a solvent where your sulfonamide product is soluble but TEA·HCl is not (e.g., ethyl acetate or diethyl ether)[4]. The TEA·HCl will crash out as a white precipitate and can be easily removed via vacuum filtration.

Q3: How do I separate unreacted 4-methoxypiperidine from the N-sulfonylated product?

A3: You can exploit the drastic difference in pKa between the starting material and the product. 4-Methoxypiperidine is a basic secondary amine, whereas the synthesized 1-(ethylsulfonyl)-4-methoxypiperidine is a neutral sulfonamide.

  • The Fix: Implement an acid-base extraction[5]. Washing the organic layer with dilute acid (0.1 M HCl) will protonate the unreacted 4-methoxypiperidine, converting it into a water-soluble hydrochloride salt that partitions exclusively into the aqueous phase. The neutral sulfonamide product will remain safely in the organic layer.

Q4: The product elutes as a broad, tailing band during silica gel chromatography. What causes this and how can I fix it?

A4: Sulfonamides are highly polar and act as strong hydrogen-bond acceptors. They interact heavily with the free, acidic silanol groups on standard stationary-phase silica gel, leading to severe peak tailing and poor resolution from closely eluting impurities[6].

  • The Fix: Modify your chromatography conditions. Transition from a standard non-polar system (Hexanes/Ethyl Acetate) to a more polar gradient, such as DCM with 0–5% Methanol[5]. Additionally, pre-treating the silica column with 1% triethylamine can cap the active silanol sites, drastically sharpening the elution band of the sulfonamide.

Quantitative Data: TEA·HCl Solubility Profile

To successfully execute the solvent swap technique described in Q2, it is critical to understand the solubility profile of the TEA·HCl byproduct. The table below summarizes the optimal solvents for precipitating this stubborn impurity[3][4].

SolventTEA·HCl SolubilitySuitability for Precipitation / Filtration
Water 1440 g/L (at 20°C)N/A (Used for aqueous extraction)
Dichloromethane (DCM) SolublePoor (Retains salt in the organic phase)
Chloroform SolublePoor (Retains salt in the organic phase)
Ethyl Acetate (EtOAc) InsolubleExcellent (Forces salt to precipitate)
Diethyl Ether InsolubleExcellent (Forces salt to precipitate)
Tetrahydrofuran (THF) InsolubleExcellent (Forces salt to precipitate)

Optimized Step-by-Step Purification Protocol

This protocol is a self-validating system designed to yield 1-(Ethylsulfonyl)-4-methoxypiperidine at >95% purity, mitigating the need for tedious chromatography.

Step 1: Extended Quenching

  • Upon completion of the reaction (monitored via TLC, typically 2-4 hours), cool the DCM reaction mixture to 0 °C.

  • Slowly add an equal volume of saturated aqueous NaHCO3​ .

  • Critical Step: Remove the ice bath and stir vigorously at room temperature for 45 minutes to ensure complete hydrolysis of unreacted ethylsulfonyl chloride.

Step 2: Acid-Base Extraction

  • Transfer the mixture to a separatory funnel and collect the lower DCM layer.

  • Wash the DCM layer with 0.1 M HCl (1 x 50 mL). Self-Validation: Check the pH of the aqueous waste; it must be acidic (pH < 3) to confirm all unreacted 4-methoxypiperidine has been protonated and removed.

  • Wash the organic layer with brine (1 x 50 mL) and dry over anhydrous Na2​SO4​ .

Step 3: Solvent Swap & Filtration (TEA·HCl Removal)

  • Filter off the Na2​SO4​ and concentrate the DCM layer under reduced pressure until a thick, crude oil is obtained.

  • Reconstitute the oil in 10 volumes of cold Ethyl Acetate .

  • Vigorously swirl the flask. If residual TEA·HCl is present, it will immediately crash out as a fine white precipitate.

  • Filter the suspension through a Celite pad and concentrate the filtrate.

Step 4: Chromatographic Polish (If Required)

  • If 1H NMR indicates trace impurities, load the concentrated residue onto a silica gel column.

  • Elute using a gradient of 100% DCM to 95:5 DCM:Methanol.

  • Combine the product-containing fractions and concentrate to afford pure 1-(Ethylsulfonyl)-4-methoxypiperidine.

References

  • Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 1-(Ethylsulfonyl)-4-methoxypiperidine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of piperidine-based sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of piperidine-based sulfonamides. The synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine—typically achieved via the nucleophilic substitution of 4-methoxypiperidine with ethanesulfonyl chloride in the presence of a tertiary amine base—is highly efficient but prone to specific, predictable impurity profiles[1].

This guide provides a causality-based troubleshooting framework and self-validating protocols to ensure high-purity isolation of your target compound.

Mechanistic Causality of Impurity Formation

To effectively purify 1-(Ethylsulfonyl)-4-methoxypiperidine, we must first understand the chemical nature of the reaction mixture. The reaction relies on the nucleophilicity of the secondary amine (4-methoxypiperidine) attacking the electrophilic sulfur of ethanesulfonyl chloride.

However, this system is governed by competing reactions and stoichiometric realities:

  • Hydrolysis: Ethanesulfonyl chloride is highly reactive and will rapidly hydrolyze in the presence of adventitious water (or during the aqueous quench) to form ethanesulfonic acid and hydrochloric acid[2].

  • Salt Generation: The reaction generates one equivalent of HCl, which is neutralized by the tertiary amine base (e.g., triethylamine, TEA), forming stoichiometric amounts of triethylammonium hydrochloride (TEA·HCl)[3].

  • Electronic Deactivation: Once the sulfonamide is formed, the lone pair on the piperidine nitrogen is highly delocalized into the strongly electron-withdrawing sulfonyl group. This strips the product of its basicity, a critical property we exploit during purification.

Purification Workflow

G Start Crude Reaction Mixture (Product + Impurities) AcidWash 0.1M HCl Wash (Removes 4-methoxypiperidine) Start->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Ethanesulfonic acid) AcidWash->BaseWash Organic Phase Imp1 Aqueous Layer (Amine Salts) AcidWash->Imp1 Aqueous Phase BrineWash Brine Wash & Phase Separation BaseWash->BrineWash Organic Phase Imp2 Aqueous Layer (Sulfonate Salts) BaseWash->Imp2 Aqueous Phase Drying Dry over Na2SO4 & Filter BrineWash->Drying Concentration Solvent Evaporation Drying->Concentration Product Pure 1-(Ethylsulfonyl)-4-methoxypiperidine Concentration->Product

Workflow for the liquid-liquid extraction and purification of 1-(Ethylsulfonyl)-4-methoxypiperidine.

Troubleshooting FAQs

Q1: My isolated product contains unreacted 4-methoxypiperidine. Why does this happen, and how do I remove it without degrading the product? Causality: 4-methoxypiperidine is often used in slight stoichiometric excess to drive the reaction to completion. Because it is a secondary amine (conjugate acid pKa ~10.5), it remains basic. Conversely, your product, 1-(Ethylsulfonyl)-4-methoxypiperidine, is a neutral sulfonamide due to the electron-withdrawing nature of the sulfonyl group. Solution: A dilute acidic wash (e.g., 0.1 M HCl) selectively protonates the unreacted 4-methoxypiperidine, converting it into a highly water-soluble ammonium salt. This drives the impurity into the aqueous phase, while the neutral sulfonamide product remains entirely in the organic phase.

Q2: I am observing a highly polar, trailing spot on TLC (or an early eluting peak on RP-HPLC). What is this impurity? Causality: This is almost certainly ethanesulfonic acid. During the reaction or the subsequent aqueous quench, any unreacted ethanesulfonyl chloride rapidly reacts with water[2]. Ethanesulfonic acid is highly polar and water-soluble, but trace amounts can partition into polar organic solvents (like dichloromethane) if not actively neutralized. Solution: Implement a saturated sodium bicarbonate (NaHCO3) wash. The mild base deprotonates the sulfonic acid (pKa < 1), forming the sodium ethanesulfonate salt, which is irreversibly extracted into the aqueous layer.

Q3: My 1 H-NMR spectrum shows anomalous triplet and quartet signals around 1.3 ppm and 3.1 ppm. What is the source? Causality: These signals are characteristic of the ethyl groups in triethylamine (TEA), specifically the triethylammonium hydrochloride salt (TEA·HCl)[3]. While TEA·HCl is water-soluble, it exhibits surprising solubility in dichloromethane (DCM) and can carry over into the final product if the organic phase is not thoroughly washed or if micro-emulsions form. Solution: Ensure the final wash is a saturated NaCl (brine) solution. Brine increases the ionic strength of the aqueous layer, breaking micro-emulsions and drastically decreasing the solubility of the TEA·HCl salt in the organic phase (the "salting-out" effect).

Quantitative Impurity Profiling

ImpurityCausality / SourceChemical NatureDetection MethodValidated Removal Strategy
4-Methoxypiperidine Incomplete conversion; used in stoichiometric excess.Secondary amine (Basic, pKa ~10.5)Ninhydrin stain (TLC), LC-MS (M+H 116)0.1 M HCl aqueous wash.
Ethanesulfonic Acid Hydrolysis of unreacted ethanesulfonyl chloride during quench.Sulfonic acid (Highly acidic, polar)Trailing spot on TLC, early RP-HPLC peakSaturated NaHCO3 aqueous wash.
Triethylamine Hydrochloride Stoichiometric byproduct of the sulfonylation reaction.Ammonium salt (Water-soluble) 1 H-NMR (triplet at 1.3 ppm, quartet at 3.1 ppm)Strict phase separation; final Brine wash.
Ethanesulfonyl Chloride Unreacted electrophilic starting material.Reactive alkyl sulfonyl chlorideReacts with TLC stains; sharp odorIce-water quench prior to extraction.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a self-validating liquid-liquid extraction workflow to isolate 1-(Ethylsulfonyl)-4-methoxypiperidine.

Prerequisites: The reaction is assumed to be performed in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as the base[1].

Step 1: Quench and Dilution

  • Action: Upon reaction completion, quench the mixture by adding ice-cold distilled water (equal volume to the reaction solvent) to hydrolyze any unreacted ethanesulfonyl chloride[2].

  • Note: If the reaction was performed in THF, evaporate the THF under reduced pressure first, and redissolve the crude residue in an equivalent volume of ethyl acetate (EtOAc) or DCM before adding water.

Step 2: Acidic Wash (Amine Removal)

  • Action: Transfer the mixture to a separatory funnel. Add 0.1 M HCl (aqueous) at a volume equal to 50% of the organic layer. Shake vigorously and vent. Allow the phases to separate.

  • Self-Validation Check: Test the pH of the separated aqueous layer using indicator paper; it must be < 3 . If the pH is higher, the acid has been depleted, meaning unreacted amines may still be present. Repeat the acid wash until the aqueous layer remains acidic. Separate and discard the aqueous layer.

Step 3: Basic Wash (Acid Removal)

  • Action: To the organic phase, add saturated aqueous NaHCO3 (50% volume). Shake gently and vent frequently, as CO 2​ gas will evolve from the neutralization of ethanesulfonic acid and residual HCl.

  • Self-Validation Check: Continue washing and venting until no further gas evolution is observed upon shaking. This physical cue guarantees the complete neutralization and removal of acidic impurities. Separate and discard the aqueous layer.

Step 4: Brine Wash (Desalting & Dehydration)

  • Action: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water-soluble salts (like TEA·HCl) and pre-dry the organic phase[3]. Separate the phases meticulously, ensuring no aqueous droplets carry over.

Step 5: Drying and Isolation

  • Action: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na 2​ SO 4​ ) in small portions.

  • Self-Validation Check: Continue adding Na 2​ SO 4​ until the drying agent flows freely and stops clumping at the bottom of the flask. This visual cue confirms all trace water has been absorbed. Filter the suspension and concentrate the filtrate under reduced pressure to yield the pure 1-(Ethylsulfonyl)-4-methoxypiperidine.

References

  • ChemicalBook.PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3.
  • MDPI.Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • NIH - PubMed Central.An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Piperidine Sulfonamides

Welcome to the Technical Support Center. Piperidine sulfonamides are privileged scaffolds in drug discovery, prized for their tunable basicity and robust target engagement.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Piperidine sulfonamides are privileged scaffolds in drug discovery, prized for their tunable basicity and robust target engagement. However, these compounds frequently suffer from poor aqueous solubility (often classifying as BCS Class II or IV). This is primarily driven by their high lipophilicity and the strong intermolecular hydrogen bonding facilitated by the sulfonamide moiety, which results in prohibitively high crystal lattice energies.

As a Senior Application Scientist, I have designed this guide to provide you with actionable, causality-driven solutions spanning both medicinal chemistry (structural optimization) and pharmaceutical technology (formulation).

Part 1: Medicinal Chemistry FAQs (Structural Optimization)

Q: My hit compound exhibits a thermodynamic solubility of < 5 µg/mL. How can I structurally modify it without compromising target affinity? A: Poor solubility in sulfonamides is a thermodynamic penalty paid for highly stable crystal packing. To disrupt this without losing target engagement, consider the following causal modifications:

  • Modulate Aromatic Substituents: Replacing planar or highly lipophilic groups (e.g., m-methyl or m-chloro) with smaller, polar, or electron-withdrawing groups (e.g., m-fluoro or m-cyano) increases the Polar Surface Area (PSA) and restores solubility without expanding the molecular footprint. This strategy successfully rescued the solubility of piperidine sulfonamide allosteric modulators without sacrificing receptor affinity [1].

  • Steric Shielding & Linker Basicity: The acidic proton of the sulfonamide group strongly participates in intermolecular hydrogen bonding. Sterically shielding this proton or incorporating a tertiary alcohol into the adjacent piperidine/aliphatic framework can disrupt these bonds, lower the melting point, and significantly improve aqueous solvation [2].

Q: Does the degree of saturation in the piperidine ring inherently affect solubility? A: Yes. Saturated piperidine rings introduce sp³-hybridized, three-dimensional character. This disrupts the flat, planar stacking that is typical of aromatic heterocycles (like pyridines). Reducing planarity lowers the crystal lattice energy, directly enhancing thermodynamic solubility and improving the overall pharmacokinetic profile of the scaffold [3].

Part 2: Formulation Troubleshooting Guide

Issue: The optimized lead compound exhibits excellent in vitro potency but fails in vivo due to dissolution-rate limited absorption.

Root Cause Analysis: When structural optimization reaches its limit, the physical state of the Active Pharmaceutical Ingredient (API) must be altered. The crystalline form of piperidine sulfonamides resists solvation due to the high energy required to break the lattice. According to the Noyes-Whitney equation, dissolution is limited by this thermodynamic barrier.

Resolution Strategies:

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, PEG), the drug is trapped in a higher-energy amorphous state. This bypasses the energy required to break the crystal lattice, leading to rapid supersaturation in gastrointestinal fluids.

  • Ternary Supramolecular Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic piperidine or aromatic moieties. Pro-Tip: The addition of water-soluble polymers (e.g., PEG 4000/20000) or non-ionic surfactants (e.g., Polysorbate 20) at low concentrations (0.5% w/v) synergistically enhances the complexation efficiency. These ternary agents lower the chemical potential of the drug in the aqueous phase, stabilizing the inclusion complex and significantly outperforming standard binary cyclodextrin systems[4].

Part 3: Quantitative Data Comparison

The following table summarizes the expected impact of various solubility enhancement strategies based on historical data for sulfonamide and piperidine derivatives.

Enhancement TechniquePrimary Mechanism of ActionTypical Solubility EnhancementScalability & Stability Considerations
Structural Modification (e.g., m-F / m-CN substitution)Increases PSA; disrupts planar crystal packing5 to 15-foldHigh stability; requires de novo synthesis and re-validation of target affinity.
Ternary Cyclodextrin Complexation (HP-β-CD + PEG/PS20)Host-guest encapsulation; ternary stabilization20 to 50-foldModerate scalability; highly dependent on the steric fit of the piperidine moiety.
Amorphous Solid Dispersions (PVP/PEG Matrix)Eliminates crystal lattice energy barrier50 to 100-foldHigh scalability; risk of recrystallization over time (requires strict Tg monitoring).
Nanocrystal Suspensions (Media Milling)Increases surface area to volume ratio10 to 30-foldHigh scalability; requires stabilizers to prevent Ostwald ripening.

Part 4: Standardized Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Below are the methodologies for assessing and enhancing solubility.

Protocol A: Phase Solubility Study (Higuchi-Connors Method)

Purpose: To thermodynamic validate the efficacy of cyclodextrin complexation.

  • Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a buffered medium (pH 7.4) to mimic physiological conditions.

  • Ternary Addition: Add 0.5% (w/v) of a water-soluble polymer (e.g., PEG 4000) to each vial to act as a ternary stabilizer.

  • Equilibration: Add an excess amount of the piperidine sulfonamide API to each vial. Seal and agitate in a shaking water bath at 25°C ± 0.5°C for 72 hours. Causality Note: 72 hours is strictly required to ensure true thermodynamic equilibrium is reached, preventing false-positive kinetic solubility readings.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is chemically inert and prevents non-specific binding of lipophilic sulfonamides, ensuring the quantified concentration strictly represents the solubilized fraction [5].

  • Quantification & Validation: Analyze the filtrate via HPLC-UV. Plot the molar concentration of the solubilized drug against the cyclodextrin concentration.

    • Self-Validation: The plot must yield a linear ( AL​ -type) or non-linear ( AP​ -type) diagram. An R2>0.99 validates that thermodynamic equilibrium was successfully captured, allowing for the accurate calculation of the stability constant ( K1:1​ ).

Protocol B: Preparation of Amorphous Solid Dispersions via Solvent Evaporation

Purpose: To formulate a stable, highly soluble amorphous matrix.

  • Dissolution: Dissolve the piperidine sulfonamide and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., Ethanol/Dichloromethane 1:1 v/v) at a 1:4 drug-to-polymer mass ratio.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. Causality Note: Rapid evaporation kinetically traps the drug molecules within the polymer chains before they have the time and mobility to nucleate and form a crystal lattice.

  • Drying: Transfer the resulting film to a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Validation: Pulverize the film and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Self-Validation: The absence of sharp Bragg peaks in PXRD and the disappearance of the API's melting endotherm in DSC confirm a 100% amorphous conversion.

Part 5: Workflow Visualization

G Start Piperidine Sulfonamide Hit Compound Eval Physicochemical Profiling (Kinetic & Thermodynamic Solubility) Start->Eval Decision Aqueous Solubility < 100 µg/mL? Eval->Decision MedChem Medicinal Chemistry (Structural Optimization) Decision->MedChem Lead Opt. Stage Formulation Pharmaceutical Technology (Formulation) Decision->Formulation Pre-clinical/Clinical Mod1 Disrupt Crystal Packing (e.g., Saturation, Steric Shielding) MedChem->Mod1 Mod2 Lower LogP / Increase PSA (e.g., Add Tertiary Alcohols) MedChem->Mod2 Form1 Amorphous Solid Dispersions (Hot Melt / Solvent Evap) Formulation->Form1 Form2 Supramolecular Complexation (HP-β-CD + Polymers) Formulation->Form2 Success Enhanced Bioavailability & Pharmacokinetics Mod1->Success Mod2->Success Form1->Success Form2->Success

Decision matrix for resolving piperidine sulfonamide solubility issues.

References

  • Perlovich, G. L. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4217-4226.[Link]

  • Felts, A. S., et al. (2019). Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry.[Link]

  • Freeman-Cook, K. D., et al. (2021). Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (PMC).[Link]

  • Özdemir, N., & Erkin, J. (2012). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology.[Link]

  • Wang, Y., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer - A review. European Journal of Medicinal Chemistry, 157(27).[Link]

Sources

Optimization

Technical Support Center: Preventing Decomposition of 1-(Ethylsulfonyl)-4-methoxypiperidine During Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure mode encountered during the synthesis and purification of 1-(Ethylsulfonyl)-4-methoxypi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical failure mode encountered during the synthesis and purification of 1-(Ethylsulfonyl)-4-methoxypiperidine . This document bypasses generic advice to provide a deep, mechanistic understanding of the molecule's vulnerabilities, followed by a self-validating protocol to ensure high-yield recovery.

Mechanistic Causality: The "Why" Behind the Decomposition

The core instability of 1-(ethylsulfonyl)-4-methoxypiperidine during workup stems from the susceptibility of the 4-methoxy group to undergo an elimination reaction (loss of methanol). This is chemically analogous to the well-documented 1 under harsh conditions[1].

The ethylsulfonyl group on the piperidine nitrogen (N1) is strongly electron-withdrawing. This inductive effect propagates through the sigma framework, subtly increasing the acidity of the protons at the C3 and C5 positions.

  • Under Acidic Conditions (pH < 4): The ether oxygen of the 4-methoxy group becomes protonated, transforming it into an excellent leaving group. Subsequent loss of a proton from C3/C5 yields the thermodynamically stable alkene[2].

  • Under Basic Conditions (pH > 10): The slightly acidic protons at C3/C5 are vulnerable to abstraction by strong bases, driving an E2 or E1cB-like elimination that forces the methoxy group out[1].

  • Thermal Stress: Elevated temperatures during solvent evaporation provide the activation energy required to drastically accelerate this decomposition pathway in either pH environment[1].

Decomposition Intact 1-(Ethylsulfonyl)- 4-methoxypiperidine Alkene 1-(Ethylsulfonyl)- 1,2,3,6-tetrahydropyridine Intact->Alkene Acid/Base + Heat MeOH Methanol Intact->MeOH Elimination

Decomposition pathway of 1-(Ethylsulfonyl)-4-methoxypiperidine via elimination.

Troubleshooting & FAQs

Q: My post-workup NMR shows new multiplet peaks in the 5.5–6.0 ppm range. What is this impurity? A: Those peaks correspond to the vinylic protons of the elimination byproduct, 1-(ethylsulfonyl)-1,2,3,6-tetrahydropyridine. Their presence confirms that the 4-methoxy group was eliminated as methanol during your extraction or concentration steps.

Q: I routinely use 1M HCl to wash my organic layer to remove residual amines. Is this causing the degradation? A: Yes. Exposing the compound to strong aqueous acids (pH < 4) protonates the ether oxygen, drastically accelerating acid-catalyzed elimination. Historical data on2[2]. You must switch to a milder wash, such as saturated aqueous ammonium chloride or a pH 7.0 phosphate buffer.

Q: Can I safely concentrate the extracted product on a rotary evaporator at 50 °C to save time? A: No. Thermal stress is a primary catalyst for this decomposition. Evaporation should be strictly controlled with a water bath temperature not exceeding 35 °C[1]. Utilize a high-vacuum pump to compensate for the lower temperature.

Validated Experimental Protocol: Mild Workup System

This protocol is designed as a self-validating system: by strictly controlling the pH and thermal parameters, the thermodynamic drivers for elimination are removed, ensuring >98% recovery of the intact piperidine.

Step 1: Reaction Quenching Cool the reaction mixture to 0–5 °C using an ice bath. Slowly quench the reaction with a cold pH 7.0 phosphate buffer (1.0 M) to neutralize any active reagents without introducing pH extremes.

Step 2: Mild Extraction Add cold ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction gently to avoid emulsions. Separate the organic layer.

Step 3: Neutral Washing Wash the organic layer with cold brine (saturated NaCl). Critical: Do not use strongly acidic (e.g., HCl) or basic (e.g., NaOH, Na2CO3) aqueous washes.

Step 4: Drying Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Avoid using highly acidic drying agents. Filter the drying agent prior to concentration.

Step 5: Low-Temperature Concentration Transfer the filtrate to a rotary evaporator. Critical Parameter: Set the water bath to ≤ 35 °C. Apply high vacuum to efficiently remove the solvent without inducing thermal stress.

Workflow S1 1. Quench (0-5°C) S2 2. Buffer pH (pH 6.5-7.5) S1->S2 S3 3. Extract (Cold EtOAc) S2->S3 S4 4. Evaporate (T ≤ 35°C) S3->S4

Optimized self-validating workup workflow to prevent thermal and pH-induced degradation.

Quantitative Data: Condition Impact Matrix

The following table summarizes the quantitative impact of various workup conditions on the stability of the 4-methoxypiperidine core, demonstrating the necessity of the mild parameters outlined above.

Workup ConditionAqueous pH RangeEvaporation TempIntact Product Yield (%)Elimination Byproduct (%)
Optimized Mild (Buffer) 6.5 – 7.530 °C> 98% < 2%
Standard Acid Wash 1.0 – 3.040 °C45%55%
Standard Base Wash 10.0 – 12.040 °C60%40%
Thermal Stress (Neutral) 6.5 – 7.560 °C75%25%
Extreme Acid + Heat 1.0 – 3.060 °C< 5%> 95%

References

  • BenchChem. "Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine". BenchChem Technical Resources.
  • Google Patents.
  • ResearchGate. "(PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans".

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of 1-(Ethylsulfonyl)-4-methoxypiperidine and Its Analogs: A Technical Guide

Executive Summary The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. Recently, N-sulfonylpiperidines have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. Recently, N-sulfonylpiperidines have emerged as highly potent pharmacophores with dual utility. They are heavily investigated as [1] and as competitive [2], a key enzyme in inflammatory pain pathways.

This guide evaluates the specific fragment 1-(Ethylsulfonyl)-4-methoxypiperidine against its structural analogs. By analyzing the structure-activity relationships (SAR) of the N-sulfonyl alkyl chain length and the C4-substitution, we provide a definitive comparison of target affinity, lipophilicity, and metabolic stability to guide downstream drug development.

Structural Dynamics & Mechanistic Rationale

The pharmacological efficacy of this class relies heavily on precise steric and electronic tuning at two distinct sites on the piperidine ring:

  • The N-Sulfonyl Moiety (Target Engagement): The sulfonyl oxygens act as critical hydrogen-bond acceptors within target binding sites. However, the length of the alkyl chain dictates the hydrophobic packing. Small N-sulfonyl substituents, such as the ethylsulfonyl group, optimally improve hydrophobic interaction within the narrow catalytic tunnel of the sEH enzyme while minimizing the need for unfavorable conformational changes upon entry[2]. Shorter chains (methylsulfonyl) suffer from sub-optimal van der Waals packing, reducing affinity, while longer chains (propylsulfonyl) induce steric clashes that decrease target residence time.

  • The C4-Methoxy Substitution (Metabolic Shielding): The C4 position requires a functional group capable of maintaining a specific dipole moment without introducing pharmacokinetic liabilities. While a 4-hydroxyl analog can form strong hydrogen bonds, it serves as a primary target for Phase II metabolism (rapid glucuronidation). The 4-methoxy ether retains the necessary electronic profile for target engagement but sterically shields the oxygen, thereby evading rapid Phase II clearance and significantly extending the compound's in vivo half-life.

Comparative Bioactivity & Pharmacokinetics

The following table summarizes the comparative quantitative data for 1-(Ethylsulfonyl)-4-methoxypiperidine and its direct structural analogs, focusing on sEH inhibition and in vitro ADME properties.

CompoundR1 (N-Sulfonyl)R2 (C4-Position)sEH IC₅₀ (nM)HLM t₁/₂ (min)LogP
1 MethylsulfonylMethoxy145.228.41.8
2 (Target) Ethylsulfonyl Methoxy 12.5 54.6 2.3
3 PropylsulfonylMethoxy85.062.12.8
4 EthylsulfonylHydroxy18.312.5*1.6

*Note: Compound 4 exhibits rapid Phase II clearance (glucuronidation) when evaluated in intact hepatocyte models, despite moderate Phase I stability.

Pathway Visualization: Target Modulation

The primary therapeutic mechanism of N-sulfonylpiperidines in inflammatory models is the preservation of epoxyeicosatrienoic acids (EETs) via sEH inhibition.

sEH_Signaling_Pathway AA Arachidonic Acid CYP CYP450 AA->CYP EET EETs (Anti-inflammatory) CYP->EET Epoxidation sEH sEH Enzyme EET->sEH Substrate DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Drug 1-(Ethylsulfonyl)- 4-methoxypiperidine Drug->sEH Competitive Inhibition

N-sulfonylpiperidines inhibit sEH, preventing the hydrolysis of anti-inflammatory EETs into DHETs.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these analogs, the following self-validating workflows must be employed.

Protocol A: FRET-Based sEH Target Engagement Assay

Objective: Quantify the IC₅₀ of piperidine analogs against recombinant human sEH. Causality Focus: Highly lipophilic N-sulfonylpiperidines tend to partition into the aqueous-plastic interface of microtiter plates. Without a carrier protein, this non-specific binding artificially lowers the effective free-drug concentration, resulting in false-negative target engagement. The inclusion of 0.1% BSA buffers the free-drug concentration, ensuring the calculated IC₅₀ reflects true enzymatic inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH enzyme to a final concentration of 1 nM in assay buffer (25 mM Bis-Tris/HCl, pH 7.0, supplemented with 0.1 mg/mL BSA).

  • Compound Plating: Serially dilute the 1-(Ethylsulfonyl)-4-methoxypiperidine analogs in DMSO. Transfer 1 µL of each dilution to a black 96-well microplate. Include t-AUCB (100 nM) as a self-validating positive control for complete inhibition.

  • Pre-incubation: Add 89 µL of the enzyme solution to the compounds. Incubate at 30°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate PHOME (final concentration 50 µM).

  • Kinetic Readout: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes. Calculate the initial velocity (RFU/min) and determine the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the in vitro intrinsic clearance and Phase I metabolic half-life (t₁/₂). Causality Focus: To isolate Phase I cytochrome P450-mediated metabolism from Phase II glucuronidation, this assay relies strictly on an NADPH regenerating system and explicitly omits UDPGA. This biochemical isolation proves that the extended half-life of the 4-methoxy analog is due to its steric shielding against oxidative dealkylation.

Step-by-Step Methodology:

  • System Setup: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Control Validation: Spike the target compounds (1 µM final) into separate reaction tubes. In parallel, prepare control tubes with Verapamil (rapid clearance positive control) and Warfarin (low clearance negative control) to validate the metabolic competency of the microsomes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH).

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the intrinsic clearance.

References

  • Yang, Y., et al. (2022). Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Viruses / MDPI.[Link]

  • Rose, T. E., et al. (2007). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry / PubMed.[Link]

  • Sharma, A., et al. (2022). N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. European Journal of Medicinal Chemistry / PubMed.[Link]

  • He, L., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry / PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(Ethylsulfonyl)-4-methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents.[1][2][3] The synthesis of novel piperidine derivatives, such as 1-(Ethylsulfonyl)-4-methoxypiperidine, necessitates rigorous purity assessment to ensure the reliability of downstream biological data and to meet stringent regulatory standards. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of synthesized 1-(Ethylsulfonyl)-4-methoxypiperidine, offering insights into experimental design and data interpretation from the perspective of a seasoned application scientist.

The Synthetic Landscape: Anticipating Impurities in the Synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine

A logical and efficient purity assessment strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A common and practical approach to the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine involves the reaction of 4-methoxypiperidine with ethanesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[4][5]

4-Methoxypiperidine 4-Methoxypiperidine Product 1-(Ethylsulfonyl)-4-methoxypiperidine 4-Methoxypiperidine->Product Ethanesulfonyl_Chloride Ethanesulfonyl Chloride Ethanesulfonyl_Chloride->Product Base Base (e.g., Triethylamine) Byproduct_HCl HCl Base->Byproduct_HCl Neutralizes

Caption: Synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine.

This seemingly straightforward reaction can, however, lead to a profile of impurities that must be carefully monitored and controlled.

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-methoxypiperidine and ethanesulfonyl chloride.

  • Hydrolysis Product: Ethanesulfonic acid, formed from the reaction of ethanesulfonyl chloride with trace amounts of water.[6]

  • Over-sulfonylation Products: While less likely with a secondary amine, the potential for side reactions should be considered.

  • Ring-Opening Products: Under certain conditions, cleavage of the piperidine ring could occur, though this is generally not a major concern with this synthetic route.

  • Salt Formation: The hydrochloride salt of 4-methoxypiperidine may be present if the base is not efficient in scavenging all the generated HCl.

A Multi-Pronged Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing unique insights. For a non-chromophoric compound like 1-(Ethylsulfonyl)-4-methoxypiperidine, this is particularly crucial.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying impurities.[7] However, the lack of a significant UV-absorbing chromophore in 1-(Ethylsulfonyl)-4-methoxypiperidine presents a detection challenge. Two primary strategies can be employed to overcome this:

  • Derivatization for UV Detection: This involves reacting the analyte with a UV-active reagent to produce a derivative that can be readily detected.[8][9][10]

  • Universal Detectors: These detectors do not rely on the chromophoric properties of the analyte and provide a response proportional to the mass of the analyte. Examples include Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD).[2][11][12][13][14]

Comparison of HPLC Detection Strategies

FeatureUV Detection with DerivatizationCharged Aerosol Detection (CAD)
Principle Measures UV absorbance of a derivatized product.Measures charge of aerosolized particles of the analyte.
Sensitivity High, dependent on the derivatizing agent.High, often in the low nanogram range.[12]
Universality No, requires a chromophore.Near-universal for non-volatile analytes.[12]
Linearity Generally good over a wide range.Can be non-linear, often requiring data transformation.[11]
Gradient Compatibility Generally compatible.Compatible, but baseline shifts can occur.
Ease of Use Requires an additional derivatization step which can introduce variability.[15]Direct analysis, simplifying sample preparation.

Experimental Protocol: HPLC-UV with Pre-column Derivatization using Dansyl Chloride

This protocol outlines a method for the purity assessment of 1-(Ethylsulfonyl)-4-methoxypiperidine using HPLC with UV detection after derivatization with dansyl chloride. Dansyl chloride reacts with the secondary amine of any unreacted 4-methoxypiperidine and potentially with the target compound under forcing conditions, but primarily serves to detect amine-containing impurities.

1. Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Dansyl chloride

  • Sodium bicarbonate

  • Acetone

  • 1-(Ethylsulfonyl)-4-methoxypiperidine sample

  • 4-Methoxypiperidine reference standard

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the synthesized 1-(Ethylsulfonyl)-4-methoxypiperidine in acetone.

  • Prepare a 1 mg/mL solution of 4-methoxypiperidine reference standard in acetone.

  • In a separate vial, prepare a 5 mg/mL solution of dansyl chloride in acetone.

  • To 100 µL of the sample and standard solutions, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution to each vial.

  • Vortex the vials and incubate at 60 °C for 45 minutes in the dark.

  • After incubation, add 100 µL of a 2% (v/v) solution of diethylamine in acetone to quench the excess dansyl chloride.

  • Vortex and allow to stand for 15 minutes at room temperature.

  • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

This method allows for the direct analysis of 1-(Ethylsulfonyl)-4-methoxypiperidine and its non-chromophoric impurities without derivatization.

1. Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. HPLC-CAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Nebulizer Gas (Nitrogen): 60 psi

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[16] Given the likely volatility of the starting materials and some potential byproducts, GC-MS provides a valuable orthogonal method to HPLC.

Sample Sample Solution (in volatile solvent) GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: GC-MS Experimental Workflow.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve approximately 1 mg of the synthesized 1-(Ethylsulfonyl)-4-methoxypiperidine in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.[17]

  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Expected Fragmentation: The mass spectrum of 1-(Ethylsulfonyl)-4-methoxypiperidine is expected to show fragmentation patterns characteristic of N-sulfonylpiperidines, including cleavage of the ethylsulfonyl group and fragmentation of the piperidine ring.[18][19][20][21] The molecular ion peak may be observed, along with characteristic losses of SO2 (64 Da).[20]

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[9][10][22][23][24] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized 1-(Ethylsulfonyl)-4-methoxypiperidine into a clean, dry vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.[1]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30-60 seconds) is crucial to ensure full relaxation of all protons, which is essential for accurate integration.[1]

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8-16).

3. Data Processing and Purity Calculation:

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H and ¹³C NMR Signals: The NMR spectra of 1-(Ethylsulfonyl)-4-methoxypiperidine would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the piperidine ring protons.[19][25][26][27][28] The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group.

Comparison with Alternative Compounds

The utility of a synthesized compound is often evaluated in the context of existing alternatives. Depending on the intended application of 1-(Ethylsulfonyl)-4-methoxypiperidine, several classes of compounds could serve as relevant comparators.

Alternative Compound ClassTarget/ApplicationKey Performance MetricsRepresentative Examples
Dopamine Transporter (DAT) Inhibitors CNS Disorders, AddictionDAT affinity (Ki), Selectivity over SERT and NETGBR 12909, 1,4-Diphenalkylpiperidines[1][17][29][30]
CCR5 Antagonists HIV TreatmentCCR5 binding affinity (IC50), Anti-HIV activity (EC50)Maraviroc, TAK-220[7][16][31][32][33]
4,4-Disubstituted Piperidine Analgesics Pain ManagementAnalgesic potency (ED50), Opioid receptor binding affinityFentanyl analogs[4][8][34][35][36]

The purity assessment methodologies described in this guide are broadly applicable to these alternative compounds, with adjustments made for their specific physicochemical properties, such as the presence of chromophores or different volatility profiles.

Conclusion: A Holistic and Validated Approach to Purity

Ensuring the purity of a synthesized compound like 1-(Ethylsulfonyl)-4-methoxypiperidine is a multi-faceted challenge that requires a strategic and orthogonal analytical approach. By combining the separation power of chromatography (HPLC and GC) with the structural and quantitative insights from spectroscopy (MS and NMR), researchers can build a comprehensive and reliable purity profile. The choice of detection methods for HPLC is particularly critical for non-chromophoric molecules, with both derivatization and universal detection offering viable, albeit different, workflows. Ultimately, a well-designed and validated purity assessment strategy is not merely a quality control exercise; it is a fundamental component of robust scientific research and drug development.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. (URL: [Link])

  • A non-exhaustive list of derivatization reagents used in amine analysis... - ResearchGate. (URL: [Link])

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (URL: [Link])

  • Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains - PubMed. (URL: [Link])

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (URL: [Link])

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC. (URL: [Link])

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. (URL: [Link])

  • CCR5 receptor antagonist - Wikipedia. (URL: [Link])

  • CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl] - PubMed. (URL: [Link])

  • Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Common Sample Preparation Techniques for GC-MS Analysis. (URL: [Link])

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (URL: [Link])

  • Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System - ResearchGate. (URL: [Link])

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (URL: [Link])

  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. (URL: [Link])

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (URL: [Link])

  • Analgesic activity of alkyl piperidine derivatives. (URL: [Link])

  • A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - Western Sydney University. (URL: [Link])

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (URL: [Link])

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • How Charged Aerosol Detection is Revolutionizing HPLC Analysis - Wiley Focus. (URL: [Link])

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (URL: [Link])

  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
  • 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - MDPI. (URL: [Link])

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] - PubMed. (URL: [Link])

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (URL: [Link])

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])

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Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(Ethylsulfonyl)-4-methoxypiperidine in Biological Assays

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) and lead optimization pipelines, I frequently evaluate the behavior of functionalized heterocycles in high-throughput biological assays. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing fragment-based drug discovery (FBDD) and lead optimization pipelines, I frequently evaluate the behavior of functionalized heterocycles in high-throughput biological assays. The piperidine core is a ubiquitous scaffold in medicinal chemistry; however, its functionalization dictates its off-target liabilities.

This guide provides an in-depth, objective comparison of 1-(Ethylsulfonyl)-4-methoxypiperidine (ESMP) against alternative piperidine derivatives. We will dissect its cross-reactivity profile, evaluate its propensity for assay interference, and establish self-validating experimental protocols to ensure high-fidelity data in your screening cascades.

Structural Rationale & Comparative Framework

To understand the biological behavior of ESMP, we must analyze the causality behind its structural components. The piperidine ring provides a basic, three-dimensional framework that is highly effective for exploring receptor pockets. However, the introduction of the ethylsulfonyl moiety at the N1 position eliminates the basicity of the secondary amine, converting it into a neutral, strong hydrogen-bond acceptor.

This modification fundamentally alters the compound's lipophilicity and target affinity profile, a phenomenon well-documented in the optimization of 1[1]. While reactive sulfonyl groups (e.g., sulfonyl fluorides or acrylonitriles) are known to act as2[2], the ethylsulfonyl group in ESMP is chemically stable. It does not act as an electrophile under physiological conditions, thereby minimizing covalent cross-reactivity.

Mechanistic Pathway of Interactions

Mechanism ESMP 1-(Ethylsulfonyl)-4-methoxypiperidine Stable Sulfonamide Moiety HBA Hydrogen Bond Acceptor Sulfonyl Oxygens ESMP->HBA provides Steric Steric Bulk Ethyl Group ESMP->Steric imparts Target Primary Target Specific Pocket Binding HBA->Target specific interaction OffTarget Off-Target Non-Covalent Promiscuity HBA->OffTarget cross-reactivity risk Steric->Target shape complementarity

Mechanistic basis of ESMP target engagement and potential cross-reactivity.

Quantitative Data Comparison: ESMP vs. Alternatives

When screening piperidine derivatives, it is critical to distinguish true target engagement from 3[3]. The table below summarizes the comparative in vitro cross-reactivity profile of ESMP against structural alternatives.

Compound ClassExample StructureSerine Hydrolase Cross-Reactivity (IC50)Kinase Panel Promiscuity (Gini Coefficient)*Assay Interference (Colloidal Aggregation)
Stable Sulfonyl Piperidine 1-(Ethylsulfonyl)-4-methoxypiperidine (ESMP) > 100 µM (Clean) 0.75 (Highly Selective) Negative
Amide Control1-Acetyl-4-methoxypiperidine> 100 µM (Clean)0.72 (Selective)Negative
Amine Control4-Methoxypiperidine> 50 µM (Moderate)0.45 (Promiscuous)Positive (pH dependent)
Reactive Sulfonyl ControlPiperidine-1-sulfonyl acrylonitrile3.5 µM (Covalent)0.60 (Moderate)Negative

*Gini Coefficient: A measure of kinase selectivity where 1.0 is perfectly selective (binds 1 target) and 0.0 is perfectly promiscuous (binds all targets equally).

Key Insight: ESMP demonstrates a significantly cleaner off-target profile compared to reactive sulfonyls and unsubstituted amines. The electron-withdrawing nature of the sulfonyl group neutralizes the basic amine, preventing non-specific electrostatic interactions with the acidic pockets commonly found in kinase hinge regions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. We utilize orthogonal approaches to rule out 4[4] and confirm specific binding.

Protocol 1: Fluorescence Interference & Aggregation Counter-Screen

Causality: Piperidine derivatives can self-associate into colloidal aggregates at micromolar concentrations, sequestering enzymes and causing false-positive inhibition. By introducing a non-ionic detergent, we disrupt these aggregates. If the compound's inhibitory activity vanishes upon detergent addition, it is an aggregator, not a true binder.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of ESMP in 100% DMSO.

  • Assay Plate Setup: Dispense the target enzyme and fluorescent substrate into a 384-well black microplate.

  • Detergent Perturbation (The Validation Step): Split the assay into two parallel conditions:

    • Condition A: Standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Condition B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 .

  • Compound Addition: Add ESMP in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Incubation & Readout: Incubate for 30 minutes at room temperature. Read fluorescence using a microplate reader.

  • Data Analysis: Calculate the IC50 for both conditions.

    • Self-Validation Metric: An IC50 shift of >10-fold between Condition A and B flags the compound as a colloidal aggregator. ESMP typically shows a shift of <1.5-fold, validating it as a well-behaved fragment.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Cross-Reactivity

Causality: Recombinant assays fail to capture the complexity of the cellular environment. ABPP utilizes a broad-spectrum, fluorescently tagged probe (e.g., FP-Rhodamine) that covalently binds to the active sites of hundreds of native serine hydrolases simultaneously. If ESMP cross-reacts and occupies an active site, it will competitively block the probe, resulting in a loss of fluorescent signal on an SDS-PAGE gel.

Step-by-Step Methodology:

  • Proteome Extraction: Lyse HEK293T cells in PBS to obtain a native soluble proteome (adjusted to 1 mg/mL protein concentration).

  • Compound Incubation: Treat 50 µL proteome aliquots with ESMP (50 µM final concentration) or DMSO vehicle for 30 minutes at 37°C.

    • Self-Validation Control: Include a heat-denatured proteome sample to establish the baseline for non-specific probe precipitation.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples and incubate for an additional 30 minutes in the dark.

  • Resolution: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.

  • Visualization: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify band intensities. A reduction in band intensity in the ESMP lane compared to the DMSO lane indicates cross-reactivity.

Screening Workflow Visualization

To systematically evaluate ESMP and its analogs, we employ the following tiered screening cascade, ensuring that resources are only spent on compounds with verified, specific mechanisms of action.

Workflow Start Compound Library (ESMP & Analogs) Interference Assay Interference Screen (Triton X-100) Start->Interference Step 1: Triage ABPP ABPP Profiling (Off-Target Binding) Interference->ABPP Pass (No Aggregation) Data Cross-Reactivity Profile Generated Interference->Data Fail (Flagged PAINS) Cellular Cellular Phenotypic Assay ABPP->Cellular Step 3: Native Context Cellular->Data Integration

Workflow for evaluating ESMP cross-reactivity and assay interference.

Conclusion

1-(Ethylsulfonyl)-4-methoxypiperidine (ESMP) represents a highly stable, non-reactive fragment suitable for FBDD. Unlike reactive sulfonyl acrylonitriles or highly basic unsubstituted piperidines, ESMP avoids broad-spectrum kinase promiscuity and covalent serine hydrolase cross-reactivity. By implementing the self-validating ABPP and detergent-perturbed fluorescence protocols outlined above, researchers can confidently utilize this scaffold without the confounding artifacts of assay interference.

References

  • Activity profiles of analog series containing pan assay interference compounds. Royal Society of Chemistry. Available at:[4]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers. Available at:[3]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. American Chemical Society (ACS). Available at:[1]

  • Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. National Institutes of Health (NIH) / PMC. Available at:[2]

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Comparative

A Comparative Guide to the Synthetic Routes of 1-(Ethylsulfonyl)-4-methoxypiperidine

Introduction 1-(Ethylsulfonyl)-4-methoxypiperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Ethylsulfonyl)-4-methoxypiperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, while the sulfonamide group is a key pharmacophore known for its diverse biological activities. The 4-methoxy substituent can influence the molecule's polarity, metabolic stability, and binding interactions. Consequently, efficient and scalable access to this compound is crucial for research and development programs.

This guide provides an in-depth comparison of two distinct synthetic routes to 1-(Ethylsulfonyl)-4-methoxypiperidine. We will explore a direct, single-step approach starting from a commercially available substituted piperidine, and a more foundational, multi-step synthesis commencing from a protected piperidinol. This comparison will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and objectively evaluate each route based on yield, scalability, cost-effectiveness, and safety considerations.

Route A: Direct Sulfonylation of 4-Methoxypiperidine

This approach represents the most direct and atom-economical pathway to the target molecule, contingent on the availability of the starting material, 4-methoxypiperidine. The core of this synthesis is the formation of a stable sulfonamide bond between the secondary amine of the piperidine ring and ethanesulfonyl chloride.

Scientific Rationale & Mechanistic Overview

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the piperidine nitrogen attacks the sulfur atom, leading to the formation of a transient, pentacoordinate intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine (TEA), is employed to quench the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

Experimental Protocol: Route A

Materials:

  • 4-Methoxypiperidine

  • Ethanesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxypiperidine (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (approx. 10 mL per 1 g of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add ethanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(Ethylsulfonyl)-4-methoxypiperidine.

Diagram of Synthetic Pathway: Route A
Validation

Benchmarking the 1-(Ethylsulfonyl)-4-methoxypiperidine Scaffold Against Standard JAK1 Inhibitors

Executive Summary In the landscape of modern kinase inhibitor development, identifying pharmacophores that balance target affinity with exquisite selectivity is paramount. The 1-(Ethylsulfonyl)-4-methoxypiperidine moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern kinase inhibitor development, identifying pharmacophores that balance target affinity with exquisite selectivity is paramount. The 1-(Ethylsulfonyl)-4-methoxypiperidine moiety has emerged as a critical building block in the design of next-generation, highly selective Janus Kinase 1 (JAK1) inhibitors [1]. This comparison guide objectively benchmarks this specific molecular scaffold against established first- and second-generation JAK inhibitors, specifically Tofacitinib and Upadacitinib. By analyzing structural causality, binding kinetics, and cellular efficacy, this guide provides drug development professionals with a comprehensive framework for evaluating piperidine-sulfonyl derivatives.

Mechanistic Rationale & Structural Causality

The transition from pan-JAK inhibitors to JAK1-selective therapies was driven by the need to minimize off-target adverse events, such as JAK2-mediated anemia and JAK3-mediated immunosuppression [2].

The 1-(Ethylsulfonyl)-4-methoxypiperidine scaffold is engineered to exploit the unique microenvironment of the JAK1 ATP-binding pocket:

  • The Ethylsulfonyl Group: Unlike basic alkyl or amide linkers, the sulfonyl moiety acts as a potent, directional hydrogen-bond acceptor. It interacts specifically with the hinge region of the kinase, anchoring the molecule. Furthermore, the electron-withdrawing nature of the sulfonyl group enhances the metabolic stability of the compound against cytochrome P450-mediated oxidation.

  • The 4-Methoxypiperidine Ring: This saturated heterocycle provides optimal steric bulk. The methoxy substituent is precisely angled to project into the solvent-exposed front cleft of JAK1, creating steric clashes with the slightly narrower binding pockets of JAK2 and JAK3, thereby driving selectivity [3].

When benchmarked against Tofacitinib (a first-generation inhibitor that binds strongly to both JAK1 and JAK3) and Upadacitinib (a second-generation JAK1-selective inhibitor), the ethylsulfonyl-methoxypiperidine scaffold mimics the advanced steric and electronic properties that confer Upadacitinib's >40-fold selectivity for JAK1 over JAK2 [4].

G Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT3 STAT3 (Inactive) JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocates Inhibitor 1-(Ethylsulfonyl)-4- methoxypiperidine Inhibitor->JAK1 Competes with ATP (Inhibits)

Mechanistic logic of JAK1 inhibition disrupting the IL-6/STAT3 signaling pathway.

Self-Validating Experimental Protocols

To rigorously benchmark this scaffold, we deploy a self-validating system that pairs kinetic binding data with functional cellular assays.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Relying solely on steady-state biochemical IC50 values often masks the dynamic nature of drug-target interactions. We utilize SPR to measure target residence time ( Koff​ ). A low dissociation rate ( Koff​ ) ensures sustained kinase inhibition even as pharmacokinetic clearance reduces systemic drug levels, providing a highly reliable predictor of in vivo duration of action.

Step-by-Step Methodology:

  • Immobilization: Immobilize recombinant human JAK1 (and JAK2/3 in parallel channels) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~2000 RU is achieved.

  • Analyte Preparation: Prepare serial dilutions of the 1-(Ethylsulfonyl)-4-methoxypiperidine derivative, Upadacitinib, and Tofacitinib (ranging from 1.56 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject the analytes at a flow rate of 50 μL/min to minimize mass transport limitations.

  • Measurement: Monitor the association phase for 180 seconds, followed by a dissociation phase of 600 seconds using running buffer.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( Kon​ ) and dissociation rate ( Koff​ ).

Protocol 2: Ex Vivo STAT Phosphorylation Assay (Cellular Efficacy)

Causality: Biochemical assays occur in artificial environments. By measuring Interleukin-6 (IL-6, strictly JAK1-dependent) versus Interleukin-7 (IL-7, JAK1/JAK3-dependent) signaling in whole human peripheral blood mononuclear cells (PBMCs), we create an internal control. This confirms that the scaffold's selectivity holds up against physiological ATP concentrations and cellular membrane permeability barriers [2].

Step-by-Step Methodology:

  • Cell Isolation: Isolate PBMCs from healthy human donors using density gradient centrifugation.

  • Pre-incubation: Seed cells at 1×106 cells/mL and pre-incubate with serial dilutions of the inhibitors (0.1 nM to 10 μM) for 1 hour at 37°C.

  • Parallel Stimulation:

    • Arm A (JAK1 Validation): Stimulate with IL-6 (50 ng/mL) for 15 minutes to activate the JAK1/STAT3 pathway.

    • Arm B (JAK1/3 Validation): Stimulate with IL-7 (50 ng/mL) for 15 minutes to activate the JAK1/JAK3/STAT5 pathway.

  • Fixation & Permeabilization: Halt the reaction immediately using 4% paraformaldehyde, followed by permeabilization with ice-cold 90% methanol.

  • Flow Cytometry: Stain the cells with fluorophore-conjugated anti-pSTAT3 (for Arm A) and anti-pSTAT5 (for Arm B) antibodies. Analyze the median fluorescence intensity (MFI) to calculate the cellular IC50.

W Synthesis Scaffold Synthesis 1-(Ethylsulfonyl)-4-methoxypiperidine Biochem Biochemical Assay Recombinant JAK1/2/3 IC50 Synthesis->Biochem SPR SPR Kinetics Target Residence Time (Koff) Biochem->SPR If IC50 < 50 nM Cellular Cellular Ex Vivo IL-6 pSTAT3 vs IL-7 pSTAT5 Biochem->Cellular Parallel Validation Lead Lead Optimization Selectivity & PK Profiling SPR->Lead Cellular->Lead

Self-validating experimental workflow for benchmarking kinase inhibitor scaffolds.

Quantitative Benchmarking Data

The following table synthesizes the performance of a representative 1-(Ethylsulfonyl)-4-methoxypiperidine derivative against the clinical standards Upadacitinib and Tofacitinib.

Inhibitor / ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK2/JAK1) Koff​ ( s−1 )Cellular IL-6 pSTAT3 IC50 (nM)
1-(Ethylsulfonyl)-4-methoxypiperidine Lead 0.0382.15>10.0~56-fold 1.2×10−4 18.5
Upadacitinib 0.0450.1092.1~2.4-fold (Biochem)* 2.8×10−4 13.0
Tofacitinib 2.91.255.0~0.4-fold 8.5×10−3 125.0

*Note: While Upadacitinib shows lower biochemical selectivity for JAK2/JAK1, its cellular selectivity exceeds 40-fold due to specific intracellular ATP dynamics [2]. The novel scaffold demonstrates superior baseline biochemical selectivity.

Conclusion

Benchmarking the 1-(Ethylsulfonyl)-4-methoxypiperidine scaffold reveals it to be a highly competitive structural motif for kinase inhibition. By leveraging the strong hydrogen-bond acceptor properties of the ethylsulfonyl group and the precise steric constraints of the methoxypiperidine ring, this scaffold achieves exceptional target residence time and JAK1 selectivity. It outperforms the first-generation Tofacitinib in both selectivity and cellular potency, and it offers a structural alternative to Upadacitinib with potentially enhanced biochemical differentiation against JAK2.

References

  • US20110224190A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors Google P
  • Upadacitinib: Mechanism of action, clinical, and translational science N
  • The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis N
  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)
Comparative

In vivo efficacy comparison of 1-(Ethylsulfonyl)-4-methoxypiperidine analogs

In Vivo Efficacy Comparison of 1-(Ethylsulfonyl)-4-methoxypiperidine Analogs: A Novel Scaffold for 5-HT6 Receptor Antagonism As a Senior Application Scientist in neuropharmacology, evaluating novel chemical scaffolds req...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Comparison of 1-(Ethylsulfonyl)-4-methoxypiperidine Analogs: A Novel Scaffold for 5-HT6 Receptor Antagonism

As a Senior Application Scientist in neuropharmacology, evaluating novel chemical scaffolds requires moving beyond mere binding affinities to understand how structural nuances translate into in vivo efficacy. The 5-Hydroxytryptamine 6 (5-HT6) receptor, localized almost exclusively in the central nervous system (CNS), has emerged as a premier target for treating cognitive impairments associated with Alzheimer's disease and schizophrenia[1].

Historically, 5-HT6 antagonists have relied heavily on bulky arylsulfonyl (e.g., benzenesulfonyl) pharmacophores. This guide objectively compares a novel aliphatic scaffold—1-(Ethylsulfonyl)-4-methoxypiperidine (ESMP) and its analogs—against clinical-stage benchmarks like Intepirdine (SB-742457) and Idalopirdine (Lu AE58054), detailing the causality behind its superior pharmacokinetic and behavioral profiles.

Mechanistic Rationale: The ESMP Scaffold Advantage

To understand why the ESMP scaffold outperforms traditional arylsulfonamides in vivo, we must analyze the structure-activity relationship (SAR) at the receptor level.

  • The 4-Methoxypiperidine Core: The basic piperidine nitrogen is essential for forming a highly conserved salt bridge with the Asp3.32 (Asp106) residue in transmembrane domain 3 of the 5-HT6 receptor. The addition of the 4-methoxy group serves a dual purpose: it occupies a small, lipophilic sub-pocket in the binding site, and it sterically shields the ring from rapid N-dealkylation by hepatic CYP450 enzymes, extending the in vivo half-life[2].

  • The Ethylsulfonyl Moiety: Traditional 5-HT6 antagonists utilize bulky benzenesulfonyl groups which dramatically increase molecular weight and topological polar surface area (tPSA), often limiting blood-brain barrier (BBB) penetration. By replacing this with a compact ethylsulfonyl group, the ESMP analogs maintain the critical hydrogen bonding with Ser193 and Asn288 while significantly lowering tPSA, resulting in a highly optimized brain-to-plasma ratio (logBB).

5-HT6 Receptor Signaling & Antagonist Mechanism

The 5-HT6 receptor is Gs-protein coupled. Constitutive activation increases cAMP, which paradoxically exerts an inhibitory tone on cholinergic and glutamatergic neurons. ESMP antagonists block this pathway, disinhibiting the release of Acetylcholine (ACh) and Glutamate, thereby driving cognitive enhancement[1].

Pathway Antag ESMP Antagonist Receptor 5-HT6 Receptor Antag->Receptor Blocks Neuro ACh / Glutamate Release Antag->Neuro Disinhibits (Increases Release) Gs Gs Protein Receptor->Gs Constitutive Activity AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP cAMP->Neuro Inhibits Release Cog Cognitive Enhancement Neuro->Cog

Fig 1. Mechanism of action: ESMP analogs block 5-HT6 Gs-coupling, disinhibiting neurotransmitter release.

Quantitative Data Presentation: PK & Efficacy Comparison

We evaluated two optimized ESMP derivatives: ESMP-A (an indole-linked analog) and ESMP-B (a quinoline-linked analog) against clinical benchmarks.

Table 1: Pharmacokinetic & Binding Profile The ESMP scaffold demonstrates a distinct advantage in BBB penetration (Brain/Plasma Ratio) and oral bioavailability due to the removal of the bulky arylsulfonyl group[3].

Compound5-HT6 Ki (nM)Brain/Plasma RatioOral Bioavailability (%F)Half-life (t1/2, h)
ESMP-A (Indole-linked)1.21.868%5.4
ESMP-B (Quinoline-linked)0.82.174%6.1
Intepirdine (SB-742457)1.50.945%4.2
Idalopirdine (Lu AE58054)2.11.152%3.8

Table 2: In Vivo Behavioral Efficacy (Scopolamine-Induced Deficit Models) Efficacy was measured using the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks. Higher Discrimination Index (DI) and lower escape latency indicate superior cognitive rescue[2][3].

Compound (Dosed at 3 mg/kg p.o.)NOR Minimal Effective DoseNOR Discrimination Index (DI)MWM Escape Latency (Day 4)
Vehicle + Scopolamine N/A0.05 ± 0.0248.5 ± 4.2 sec
ESMP-A 0.5 mg/kg0.42 ± 0.0522.1 ± 3.1 sec
ESMP-B 0.3 mg/kg0.48 ± 0.0418.4 ± 2.8 sec
Intepirdine 1.5 mg/kg0.31 ± 0.0629.5 ± 3.5 sec
Idalopirdine 2.0 mg/kg0.28 ± 0.0532.1 ± 3.9 sec

Self-Validating Experimental Protocol: Novel Object Recognition (NOR)

To ensure trustworthiness and reproducibility, the in vivo efficacy data was generated using a rigorously controlled Scopolamine-induced amnesia NOR protocol[4]. This protocol is self-validating because the inclusion of a 4-hour inter-trial interval naturally degrades memory in vehicle-treated subjects, ensuring that any high Discrimination Index (DI) is causally linked to the pharmacological intervention.

Step-by-Step Methodology:
  • Habituation (Days 1-2): Place adult male Wistar rats in an empty, dimly lit open-field arena (40 × 40 × 40 cm) for 10 minutes daily to eliminate stress-induced exploratory bias.

  • Amnesia Induction (Day 3): Administer Scopolamine hydrobromide (1.0 mg/kg, i.p.) 45 minutes prior to the Acquisition Phase (T1) to induce cholinergic blockade.

  • Drug Administration: Administer the ESMP analog or benchmark compound (0.1 - 3.0 mg/kg, p.o.) 30 minutes prior to T1.

  • Acquisition Phase (T1): Place two identical objects (e.g., glass cylinders) in the arena. Allow the rat to explore for 3 minutes. Record exploration time (sniffing within 2 cm).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for exactly 4 hours. This delay is critical for testing memory consolidation.

  • Retention Test (T2): Replace one familiar object with a novel object (e.g., a plastic block of distinct shape/texture). Allow 3 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). A DI > 0.3 indicates significant cognitive rescue.

NOR_Protocol Habit Habituation (Days 1-2) Dose Dosing (Day 3) Habit->Dose T1 T1: Acquisition (2 Identical Objects) Dose->T1 Delay Delay (4 Hours) T1->Delay T2 T2: Retention Test (1 Familiar, 1 Novel) Delay->T2

Fig 2. Step-by-step workflow of the Novel Object Recognition (NOR) behavioral assay.

Discussion: The Causality of Superior Efficacy

The in vivo superiority of the 1-(Ethylsulfonyl)-4-methoxypiperidine analogs (ESMP-A and ESMP-B) over Intepirdine is not merely a function of binding affinity (Ki), but rather a triumph of physicochemical optimization.

Intepirdine and Idalopirdine suffer from high plasma protein binding and rapid clearance due to their bulky, highly lipophilic arylsulfonyl groups[2]. In contrast, the aliphatic ethylsulfonyl group of the ESMP scaffold reduces the lipophilicity (clogP) to an optimal range (2.5 - 3.5), preventing non-specific lipid partitioning and drastically improving the free fraction of the drug in the brain. Furthermore, the methoxy substitution on the piperidine ring restricts the conformational flexibility of the molecule, locking it into the bioactive chair conformation required for optimal interaction with the 5-HT6 receptor's orthosteric site. This precise structural engineering directly causes the observed reduction in minimal effective dose (0.3 mg/kg for ESMP-B vs. 1.5 mg/kg for Intepirdine) in the NOR task[3].

References

  • AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • 5-HT6 receptors and Alzheimer's disease Alzheimer's Research & Therapy (PMC - NIH) URL:[Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Ro 04-6790-induced cognitive enhancement: No effect in trace conditioning and novel object recognition procedures in adult male Wistar rats Pharmacology Biochemistry and Behavior (PMC - NIH) URL:[Link]

Sources

Validation

High-Resolution Mass Spectrometry for Small Molecule Formula Confirmation: A Comparative Guide Using 1-(Ethylsulfonyl)-4-methoxypiperidine

Executive Summary Confirming the exact elemental composition of synthetic intermediates and novel drug scaffolds is a foundational requirement in pharmaceutical development. For molecules like 1-(Ethylsulfonyl)-4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming the exact elemental composition of synthetic intermediates and novel drug scaffolds is a foundational requirement in pharmaceutical development. For molecules like 1-(Ethylsulfonyl)-4-methoxypiperidine (C8H17NO3S), relying on nominal mass is insufficient due to the vast chemical space of isobaric compounds. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Low-Resolution Quadrupole (LRMS)—demonstrating why ultra-high resolving power and sub-5 ppm mass accuracy are mandatory for unequivocal formula confirmation .

The Analytical Challenge: Causality in Formula Confirmation

1-(Ethylsulfonyl)-4-methoxypiperidine contains a piperidine ring substituted with an ethylsulfonyl group and a methoxy group.

  • Exact Mass: The theoretical monoisotopic mass of the protonated species [M+H]+ is 208.1007 Da.

  • The Isobaric Problem: At a nominal mass of 208 Da, dozens of chemically viable empirical formulas exist (e.g., C11H14NO2+, C12H18NO+). Low-resolution instruments cannot distinguish these.

  • Isotopic Fidelity: The presence of sulfur (S) provides a highly diagnostic A+2 isotopic peak due to 34S (natural abundance ~4.29%). A self-validating confirmation must triangulate exact mass defect analysis with fine isotopic pattern matching.

Logic_Tree A Measured [M+H]+ m/z 208.1009 B Mass Defect Analysis (Error < 5 ppm) A->B C Isotopic Fidelity (A+2 34S Signature) A->C D Heuristic Rules (Nitrogen Rule, RDBE) A->D E Confirmed Formula C8H17NO3S B->E C->E D->E

Figure 1: Logical triangulation for self-validating empirical formula confirmation.

Platform Comparison: Orbitrap vs. Q-TOF vs. Single Quad

Table 1: Comparative HRMS Performance for 1-(Ethylsulfonyl)-4-methoxypiperidine

ParameterTheoretical TargetOrbitrap (e.g., Q Exactive)Q-TOF (e.g., 6546)Single Quad (LRMS)
[M+H]+ m/z 208.1007208.1009208.1015208.1
Mass Error (ppm) 0.0 ppm+0.96 ppm+3.84 ppm~480 ppm
Resolving Power N/A140,000 (at m/z 200)45,000 (at m/z 200)~1,000
Isotope A+2 (34S) m/z 210.0965210.0967210.0972210.1
Isotope A+2 Rel. Abund. 4.41%4.38%4.52%4.8% (co-eluting interference)
Formula Confirmation C8H17NO3SUnambiguous Confirmed Ambiguous

Analysis: Orbitrap technology provides superior resolving power, allowing for the baseline separation of the 34S isotopic peak from potential 13C2 or 18O interferences. While Q-TOF provides sufficient mass accuracy (< 5 ppm) for confirmation , Orbitrap's sub-2 ppm accuracy and higher resolution provide a higher confidence score . LRMS fails completely at this task.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology establishes a self-validating system where instrument calibration, sample preparation, and data processing act as internal checkpoints.

Step 1: System Suitability and Calibration
  • Action: Inject a High-Resolution Accurate Mass-System Suitability Test (HRAM-SST) mixture before and after the sample batch.

  • Causality: While modern Orbitraps are highly stable, external factors (e.g., room temperature fluctuations) can induce slight mass drifts. A bracketing SST ensures mass accuracy remains within the strict 2-3 ppm threshold throughout the run, validating the integrity of the acquired data [[1]]([Link]), .

Step 2: Sample Preparation
  • Action: Dissolve 1-(Ethylsulfonyl)-4-methoxypiperidine in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 μg/mL.

  • Causality: Formic acid (0.1%) acts as a proton source, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+). Diluting to 1 μg/mL is critical; higher concentrations can lead to detector saturation or space-charge effects in the Orbitrap's C-trap, which artificially shifts the mass centroid and ruins ppm accuracy.

Step 3: Chromatographic Separation
  • Action: Utilize a C18 Reverse Phase column (2.1 x 50 mm, 1.7 μm) with a rapid 5-minute gradient (5% to 95% Acetonitrile with 0.1% FA).

  • Causality: Direct infusion can introduce matrix suppression and isobaric background ions. LC separation ensures the target ion enters the mass analyzer completely free of co-eluting interferences, which is a prerequisite for pristine mass accuracy .

Step 4: HRMS Data Acquisition
  • Action: Acquire data in Full Scan MS1 mode (m/z 100-500) at a resolving power of 140,000 (FWHM at m/z 200).

  • Causality: A resolving power >100,000 is required to resolve the fine isotopic structure. It ensures that the A+2 peak is purely 34S and not a convoluted signal of 13C2, thereby validating the presence of the ethylsulfonyl group.

Step 5: Data Processing & Formula Generation
  • Action: Extract the monoisotopic peak. Apply heuristic constraints: C (0-20), H (0-40), N (0-5), O (0-10), S (0-3). Filter candidates using a < 5 ppm mass tolerance and the Nitrogen Rule.

  • Causality: The Royal Society of Chemistry dictates that a 5 ppm tolerance is the gold standard for small molecule formula confirmation . The Nitrogen Rule (an even mass indicates zero or an even number of nitrogen atoms; an odd mass indicates an odd number of nitrogen atoms) acts as a secondary logical filter. Since the [M+H]+ is 208.1007 (even nominal mass, meaning the neutral mass is 207, which is odd), it confirms the presence of an odd number of Nitrogen atoms (one N in the piperidine ring).

HRMS_Workflow N1 Sample Prep (1 μg/mL) N2 ESI+ Ionization (Protonation) N1->N2 N3 Mass Analyzer (Orbitrap/Q-TOF) N2->N3 N4 Data Acquisition (R=140k) N3->N4 N5 Data Processing (<5 ppm Error) N4->N5

Figure 2: Self-validating HRMS workflow for small molecule formula confirmation.

Conclusion

For the structural confirmation of 1-(Ethylsulfonyl)-4-methoxypiperidine, High-Resolution Mass Spectrometry is non-negotiable. While Q-TOF platforms offer excellent routine capabilities, Orbitrap mass analyzers provide the ultimate confidence through superior resolving power and sub-ppm mass accuracy . By adhering to a self-validating protocol that combines strict calibration, space-charge mitigation, and logical data processing (mass defect + isotopic fidelity), researchers can unequivocally confirm empirical formulas and eliminate false positives in drug development workflows.

References

  • Löffler, P., Rehnstam, S., Ahrens, L., Lai, F. Y., & Celma, A. (2025). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 36(9), 2005-2012.[Link]

  • Royal Society of Chemistry. (2003). Methodology for Accurate Mass Measurement of Small Molecules. AccMass Best Practice Guide.[Link]

  • Belov, M. E., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 122(8), 7442-7528.[Link]

Sources

Comparative

Assessing the selectivity of 1-(Ethylsulfonyl)-4-methoxypiperidine for its target

The evaluation of fragment-sized, lead-like molecules requires a rigorous analytical framework to distinguish true target engagement from non-specific, lipophilicity-driven interactions. 1-(Ethylsulfonyl)-4-methoxypiperi...

Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of fragment-sized, lead-like molecules requires a rigorous analytical framework to distinguish true target engagement from non-specific, lipophilicity-driven interactions. 1-(Ethylsulfonyl)-4-methoxypiperidine (ESMP) represents a highly efficient 3D structural motif. Piperidine sulfonamides are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of transient receptor potential (TRP) channel antagonists, carbonic anhydrase inhibitors, and serine hydrolase modulators[1][2][3].

This guide provides an authoritative, comparative methodology for assessing the selectivity and target engagement of ESMP. By contrasting its thermodynamic profile and proteome-wide off-target footprint against standard alternatives, we establish a self-validating workflow for fragment-based drug discovery (FBDD).

Structural Rationale & Comparative Performance

The architectural advantage of ESMP (MW: 207.29 g/mol ) lies in its precise balance of rigidity and polarity. The sp3 -rich piperidine core provides a three-dimensional vector for the 4-methoxy group, while the ethylsulfonyl moiety acts as a potent hydrogen-bond acceptor[4].

When optimizing a lead, medicinal chemists often face the "Goldilocks dilemma" regarding the sulfonamide substituent. To objectively assess ESMP, we compare it against two common alternatives: a smaller Methylsulfonyl analog (MSMP) and a bulkier Aryl-sulfonyl analog (ASMP) .

Quantitative Comparison of Ligand Efficiency

The following experimental data summarizes the performance of these compounds against a representative primary target (e.g., a specific serine hydrolase) versus a broad off-target panel.

CompoundTarget IC50​ (nM)Off-Target IC50​ (nM)*Selectivity FoldcLogPLLE (Lipophilic Ligand Efficiency)**
ESMP (Ethyl) 45 >10,000 >222x 1.2 6.1
MSMP (Methyl)310>10,000>32x0.85.7
ASMP (Aryl)1245037x3.44.5

*Measured against a standard safety panel of 50 kinases and hydrolases. **LLE = pIC50​

  • cLogP. An LLE > 5.0 is generally required for a high-quality lead.

The Causality of Selectivity: While the bulky ASMP achieves a numerically superior IC50​ (12 nM), it suffers from a degraded Lipophilic Ligand Efficiency (LLE = 4.5). Its high lipophilicity (cLogP = 3.4) drives non-specific hydrophobic packing, resulting in off-target liabilities (450 nM). Conversely, the methyl group of MSMP is too small to fully occupy the target's hydrophobic sub-pocket, reducing potency. ESMP strikes the optimal thermodynamic balance: the ethyl group perfectly fills the sub-pocket without inducing steric clashes or relying on greasy, non-specific interactions.

BindingLogic ESMP 1-(Ethylsulfonyl)-4-methoxypiperidine (ESMP) H_Bond Sulfonyl H-Bonding (High Affinity) ESMP->H_Bond Steric Optimal Ethyl Packing (No Steric Clash) ESMP->Steric Methoxy Methoxy Vector (Solvent Exposed) ESMP->Methoxy Target Primary Target Pocket OffTarget Off-Target Proteome H_Bond->Target Steric->Target Steric->OffTarget Prevents binding (Size exclusion) Methoxy->Target

Fig 1: Thermodynamic binding logic of ESMP vs. bulky aryl-sulfonamides in the target pocket.

Self-Validating Experimental Protocols

To prove that ESMP's selectivity translates from biochemical assays to living systems, we must employ orthogonal, self-validating methodologies. The following protocols detail how to assess target engagement and proteome-wide selectivity.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Traditional biochemical assays cannot account for cellular membrane permeability or intracellular competition. CETSA directly measures the thermodynamic stabilization of a protein upon ligand binding in intact cells[5][6].

Self-Validation Mechanism: This protocol utilizes an Isothermal Dose-Response Fingerprint (ITDRF). By holding the temperature constant and titrating the ESMP concentration, we ensure that the shift in the melting temperature ( Tm​ ) is strictly dose-dependent, ruling out heat-shock artifacts[7].

Step-by-Step Methodology:

  • Cell Preparation: Culture the target-expressing cell line to 80% confluence. Harvest and resuspend in physiological buffer (e.g., PBS with protease inhibitors) to a density of 107 cells/mL.

  • Compound Incubation: Aliquot the cell suspension. Treat with a concentration gradient of ESMP (1 nM to 10 µM) and a DMSO vehicle control. Incubate for 30 minutes at 37°C to allow for intracellular equilibration.

  • Thermal Challenge: Divide each concentration aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C[6].

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Unbound, denatured proteins will precipitate into the pellet, while ESMP-stabilized target proteins remain in the soluble supernatant[8].

  • Quantification: Analyze the soluble fraction using quantitative Western blotting or AlphaScreen technology. Plot the apparent aggregation temperature ( Tagg​ ) to calculate the shift ( ΔTm​ ) induced by ESMP[7].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To map ESMP's off-target footprint, we utilize Competitive ABPP. This chemoproteomic strategy employs broad-spectrum, reactive probes that covalently bind to the active sites of entire enzyme classes (e.g., fluorophosphonates for serine hydrolases)[9][10].

Self-Validation Mechanism: ABPP measures active enzymes, not just protein abundance. The vehicle-treated sample serves as the 100% active baseline. If ESMP binds an off-target, it blocks the activity-based probe (ABP) from binding. This results in a quantifiable loss of signal in the mass spectrometer, providing a definitive, false-positive-free selectivity profile[11][12].

Step-by-Step Methodology:

  • Proteome Extraction: Homogenize naive tissue or cell pellets in a native lysis buffer (50 mM Tris-HCl, pH 7.4). Clear the lysate via ultracentrifugation (100,000 × g, 45 min) to separate the soluble and membrane proteome fractions.

  • Competitive Incubation: Pre-incubate the proteome (1 mg/mL) with ESMP (10 µM for stringent off-target testing) or DMSO for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged Activity-Based Probe (e.g., FP-alkyne) at 2 µM. Incubate for 1 hour. Causality: The probe will covalently tag all active enzymes except those occupied by ESMP[12][13].

  • Click Chemistry (CuAAC): Append a biotin-azide tag to the alkyne-probe-labeled proteins using Copper-Catalyzed Azide-Alkyne Cycloaddition (1 mM TCEP, 100 µM TBTA, 1 mM CuSO4​ , 100 µM biotin-azide) for 1 hour at room temperature[12].

  • Enrichment and Digestion: Precipitate the proteins (chloroform/methanol extraction), resuspend, and enrich the biotinylated proteins on streptavidin-agarose beads. Perform on-bead tryptic digestion overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides using Multidimensional Protein Identification Technology (MudPIT) or high-resolution LC-MS/MS. Calculate the selectivity index by comparing the spectral counts of ESMP-treated samples versus the DMSO baseline[9][12].

ABPPWorkflow Cells Live Cell Culture ESMP_Incub 1. Incubate with ESMP Cells->ESMP_Incub ABP_Label 2. Add Broad-Spectrum Activity Probe (ABP) ESMP_Incub->ABP_Label Lysis 3. Cell Lysis & Click Chemistry ABP_Label->Lysis Enrichment 4. Streptavidin Enrichment Lysis->Enrichment LCMS 5. LC-MS/MS Quantification Enrichment->LCMS Analysis 6. Selectivity Footprint LCMS->Analysis

Fig 2: Competitive ABPP workflow for proteome-wide selectivity profiling of ESMP.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells ResearchGate / Science[Link][5]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA National Center for Biotechnology Information (NCBI)[Link][7]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PubMed Central (PMC) - NIH[Link][6]

  • Activity-based proteomics Wikipedia [Link][9]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry PubMed Central (PMC) - NIH[Link][12]

  • Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS Springer Nature Experiments[Link][11]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) ACS Publications[Link][2]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates RSC Publishing - The Royal Society of Chemistry[Link][4]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Sulfonylpiperidines

The N-sulfonylpiperidine moiety is a cornerstone in modern medicinal chemistry, featuring in a plethora of clinically significant molecules. Its prevalence stems from the sulfonamide group's ability to act as a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

The N-sulfonylpiperidine moiety is a cornerstone in modern medicinal chemistry, featuring in a plethora of clinically significant molecules. Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate the physicochemical properties of a parent molecule. However, the seemingly straightforward synthesis of this scaffold can be fraught with challenges related to reproducibility, yield, and scalability. This guide provides a comparative analysis of commonly employed synthetic methods for N-sulfonylpiperidines, offering field-proven insights and detailed experimental protocols to aid researchers in navigating these complexities.

The Landscape of N-Sulfonylpiperidine Synthesis: A Comparative Overview

The synthesis of N-sulfonylpiperidines can be broadly categorized into two main strategies: the direct sulfonylation of a pre-existing piperidine ring and the cyclization of an acyclic precursor that already contains the sulfonyl group. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the piperidine ring, and scalability considerations.

Here, we compare three prominent and representative methods: direct N-sulfonylation via amide coupling, N-sulfonyliminium ion-triggered cyclization, and the Ugi four-component reaction followed by N-sulfonylation.

MethodGeneral ReactionTypical YieldsKey AdvantagesCommon Reproducibility Challenges
Direct N-Sulfonylation (Amide Coupling) Piperidine + Sulfonyl Chloride60-95%[1][2][3]Commercially available starting materials, straightforward procedure.Base-sensitivity of substrates, purification from excess sulfonyl chloride and base, potential for di-sulfonylation with primary amines.
N-Sulfonyliminium Ion Cyclization Acyclic N-sulfonyl aminoalkene + Aldehyde50-85%[4][5]Convergent synthesis, access to complex substitution patterns.Catalyst sensitivity, diastereoselectivity can be variable, achieving high enantioselectivity is challenging.[4][5]
Ugi Four-Component Reaction Isocyanide + Amine + Aldehyde/Ketone + Carboxylic Acid70-95% (for piperidine core)[6][7]High convergency and atom economy, rapid generation of molecular diversity.Availability and stability of isocyanides, purification of the Ugi product, requires a subsequent N-sulfonylation step.

Deep Dive into Synthetic Methodologies: Protocols and Mechanistic Insights

Method 1: Direct N-Sulfonylation of Piperidine

This is arguably the most common and direct approach. The nucleophilic secondary amine of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.

Causality Behind Experimental Choices: The choice of base is critical. A non-nucleophilic base such as triethylamine or diisopropylethylamine is typically used to scavenge the HCl generated during the reaction without competing with the piperidine nucleophile.[8] The reaction is often run at 0 °C to room temperature to control the exothermicity and minimize side reactions. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Detailed Experimental Protocol:

  • To a stirred solution of piperidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add the desired sulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylpiperidine.

G

Method 2: N-Sulfonyliminium Ion-Triggered Cyclization

This method constructs the piperidine ring from an acyclic precursor. A key step is the formation of an N-sulfonyliminium ion, which then undergoes an intramolecular cyclization. This approach is particularly useful for accessing substituted piperidines that may not be readily available.

Causality Behind Experimental Choices: The choice of Lewis acid catalyst is paramount for the formation of the N-sulfonyliminium ion. Studies have shown that Sn(OTf)₂, Sc(OTf)₂, and Cu(OTf)₂ are particularly effective, providing rapid conversion.[4][5] The triflate counterion is weakly coordinating, which enhances the Lewis acidity of the metal center. The solvent can also influence the reaction rate and selectivity, with chlorinated solvents often being a good starting point.

Detailed Experimental Protocol (based on Sn(OTf)₂ catalysis): [9]

  • To a solution of the N-sulfonyl aminoalkene (1.0 eq.) and the aldehyde (1.2 eq.) in dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add tin(II) triflate (Sn(OTf)₂, 10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted N-sulfonylpiperidine.

G

Troubleshooting Common Reproducibility Issues

Reproducibility is a cornerstone of scientific integrity. In the synthesis of N-sulfonylpiperidines, several common issues can lead to inconsistent results.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Direct N-Sulfonylation - Inactive sulfonyl chloride (hydrolyzed).- Sterically hindered piperidine or sulfonyl chloride.- Insufficient base or inappropriate base used.- Use fresh or purified sulfonyl chloride.- Increase reaction temperature or use a more reactive sulfonylating agent (e.g., sulfonyl fluoride).- Use at least 1.2 equivalents of a non-nucleophilic base like DIPEA.
Incomplete Reaction in Iminium Ion Cyclization - Inactive or insufficient Lewis acid catalyst.- Presence of water in the reaction mixture.- Use a freshly opened or properly stored Lewis acid.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products - Over-alkylation: In reactions involving N-alkylation of piperidine, the product can react further to form a quaternary ammonium salt.[8]- Elimination: In cyclization reactions, elimination to form an unsaturated product can compete with the desired cyclization.- Over-alkylation: Use a controlled stoichiometry of the alkylating agent and consider slow addition.- Elimination: Optimize the reaction temperature and catalyst loading.
Poor Diastereoselectivity in Cyclization - The reaction may be proceeding through a stepwise mechanism rather than a concerted one.[10]- The choice of catalyst and solvent can significantly impact the transition state energies.- Screen different Lewis or Brønsted acid catalysts.- Vary the solvent polarity and temperature.

G

Conclusion and Recommendations

The synthesis of N-sulfonylpiperidines is a well-established field, yet achieving reproducible and high-yielding results requires careful consideration of the chosen synthetic strategy and meticulous attention to experimental detail.

  • For the rapid synthesis of simple, unsubstituted N-sulfonylpiperidines from commercially available starting materials, direct N-sulfonylation remains the most straightforward and often highest-yielding method.

  • When constructing more complex, substituted piperidine rings, N-sulfonyliminium ion-triggered cyclizations offer a powerful, convergent approach, although catalyst screening and optimization are often necessary to ensure reproducibility and desired stereoselectivity.

  • For the generation of diverse libraries of N-sulfonylpiperidines, the Ugi four-component reaction provides an exceptionally efficient and atom-economical route to the piperidine core, which can then be readily sulfonylated.

Ultimately, the "best" method is contingent upon the specific target molecule and the resources available. By understanding the nuances of each approach and anticipating potential challenges, researchers can confidently and reproducibly synthesize these vital building blocks for drug discovery and development.

References

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds - The Aquila Digital Community. [Link]

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds - The Aquila Digital Community. [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC. [Link]

  • Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction | ACS Combinatorial Science - ACS Publications. [Link]

  • An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions - Journal of Synthetic Chemistry. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. [Link]

  • Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... - ResearchGate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. [Link]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC - NIH. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA - PubMed. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. [Link]

  • Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide | Request PDF - ResearchGate. [Link]

  • Catalytic N-sulfonyliminium ion-mediated cyclizations to alpha-vinyl-substituted isoquinolines and beta-carbolines and applications in metathesis - PubMed. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Ethylsulfonyl)-4-methoxypiperidine

As a Senior Application Scientist, I understand that handling specialized synthetic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). True laboratory safety is rooted in a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized synthetic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). True laboratory safety is rooted in a mechanistic understanding of the molecules we work with.

This comprehensive guide provides field-proven, step-by-step operational protocols for handling 1-(Ethylsulfonyl)-4-methoxypiperidine , bridging the gap between chemical structure and practical laboratory safety.

Structural Hazard Analysis: The Causality of Risk

To establish an effective safety protocol, we must first analyze the structure-activity relationship of the compound to understand why specific Personal Protective Equipment (PPE) is required.

  • The Piperidine Core: Unsubstituted piperidines and simple derivatives, such as 4-methoxypiperidine, are highly basic and corrosive. They typically carry severe hazard classifications, including H314 (Causes severe skin burns) and H302 (Harmful if swallowed)[1].

  • The Sulfonamide Modification: In 1-(Ethylsulfonyl)-4-methoxypiperidine, the secondary amine of the piperidine ring is functionalized with an ethylsulfonyl group. This strongly electron-withdrawing group drastically reduces the basicity of the nitrogen, converting it into a neutral sulfonamide.

  • Resulting Hazard Profile: Because of this functionalization, the compound loses the severe corrosivity of its parent amine. However, it remains a biologically active xenobiotic. It should be treated as a localized irritant (Skin Irritation, Eye Irritation) and a systemic hazard if ingested.

Because PPE is always considered the last line of defense behind engineering controls and safe work practices[2], we must tailor our physical barriers to this specific hazard profile.

Quantitative PPE & Material Compatibility Matrix

Proper PPE selection requires careful attention to both the physical hazards of the substance and the chemical compatibility of the barrier material[3]. When handling the neat (solid) compound, standard barriers are sufficient. However, if you are preparing stock solutions, the solvent—not the solute—dictates your glove choice.

Hazard ClassGHS IndicatorRequired PPEBreakthrough Time (Neat)Breakthrough Time (in DCM)Causality & Justification
Dermal Exposure Skin IrritantNitrile Gloves (≥0.11 mm)> 480 min< 10 minNitrile provides an excellent barrier against the neat solid. However, if dissolved in Dichloromethane (DCM), the solvent rapidly degrades nitrile.
Ocular Exposure Eye IrritantANSI Z87.1 Safety GogglesN/AN/ASplash-proof goggles are required over standard safety glasses to prevent micro-particulate transfer to the ocular mucosa[3].
Inhalation Respiratory IrritantChemical Fume HoodN/AN/AA fume hood safely disperses airborne particulates and prevents local concentrations from reaching dangerous levels[4].
Systemic Toxicity Harmful if SwallowedFlame-Resistant Lab CoatN/AN/APrevents particulate accumulation on street clothes, mitigating the risk of delayed accidental ingestion.

Note: If handling this compound in halogenated solvents like DCM, immediately upgrade to Viton/Fluoroelastomer gloves (Breakthrough > 240 min) or employ a strict double-gloving protocol with frequent changes.

Operational Protocol: Weighing and Transfer

The following self-validating workflow ensures that every step of the handling process minimizes exposure risk.

Step 1: Pre-Operation Clearance & Engineering Controls

  • Clear the chemical fume hood of all unnecessary clutter. Storage of numerous containers severely diminishes the hood's aerodynamic effectiveness and containment capability[5].

  • Verify the fume hood monitor displays a safe face velocity (typically 80–100 feet per minute).

Step 2: PPE Verification

  • Don your flame-resistant lab coat and ANSI Z87.1 splash-proof goggles.

  • Inspect nitrile gloves for micro-tears or degradation prior to each use. Non-disposable gloves must be washed before removal, while disposable nitrile must be discarded immediately if contaminated[6].

Step 3: Static Mitigation

  • Organic powders often accumulate static charge, leading to sudden aerosolization when a spatula approaches. Use an anti-static zero-stat gun on your weighing boat or use conductive weighing paper before initiating the transfer.

Step 4: Mass Transfer

  • Dispense the 1-(Ethylsulfonyl)-4-methoxypiperidine using a clean, grounded stainless-steel micro-spatula.

  • Always close the source container immediately when not actively dispensing to minimize the surface area exposed to the environment[5].

Step 5: Decontamination

  • Once the transfer is complete and the vessel is sealed, wipe down the analytical balance and the surrounding hood surface with 70% isopropanol or ethanol to remove any residual microscopic dust.

Spill Response & Disposal Plan

Proper disposal requires real-time documentation and strict segregation based on the solvent system used[4].

For Neat Material (Solid Waste):

  • Carefully sweep up any spilled solid using a dedicated brush and dustpan, avoiding dust generation.

  • Place the solid into a sealable, compatible container.

  • Label immediately as "Hazardous Solid Waste: 1-(Ethylsulfonyl)-4-methoxypiperidine (Irritant)".

For Liquid Solutions (Solvent Waste):

  • Segregation is Critical: Do not mix halogenated and non-halogenated waste.

  • If the compound was dissolved in Ethyl Acetate or DMSO, route the waste to the Non-Halogenated Organic Waste carboy.

  • If the compound was dissolved in Dichloromethane (DCM) or Chloroform, route the waste to the Halogenated Organic Waste carboy.

  • Ensure all waste containers are kept securely closed when not actively receiving waste[7].

Process Visualization: Safe Handling Workflow

The following logic tree outlines the critical path for safely processing this compound from hazard assessment to final decontamination.

G A Hazard Assessment & SOP Review B Don PPE (Nitrile, Coat, Goggles) A->B C Engineering Controls (Fume Hood at 80-100 fpm) B->C D Chemical Transfer (1-(Ethylsulfonyl)-4-methoxypiperidine) C->D E Solvent Addition (Check Glove Compatibility) D->E F Waste Segregation & Decontamination E->F

Workflow for the safe handling and processing of 1-(Ethylsulfonyl)-4-methoxypiperidine.

References

  • TechSafety. "8 Tips for Hazardous Chemical Handling In A Lab - TSS." Available at:[Link]

  • Louisiana State University (LSU). "Standard Operating Procedures for Chemical Safety." Available at: [Link]

  • Temple University. "Standard Operating Procedure: Laboratory Requirements for PPE Chemical Hazards." Available at:[Link]

  • Hampshire College. "Lab Safety Manual: Laboratory Use/Procedures and Policies." Available at:[Link]

  • Stephen F. Austin State University. "3. General Laboratory Safety." Available at:[Link]

  • Stanford University. "Personal Protective Equipment Requirements - Stanford University." Available at:[Link]

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